molecular formula C6H13ClO3 B139825 2-[2-(2-Chloroethoxy)ethoxy]ethanol CAS No. 5197-62-6

2-[2-(2-Chloroethoxy)ethoxy]ethanol

Cat. No.: B139825
CAS No.: 5197-62-6
M. Wt: 168.62 g/mol
InChI Key: KECMLGZOQMJIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-Chloroethoxy)ethoxy]ethanol, also known as this compound, is a useful research compound. Its molecular formula is C6H13ClO3 and its molecular weight is 168.62 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-(2-Chloroethoxy)ethoxy)ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2636. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-chloroethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO3/c7-1-3-9-5-6-10-4-2-8/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECMLGZOQMJIBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199936
Record name 2-(2-(2-Chloroethoxy)ethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5197-62-6
Record name 2-[(2-Chloroethoxy)ethoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5197-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-(2-Chloroethoxy)ethoxy)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005197626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2-(2-Chloroethoxy)ethoxy]ethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2636
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-(2-Chloroethoxy)ethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-(2-chloroethoxy)ethoxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.622
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-[2-(2-Chloroethoxy)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[2-(2-Chloroethoxy)ethoxy]ethanol, also known by its synonym Triethylene glycol monochlorohydrin, is a colorless to pale yellow liquid organic compound. It serves as a crucial intermediate and building block in various chemical syntheses, particularly within the pharmaceutical industry.[1][2] Its utility is primarily derived from its bifunctional nature, possessing both a reactive chloro group and a terminal hydroxyl group, which allows for its incorporation into a diverse range of molecular scaffolds.[1] This guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its characterization, and a summary of its synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, application in synthetic procedures, and for quality control purposes.

PropertyValueReference
Molecular Formula C6H13ClO3[3][4]
Molecular Weight 168.62 g/mol [3][4]
CAS Number 5197-62-6[3][4]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 117-120 °C at 5 mmHg[3]
Density 1.16 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.458[3]
Solubility Soluble in chloroform.[4]
Stability Stable under normal conditions. Incompatible with strong oxidizing agents.[1]

Synthesis

The primary synthetic route to this compound involves the reaction of 2-(2-chloroethoxy)ethanol (B196239) with ethylene (B1197577) oxide.[5] A detailed experimental protocol is described below.

Experimental Protocol: Synthesis of this compound

This protocol is based on the ethoxylation of 2-(2-chloroethoxy)ethanol.

Materials:

  • 2-(2-Chloroethoxy)ethanol

  • Ethylene oxide

  • Boron trifluoride diethyl etherate (BF₃·Et₂O) as a catalyst

  • Three-necked flask equipped with a stirrer, thermometer, and gas inlet

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • To a three-necked flask, add 2-(2-chloroethoxy)ethanol and a catalytic amount of boron trifluoride diethyl etherate.

  • Heat the mixture to 45-55 °C while stirring.

  • Slowly bubble ethylene oxide gas into the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature within the specified range.

  • After the addition of ethylene oxide is complete, continue stirring for an additional 2.5 hours at 45-55 °C to ensure the reaction goes to completion.[6]

  • After the reaction, purify the crude product by vacuum distillation.[2]

Synthesis_Workflow reagents 2-(2-Chloroethoxy)ethanol + Ethylene Oxide + BF3·Et2O (catalyst) reaction Reaction at 45-55°C (2.5 hours) reagents->reaction 1. Mix and Heat purification Vacuum Distillation reaction->purification 2. Crude Product product This compound purification->product 3. Purified Product

Caption: Synthesis workflow for this compound.

Experimental Characterization

Accurate determination of the physical properties of this compound is critical for its use in research and development. The following sections provide detailed protocols for measuring its boiling point, density, and refractive index.

Boiling Point Determination

The boiling point is a fundamental physical property that indicates the temperature at which a liquid turns into a vapor at a given pressure.

Experimental Protocol: Micro Boiling Point Determination

This method is suitable for small sample volumes.

Apparatus:

  • Thiele tube or a small beaker for heating bath (e.g., mineral oil)

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube (fusion tube)

  • Heating source (e.g., Bunsen burner or hot plate)

Procedure:

  • Place a small amount of this compound into the small test tube.

  • Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.

  • Attach the test tube to the thermometer.

  • Immerse the assembly in the Thiele tube or heating bath.

  • Gently heat the apparatus.[7]

  • Observe a steady stream of bubbles emerging from the capillary tube.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The temperature at which the liquid begins to enter the capillary tube is the boiling point.[7][8]

Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_measurement Measurement A Place sample in test tube B Insert inverted sealed capillary tube A->B C Attach tube to thermometer B->C D Immerse in heating bath C->D E Heat gently F Observe steady stream of bubbles E->F G Turn off heat and cool F->G H Record temperature when liquid enters capillary G->H result result H->result Boiling Point

References

An In-depth Technical Guide to 2-[2-(2-Chloroethoxy)ethoxy]ethanol (CAS: 5197-62-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[2-(2-Chloroethoxy)ethoxy]ethanol, a triethylene glycol monochlorohydrin, is a bifunctional molecule utilized as a key intermediate in a variety of chemical syntheses. Its structure, featuring a reactive terminal chloro group and a primary hydroxyl group, allows for its versatile incorporation into more complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, applications, and safety considerations, with a focus on detailed experimental protocols and logical workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 5197-62-6[1][2][3][4]
Molecular Formula C6H13ClO3[1][2][4]
Molecular Weight 168.62 g/mol [1][2][4]
Appearance Pale Yellow Oil / Colorless Liquid[1]
Boiling Point 117-120 °C at 5 mmHg
Density 1.16 g/mL at 25 °C
Refractive Index n20/D 1.458
Flash Point 107 °C (224.6 °F) - closed cup[5]
Solubility Soluble in chloroform. Does not mix well with water.[1]
Storage 2-8°C Refrigerator[1]

Synthesis

The primary route for the synthesis of this compound is a two-step process involving the sequential addition of ethylene (B1197577) oxide to 2-chloroethanol (B45725).

Synthesis Workflow

The synthesis proceeds through an initial ethoxylation of 2-chloroethanol to form an intermediate, followed by a second ethoxylation to yield the final product.

synthesis_workflow cluster_step1 Step 1: Formation of Intermediate cluster_step2 Step 2: Final Product Formation 2-Chloroethanol 2-Chloroethanol Intermediate 2-(2-Chloroethoxy)ethanol 2-Chloroethanol->Intermediate Catalyst Ethylene Oxide_1 Ethylene Oxide Ethylene Oxide_1->Intermediate Final_Product This compound Intermediate->Final_Product Boron Trifluoride Etherate Ethylene Oxide_2 Ethylene Oxide Ethylene Oxide_2->Final_Product Purification Purification Final_Product->Purification Vacuum Distillation

A simplified workflow for the two-step synthesis of this compound.
Detailed Experimental Protocol

This protocol is adapted from established synthetic methods.

Materials:

  • 2-Chloroethanol

  • Ethylene Oxide

  • Catalyst (e.g., a suitable Lewis acid or base for the first step)

  • Boron trifluoride etherate (BF3·OEt2)

  • Standard laboratory glassware for reactions under controlled atmosphere and temperature

  • Vacuum distillation apparatus

Step 1: Synthesis of 2-(2-Chloroethoxy)ethanol (Intermediate)

  • In a three-necked flask equipped with a stirrer, thermometer, and gas inlet, charge the flask with 2-chloroethanol (in molar excess, typically 7-9 equivalents).

  • Add the catalyst for the first ethoxylation.

  • Heat the mixture to the reaction temperature (e.g., 40-50°C).

  • Slowly bubble one equivalent of ethylene oxide gas through the reaction mixture. Maintain the temperature throughout the addition.

  • After the addition is complete, continue stirring for a designated period (e.g., 30 minutes) to ensure the reaction goes to completion.

  • Remove the excess 2-chloroethanol under reduced pressure. The remaining liquid is the intermediate, 2-(2-chloroethoxy)ethanol.

Step 2: Synthesis of this compound (Final Product)

  • Cool the flask containing the intermediate to the reaction temperature for the second ethoxylation (e.g., 45-55°C).

  • Add a catalytic amount of boron trifluoride etherate.

  • Slowly introduce one equivalent of ethylene oxide into the reaction mixture, maintaining the temperature.

  • After the addition, continue to stir the reaction mixture for a period (e.g., 2.5 hours) to ensure completion.

Purification:

  • The crude product is purified by vacuum distillation.

  • Collect the fraction distilling at the appropriate temperature and pressure for this compound (e.g., 117-120 °C at 5 mmHg).

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis, particularly in the development of functionalized molecules for biological applications.

General Application Workflow

The bifunctional nature of this compound allows for sequential or orthogonal reactions at its chloro and hydroxyl groups, making it an ideal linker or spacer in the synthesis of more complex molecules.

application_workflow cluster_reactions Functionalization Reactions Starting_Material This compound Reaction_Cl Nucleophilic Substitution (at Chloro Group) Starting_Material->Reaction_Cl Reaction_OH Esterification/Etherification (at Hydroxyl Group) Starting_Material->Reaction_OH Intermediate_1 Modified Intermediate 1 Reaction_Cl->Intermediate_1 Intermediate_2 Modified Intermediate 2 Reaction_OH->Intermediate_2 Final_Product Functionalized Molecule (e.g., Amino Acid Derivative, Polymer Monomer) Intermediate_1->Final_Product Intermediate_2->Final_Product

A conceptual workflow illustrating the use of this compound as a versatile building block.
Preparation of Ethylene Glycol-Based Amino Acids

This compound is used in the synthesis of ethylene glycol-based amino acids, which can be incorporated into peptides or other biomolecules to introduce spacer arms or modify solubility. A general experimental approach is outlined below.

Conceptual Protocol:

  • Protection of the Hydroxyl Group: The terminal hydroxyl group of this compound can be protected with a suitable protecting group (e.g., tert-butyldimethylsilyl ether) to prevent its reaction in the subsequent step.

  • Nucleophilic Substitution with an Amino Acid Precursor: The chloro group is then displaced by a nucleophile that will serve as the precursor to the amino acid functionality. For example, reaction with sodium azide (B81097) would introduce an azido (B1232118) group, which can later be reduced to an amine.

  • Modification of the Protected Hydroxyl Group: The protecting group is removed, and the hydroxyl group can be oxidized to a carboxylic acid.

  • Reduction of the Azide and Deprotection: The azido group is reduced to an amine, yielding the final ethylene glycol-based amino acid.

Use in the Preparation of Polymers for DNA Detection

General Strategy:

  • The hydroxyl group can be modified to introduce a polymerizable moiety (e.g., an acrylate (B77674) or methacrylate (B99206) group).

  • The chloro group can be used for post-polymerization modification, allowing for the attachment of DNA probes, fluorescent dyes, or other reporter molecules.

Toxicology and Safety

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

Hazard InformationPrecautionary Measures
Causes skin irritation.Wear protective gloves and clothing.
Causes serious eye irritation.Wear eye and face protection.
May cause respiratory irritation.Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.
Combustible liquid.Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

In case of exposure:

  • Skin Contact: Wash with plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Inhalation: Remove person to fresh air and keep comfortable for breathing.

  • Fire: Use dry chemical, CO2, water spray or alcohol-resistant foam to extinguish.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex molecules for research, particularly in the fields of drug development and biotechnology. Its bifunctional nature provides a flexible platform for the introduction of ethylene glycol spacers and for further chemical modifications. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in the laboratory.

References

An In-depth Technical Guide on the Physical Properties of Triethylene Glycol Monochlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triethylene glycol monochlorohydrin, systematically known as 2-[2-(2-Chloroethoxy)ethoxy]ethanol, is a chemical intermediate with the molecular formula C6H13ClO3.[1][2][3] It appears as a colourless to pale yellow liquid.[1] This compound serves as a building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and polymers for applications like DNA detection.[1] Understanding its physical properties is crucial for its application in research, development, and industrial processes. This guide provides a detailed overview of its key physical characteristics and the standard experimental protocols for their determination.

Core Physical Properties

The fundamental physical properties of triethylene glycol monochlorohydrin are summarized in the table below. These values are essential for handling, process design, and quality control in a laboratory or industrial setting.

PropertyValueTemperature
Molecular Formula C6H13ClO3N/A
Molecular Weight 168.62 g/mol N/A
Appearance Colourless to pale yellow liquidRoom Temperature
Boiling Point 229-234 °CAtmospheric Pressure
Density 1.15-1.17 g/mL20 °C
Refractive Index (n_D) 1.45820 °C
Solubility Soluble in Water and ChloroformRoom Temperature

Data sourced from reference[1]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid chemical compounds like triethylene glycol monochlorohydrin.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[4] The capillary method is a common technique for determining the boiling point of small quantities of a liquid.[5]

Methodology:

  • Preparation: A small amount of the liquid sample (e.g., 2-3 mL) is placed into a small test tube.[6] A capillary tube, sealed at one end, is inverted and placed into the liquid.[4]

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[5] This assembly is then immersed in a heating bath (e.g., paraffin (B1166041) oil or a water bath) within a Thiele tube or beaker to ensure uniform heating.[5][7]

  • Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly escape.[5]

  • Observation: Upon reaching the boiling point, the vapor pressure of the liquid will exceed the atmospheric pressure, causing a rapid and continuous stream of bubbles to emerge from the open end of the capillary tube.[5][6]

  • Measurement: The heat source is removed, and the bath is allowed to cool slowly. The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid begins to enter the capillary tube.[5][7]

G prep1 Place liquid in test tube prep2 Invert sealed capillary in liquid prep1->prep2 setup1 Attach test tube to thermometer setup2 Immerse assembly in heating bath setup1->setup2 heat Heat bath gently observe Observe for rapid, continuous bubbles heat->observe cool Remove heat and allow to cool observe->cool record Record temperature when liquid enters capillary cool->record

Boiling Point Determination Workflow
Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume.[8] For liquids, a pycnometer or specific gravity bottle provides a precise method for its determination by measuring the mass of a known, fixed volume.[9][10]

Methodology:

  • Preparation: The pycnometer, a glass flask with a fitted ground glass stopper containing a capillary tube, must be clean and dry.

  • Mass of Empty Pycnometer: The mass of the empty, dry pycnometer (m1) is accurately measured using an analytical balance.[11]

  • Mass of Pycnometer with Sample: The pycnometer is filled with the sample liquid, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off. The filled pycnometer is then weighed to determine its mass (m2).

  • Mass of Pycnometer with Reference Liquid: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water at a specific temperature). Its mass is then measured (m3).

  • Calculation:

    • Mass of the sample liquid = m2 - m1

    • Mass of the reference liquid = m3 - m1

    • Volume of the pycnometer = (Mass of reference liquid) / (Density of reference liquid)

    • Density of the sample liquid = (Mass of sample liquid) / (Volume of the pycnometer)

G weigh_empty Weigh clean, dry pycnometer (m1) fill_sample Fill with sample liquid weigh_empty->fill_sample weigh_sample Weigh filled pycnometer (m2) fill_sample->weigh_sample clean Clean and dry pycnometer weigh_sample->clean fill_water Fill with distilled water clean->fill_water weigh_water Weigh pycnometer with water (m3) fill_water->weigh_water calculate Calculate density using m1, m2, m3, and known density of water weigh_water->calculate

Density Determination Workflow
Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how light propagates through a material.[12] It is a characteristic property used to identify and assess the purity of substances. The Abbe refractometer is a common instrument for this measurement.[13]

Methodology:

  • Instrument Calibration: The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and a soft tissue. The instrument is calibrated using a standard reference material with a known refractive index, such as distilled water.

  • Sample Application: A few drops of the liquid sample are placed on the surface of the lower prism.

  • Measurement: The prisms are closed and locked. If the instrument is temperature-controlled, allow time for the sample to reach the set temperature (e.g., 20°C).[14] Light is directed through the sample, and the user looks through the eyepiece.

  • Reading: The control knobs are adjusted until the boundary line (the line separating the light and dark fields) is sharp and centered on the crosshairs in the eyepiece.

  • Data Acquisition: The refractive index value is read directly from the instrument's scale or digital display.[14]

G clean Clean refractometer prisms calibrate Calibrate with distilled water clean->calibrate apply Apply 1-2 drops of sample calibrate->apply close Close prisms and allow temperature to equilibrate apply->close adjust Adjust knobs to focus boundary line on crosshairs close->adjust read Read refractive index from scale or display adjust->read

Refractive Index Measurement Workflow
Determination of Solubility (Shake-Flask Method)

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The shake-flask method is considered a reliable technique for determining equilibrium solubility.[15]

Methodology:

  • Preparation: An excess amount of the solute (triethylene glycol monochlorohydrin) is added to a known volume of the solvent (e.g., water) in a flask.

  • Equilibration: The flask is sealed and placed in a constant-temperature shaker or water bath. The mixture is agitated for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.[15]

  • Phase Separation: After agitation, the mixture is allowed to stand without agitation to allow the undissolved solute to settle.

  • Sampling: A sample of the supernatant (the clear liquid above the settled solid) is carefully withdrawn using a syringe fitted with a filter to prevent any undissolved particles from being collected.

  • Analysis: The concentration of the solute in the filtered supernatant is determined using a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or spectroscopy. This concentration represents the solubility of the compound in that solvent at that temperature.[15]

G add Add excess solute to solvent in a flask agitate Seal and agitate at constant temperature (e.g., 24-48h) add->agitate settle Allow undissolved solute to settle agitate->settle sample Withdraw supernatant through a filter settle->sample analyze Determine concentration of solute in the sample via analytical method sample->analyze

Solubility Determination Workflow
Determination of Viscosity (Capillary Viscometer)

Viscosity is a measure of a fluid's resistance to flow.[16] It is commonly determined using a capillary viscometer, such as an Ostwald or Ubbelohde viscometer, which measures the time it takes for a fixed volume of liquid to flow through a narrow capillary tube under gravity.[17]

Methodology:

  • Preparation: The viscometer is thoroughly cleaned and dried. A specific volume of the sample liquid is introduced into the viscometer.

  • Thermal Equilibration: The viscometer is placed in a constant-temperature water bath until the sample reaches the desired temperature, as viscosity is highly temperature-dependent.[17]

  • Measurement: Using suction, the liquid is drawn up into the wider arm of the viscometer, above the upper timing mark.

  • Flow Time: The suction is released, and the liquid is allowed to flow back down through the capillary. A stopwatch is used to measure the time (t) it takes for the liquid meniscus to pass between the upper and lower timing marks.[17]

  • Calculation: The kinematic viscosity (ν) is calculated using the equation ν = C * t, where 'C' is the calibration constant of the viscometer and 't' is the measured flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature (η = ν * ρ).[17]

G load Load sample into a clean, dry viscometer equilibrate Place viscometer in constant temperature bath load->equilibrate draw Draw liquid up past the upper timing mark equilibrate->draw measure Measure time for liquid to flow between marks draw->measure calculate Calculate viscosity using flow time and viscometer constant measure->calculate

Viscosity Measurement Workflow

References

An In-Depth Technical Guide to 2-[2-(2-Chloroethoxy)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[2-(2-Chloroethoxy)ethoxy]ethanol, a significant chemical intermediate in the pharmaceutical and chemical industries. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its applications, particularly in drug development. Included are clearly structured data tables for easy reference and a detailed workflow diagram illustrating its synthesis process.

Chemical Identity and Properties

This compound, also known as Triethylene glycol monochlorohydrin, is a colorless and transparent liquid.[1] Its fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
Molecular Formula C6H13ClO3[2]
Molecular Weight 168.62 g/mol [2]
CAS Number 5197-62-6
Appearance Colorless to light yellow liquid[1]
Density 1.16 g/mL at 25 °C
Boiling Point 117-120 °C at 5 mmHg
Refractive Index n20/D 1.458
Flash Point 107 °C (closed cup)
Solubility Soluble in chloroform.[3]
Stability Stable under recommended storage conditions. Combustible. Incompatible with strong oxidizing agents.[4]

Synthesis of this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals, including Pranedipine Tartrate and LJP-920.[1][5] The following is a detailed, two-step experimental protocol for its synthesis.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-(2-Chloroethoxy)ethanol

  • In a 1000 mL three-necked flask equipped with a stirrer and a heater, add 685 g (8.5 mol) of 2-chloroethanol (B45725) and 3.3 g of a suitable catalyst.[1]

  • Heat the mixture to 40 °C.[1]

  • Slowly introduce 44 g of ethylene (B1197577) oxide into the flask over 1.5-2 hours, maintaining the reaction temperature between 40-50 °C. A water bath can be used for cooling if necessary.[1]

  • After the addition of ethylene oxide is complete, continue stirring for an additional 30 minutes to ensure the reaction goes to completion.[1]

  • Increase the temperature and remove the excess 2-chloroethanol under reduced pressure (0.075 mPa). Approximately 592 g of 2-chloroethanol can be recovered for recycling. The primary product of this step is 2-(2-chloroethoxy)ethanol.[1]

Step 2: Synthesis of this compound

  • Cool the contents of the three-necked flask from the previous step to 45-50 °C.[1]

  • Add 0.7 g of boron trifluoride etherate to the flask.[1]

  • Slowly introduce 46.2 g (1.05 mol) of ethylene oxide over 1.5-2 hours, maintaining the reaction temperature between 45-55 °C. Use a water bath for cooling as needed.[1]

  • After the addition is complete, continue stirring for 30 minutes.[1]

  • Once the reaction is complete, raise the temperature and perform vacuum distillation.[1]

  • Collect the fraction that distills at 115-123 °C under 10 mmHg vacuum. This is the crude this compound.[1]

  • For further purification, perform a second vacuum distillation and collect the fraction at 118-121 °C (10 mmHg). This yields the final product with a purity of approximately 97.7%.[1] The overall yield is about 73.3%.[1]

Synthesis Workflow Diagram

SynthesisWorkflow A 2-Chloroethanol (685g, 8.5mol) C Reaction Flask 1 (1000mL, three-necked) A->C B Ethylene Oxide (44g) B->C D Heating & Stirring (40-50°C, 2-2.5h) C->D Catalyst E Vacuum Distillation (Excess 2-Chloroethanol removal) D->E F Intermediate: 2-(2-Chloroethoxy)ethanol E->F I Reaction Flask 2 (Same flask, cooled) F->I G Boron Trifluoride Etherate (0.7g) G->I H Ethylene Oxide (46.2g, 1.05mol) H->I J Heating & Stirring (45-55°C, 2-2.5h) I->J K Vacuum Distillation (115-123°C, 10mmHg) J->K L Purification (Vacuum Distillation 118-121°C, 10mmHg) K->L M Final Product: This compound (123.6g, 97.7% purity, 73.3% yield) L->M

Caption: Workflow for the two-step synthesis of this compound.

Applications in Drug Development and Research

This compound serves as a versatile building block in the synthesis of more complex molecules for pharmaceutical applications.

  • Active Pharmaceutical Ingredients (APIs): It is a crucial intermediate in the production of several APIs.[1]

  • PET Imaging Agents: This compound and its derivatives are used in the synthesis of Positron Emission Tomography (PET) imaging agents, for example, in the development of agents for imaging β-amyloid plaques in Alzheimer's disease research.

  • Oligonucleotide Modification: It has been utilized in the synthesis of modified oligonucleotides that have a disulfide or thiol group at their 3'-end.

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2]

Table 2: GHS Hazard Information

Hazard ClassCategory
Skin Irritation2
Eye Irritation2
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3

Source:[2]

Precautionary Measures:

  • Handling: Avoid contact with skin and eyes. Avoid breathing vapor or mist. Use in a well-ventilated area.[2]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]

Conclusion

This compound is a chemical of significant interest to the scientific and drug development communities. Its bifunctional nature makes it a valuable intermediate for the synthesis of a wide range of molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to the Solubility of 2-[2-(2-Chloroethoxy)ethoxy]ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-[2-(2-Chloroethoxy)ethoxy]ethanol, a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering insights into its behavior in various organic media.

Core Topic: Solubility Profile

Data Presentation: Qualitative Solubility

Based on available data, the solubility of this compound in common organic solvents is summarized in the table below. It is important to note that "soluble" and "miscible" are qualitative terms and do not represent the saturation limit of the compound in the solvent.

Organic SolventCommon NameTypeReported Solubility
WaterWaterProticSoluble / Miscible
ChloroformTrichloromethaneChlorinatedSoluble
EthanolEthyl AlcoholProticMiscible
AcetonitrileMethyl CyanidePolar AproticSoluble
Polar Aprotic Solvents--Generally Soluble

This table is compiled from qualitative descriptions found in chemical supplier catalogues and safety data sheets. For precise applications, experimental determination of solubility is recommended.

Experimental Protocols

To facilitate further research and application, this section outlines a generalized experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the principle of preparing saturated solutions and determining the concentration of the solute.

Protocol: Determination of Liquid-Liquid Solubility

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

  • Centrifuge (optional)

  • Vials with airtight seals

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to create a calibration curve.

  • Sample Preparation: In a series of sealed vials, add an excess amount of this compound to a known volume of the organic solvent. The presence of a distinct second phase (undissolved solute) is necessary to ensure a saturated solution.

  • Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the phases to separate. If separation is slow, the vials can be centrifuged at a controlled temperature to facilitate the separation of the undissolved solute.

  • Sampling: Carefully extract an aliquot of the clear, saturated solvent phase using a pipette. Be cautious not to disturb the undissolved solute layer.

  • Dilution: Accurately dilute the aliquot with the pure solvent to a concentration that falls within the range of the calibration curve.

  • Quantitative Analysis: Analyze the diluted sample using a calibrated GC-FID or another appropriate analytical method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

  • Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Mandatory Visualizations

To further elucidate the practical applications of this compound, the following diagrams illustrate key synthetic workflows where its solubility characteristics are paramount.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2_2_2_chloroethoxy_ethoxy_ethanol This compound ReactionVessel Reaction at 50-80°C for 24h 2_2_2_chloroethoxy_ethoxy_ethanol->ReactionVessel Dibenzylamine Dibenzylamine Dibenzylamine->ReactionVessel Acetonitrile Acetonitrile (Solvent) Acetonitrile->ReactionVessel K2CO3 K2CO3 (Base) K2CO3->ReactionVessel NaBr NaBr (Catalyst) NaBr->ReactionVessel SolventEvaporation Solvent Evaporation ReactionVessel->SolventEvaporation Filtration Filtration SolventEvaporation->Filtration Intermediate Purified Intermediate Filtration->Intermediate

Caption: Synthetic workflow for an intermediate in Quetiapine synthesis.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification chloro_compound This compound ReactionVessel Nucleophilic Substitution chloro_compound->ReactionVessel amino_acid_ester Amino Acid Ester amino_acid_ester->ReactionVessel Base Base (e.g., Triethylamine) Base->ReactionVessel Solvent Organic Solvent (e.g., DMF) Solvent->ReactionVessel Quenching Reaction Quenching ReactionVessel->Quenching Extraction Extraction Quenching->Extraction Purification Chromatography Extraction->Purification FinalProduct Ethylene (B1197577) Glycol-based Amino Acid Derivative Purification->FinalProduct

Caption: General workflow for synthesis of ethylene glycol-based amino acids.

An In-depth Technical Guide to 2-[2-(2-Chloroethoxy)ethoxy]ethanol: Structural Information, Isomerism, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-[2-(2-chloroethoxy)ethoxy]ethanol, a significant intermediate in pharmaceutical synthesis and bioconjugation. The document details its structural and physical properties, explores its constitutional isomers, outlines experimental protocols for its synthesis and purification, and discusses its applications in drug development. All quantitative data is presented in structured tables for clarity and comparative analysis. Additionally, key experimental workflows and isomer classifications are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound, also known as triethylene glycol monochloride, is a bifunctional molecule featuring a terminal chloro group and a primary alcohol.[1][2][3] This unique structure makes it a versatile building block in organic synthesis, particularly in the construction of more complex molecules with polyether chains. Its ability to introduce a hydrophilic spacer with a reactive handle for further functionalization has led to its use in the development of various pharmaceutical agents and as a linker in bioconjugation.[4] This guide aims to provide a detailed technical resource for researchers and professionals working with this compound.

Structural Information and Properties

The fundamental structural and physical properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Chemical Identification
IdentifierValue
IUPAC Name This compound[1]
CAS Number 5197-62-6[1]
Molecular Formula C₆H₁₃ClO₃[1]
Molecular Weight 168.62 g/mol [1]
Synonyms Triethylene glycol monochloride, Triethylene glycol monochlorohydrin, Chloro-PEG3-alcohol[1][2][3]
Table 2: Physical and Chemical Properties
PropertyValue
Appearance Colorless to pale yellow liquid
Boiling Point 117-120 °C at 5 mmHg[3]
Density 1.16 g/mL at 25 °C[3]
Refractive Index n20/D 1.458[3]
Solubility Soluble in water and chloroform.
Stability Stable under normal conditions. Incompatible with strong oxidizing agents.

Isomers of this compound

The molecular formula C₆H₁₃ClO₃ allows for a variety of constitutional isomers, which can be broadly classified based on the arrangement of the carbon skeleton, the position of the chloro, hydroxyl, and ether functional groups. Understanding these isomers is critical for analytical characterization and for predicting potential impurities in synthesis.

The constitutional isomers can be categorized as follows:

  • Skeletal Isomers: These isomers have different carbon backbones. For a six-carbon chain, various branched structures are possible.

  • Positional Isomers: These isomers have the same carbon skeleton but differ in the position of the functional groups (the chlorine atom, the hydroxyl group, and the ether linkages).

  • Functional Group Isomers: These isomers have the same molecular formula but different functional groups. For C₆H₁₃ClO₃, examples could include chlorinated diols with a different ether linkage pattern or cyclic ethers.

A logical diagram illustrating the classification of these isomers is provided below.

G Classification of C₆H₁₃ClO₃ Isomers C6H13ClO3 C₆H₁₃ClO₃ Molecular Formula Constitutional Constitutional Isomers (Different Connectivity) C6H13ClO3->Constitutional Skeletal Skeletal Isomers (Different Carbon Backbone) Constitutional->Skeletal Positional Positional Isomers (Same Backbone, Different Substituent Positions) Constitutional->Positional Functional Functional Group Isomers (Different Functional Groups) Constitutional->Functional

Caption: Logical relationship of constitutional isomers of C₆H₁₃ClO₃.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from 2-chloroethanol (B45725) and ethylene (B1197577) oxide.

Experimental Workflow Diagram

G Synthesis Workflow of this compound cluster_0 Step 1: Synthesis of 2-(2-Chloroethoxy)ethanol (B196239) cluster_1 Step 2: Synthesis of this compound A Reactants: 2-Chloroethanol (excess) Ethylene Oxide Catalyst B Reaction Conditions: 40-50 °C, 1.5-2 hours A->B C Work-up: Remove excess 2-chloroethanol (Reduced Pressure) B->C D Intermediate: 2-(2-Chloroethoxy)ethanol C->D E Reactants: 2-(2-Chloroethoxy)ethanol Ethylene Oxide Boron Trifluoride Etherate D->E Intermediate Used in Next Step F Reaction Conditions: 45-55 °C, 1.5-2 hours E->F G Purification: Vacuum Distillation (118-121 °C, 10 mmHg) F->G H Final Product: This compound G->H

Caption: Experimental workflow for the two-step synthesis.

Detailed Methodology:

Step 1: Synthesis of 2-(2-Chloroethoxy)ethanol

  • To a 1000 mL three-necked flask equipped with a stirrer and a heater, add 685 g (8.5 mol) of 2-chloroethanol and 3.3 g of a suitable catalyst.

  • Heat the mixture to 40 °C.

  • Slowly introduce 44 g of ethylene oxide over 1.5-2 hours, maintaining the reaction temperature between 40-50 °C. A water bath can be used for temperature control if necessary.

  • After the addition of ethylene oxide is complete, continue stirring for an additional 30 minutes to ensure the reaction goes to completion.

  • Increase the temperature and remove the excess 2-chloroethanol under reduced pressure to obtain the intermediate product, 2-(2-chloroethoxy)ethanol.

Step 2: Synthesis of this compound

  • Cool the crude 2-(2-chloroethoxy)ethanol from Step 1 to 45-50 °C.

  • Add 0.7 g of boron trifluoride etherate to the flask.

  • Slowly introduce 46.2 g (1.05 mol) of ethylene oxide over 1.5-2 hours, maintaining the reaction temperature between 45-55 °C.

  • After the addition is complete, continue stirring for 30 minutes.

  • Purify the crude product by vacuum distillation. Collect the fraction distilling at 118-121 °C under a vacuum of 10 mmHg. This yields the final product as a colorless and transparent liquid.

Analytical Characterization

The synthesized product should be characterized to confirm its identity and purity.

Table 3: Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the methylene (B1212753) protons of the ethoxy groups and the terminal alcohol and chloride.
¹³C NMR Resonances for the six distinct carbon atoms in the molecule.
FTIR A broad absorption band in the region of 3400 cm⁻¹ due to the O-H stretching of the alcohol, C-O stretching of the ethers, and C-Cl stretching.
Mass Spec A molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds and research chemicals.

  • Pharmaceutical Intermediates: It is a key building block in the synthesis of active pharmaceutical ingredients (APIs), including certain anti-cancer and anti-HIV agents.[4] Its incorporation can improve the pharmacokinetic properties of drug candidates.

  • Bioconjugation: The molecule's bifunctional nature allows it to act as a flexible, hydrophilic linker.[4] The hydroxyl group can be further modified to introduce other reactive functionalities, while the chloro group can be displaced by nucleophiles, enabling the conjugation of biomolecules to other molecules of interest, such as fluorescent dyes or drug payloads.

  • Material Science: It is used in the preparation of polymers for various applications, including materials for direct and amplified DNA detection.

Conclusion

This technical guide has provided a detailed examination of this compound, covering its fundamental chemical and physical properties, its isomeric forms, detailed experimental protocols for its synthesis, and its applications in scientific research and drug development. The structured presentation of data and the visual representation of workflows and isomer classifications are intended to serve as a valuable resource for professionals in the field, facilitating a deeper understanding and more effective utilization of this versatile chemical intermediate.

References

Spectroscopic Characterization of 2-[2-(2-Chloroethoxy)ethoxy]ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-[2-(2-Chloroethoxy)ethoxy]ethanol. This compound, a member of the polyethylene (B3416737) glycol (PEG) family, finds applications in various scientific and industrial domains, including as a linker in drug development and a building block in chemical synthesis. Accurate spectroscopic analysis is paramount for confirming its identity, purity, and structural integrity. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format, accompanied by detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicityAssignment
3.88t-CH₂-Cl
3.77t-O-CH₂-CH₂-Cl
3.75m-O-CH₂-CH₂-O-
3.67m-O-CH₂-CH₂-OH
3.63t-CH₂-OH

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (ppm)Assignment
72.5-O-C H₂-CH₂-OH
71.3-O-C H₂-CH₂-O-
70.8-O-C H₂-CH₂-Cl
70.3-O-C H₂-CH₂-O-
61.7-C H₂-OH
42.7-C H₂-Cl

Solvent: CDCl₃. Note: Specific peak assignments for the two internal ether carbons may vary.

Table 3: Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Proposed Fragment
45100.0[C₂H₅O]⁺
6395.2[C₂H₄Cl]⁺
9382.8[M - CH₂Cl]⁺
7553.9[C₃H₇O₂]⁺
2753.1[C₂H₃]⁺
3139.5[CH₃O]⁺
6533.8[C₂H₆Cl]⁺
9525.5[M - C₂H₄Cl]⁺
4423.8[C₂H₄O]⁺
2915.5[C₂H₅]⁺
4314.6[C₂H₃O]⁺

Note: The molecular ion peak [M]⁺ at m/z 168 is often of low abundance or not observed in EI-MS for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A strong, broad peak is typically observed in the region of 3400 cm⁻¹ , indicative of the O-H stretching vibration of the terminal alcohol. The C-H stretching vibrations of the alkyl chain are observed around 2870-2950 cm⁻¹ . A prominent C-O stretching band for the ether linkages appears in the region of 1100-1120 cm⁻¹ . The C-Cl stretching vibration is expected in the fingerprint region, typically around 650-750 cm⁻¹ .

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Varian) operating at a proton resonance frequency of 300 MHz or higher.

Sample Preparation: Approximately 5-10 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • The spectrometer was tuned and the magnetic field was shimmed for homogeneity.

  • A standard one-pulse sequence was used to acquire the ¹H NMR spectrum.

  • Key acquisition parameters included a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • Typically, 16 to 64 scans were accumulated to achieve an adequate signal-to-noise ratio.

  • The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

  • A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) was utilized for the acquisition of the ¹³C NMR spectrum.

  • The spectral width was set to approximately 220 ppm.

  • A larger number of scans (typically 1024 or more) were accumulated due to the lower natural abundance of the ¹³C isotope.

  • The FID was processed similarly to the ¹H NMR data, with chemical shifts referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: A drop of neat this compound was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin capillary film.

Data Acquisition:

  • A background spectrum of the empty sample compartment was recorded.

  • The prepared sample was placed in the spectrometer's sample holder.

  • The IR spectrum was acquired over a range of 4000 to 400 cm⁻¹.

  • Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio.

  • The final spectrum was presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Introduction (GC-MS):

  • A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) was prepared.

  • 1 µL of the sample was injected into the GC, which was equipped with a suitable capillary column (e.g., DB-5ms).

  • The oven temperature was programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure elution of the compound.

Mass Analysis (Electron Ionization - EI):

  • As the compound eluted from the GC column, it entered the ion source of the mass spectrometer.

  • The molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

  • A detector recorded the abundance of each ion, generating a mass spectrum.

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent (NMR) or Neat (IR) Sample->Dissolution for NMR/IR Dilution Dilution in Volatile Solvent (MS) Sample->Dilution for MS NMR_acq NMR Spectrometer (¹H & ¹³C) Dissolution->NMR_acq IR_acq FTIR Spectrometer Dissolution->IR_acq MS_acq GC-MS System Dilution->MS_acq NMR_data NMR Spectra (Chemical Shifts, Multiplicity) NMR_acq->NMR_data IR_data IR Spectrum (Functional Group Identification) IR_acq->IR_data MS_data Mass Spectrum (Fragmentation Pattern, m/z) MS_acq->MS_data Structure_confirm Structural Confirmation & Purity Assessment NMR_data->Structure_confirm IR_data->Structure_confirm MS_data->Structure_confirm

Caption: Workflow for Spectroscopic Analysis.

An In-Depth Technical Guide to the Synthesis and Purification of 2-[2-(2-Chloroethoxy)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for 2-[2-(2-Chloroethoxy)ethoxy]ethanol, a key intermediate in the pharmaceutical and chemical industries. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the workflows for clarity.

Introduction

This compound, also known as triethylene glycol monochlorohydrin, is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. Its bifunctional nature, possessing both a hydroxyl and a chloroalkyl group, allows for versatile chemical modifications. This guide explores three principal methods for its synthesis and the subsequent purification to achieve high-purity material suitable for research and drug development applications.

Synthesis Methodologies

Three primary methods for the synthesis of this compound are discussed below, each with distinct advantages and considerations.

Method 1: Two-Step Ethoxylation of 2-Chloroethanol (B45725)

This widely-used method involves the sequential addition of ethylene (B1197577) oxide to 2-chloroethanol. The first step yields 2-(2-chloroethoxy)ethanol (B196239), which is then further reacted with ethylene oxide to produce the target molecule.

Experimental Protocol:

  • Step 1: Synthesis of 2-(2-Chloroethoxy)ethanol.

    • To a 1000 mL three-necked flask equipped with a stirrer and a heater, add 685 g (8.5 mol) of 2-chloroethanol and 3.3 g of a suitable catalyst.

    • Heat the mixture to 40°C.

    • Slowly introduce 44 g (1.0 mol) of ethylene oxide over 1.5-2 hours, maintaining the reaction temperature between 40-50°C. A water bath can be used for temperature control.

    • After the addition is complete, continue stirring for 30 minutes to ensure the reaction is complete.

    • Remove the excess 2-chloroethanol via distillation under reduced pressure (vacuum level: 0.075 mPa) at a final temperature of 105°C. The recovered 2-chloroethanol can be recycled.

  • Step 2: Synthesis of this compound.

    • Cool the flask containing the crude 2-(2-chloroethoxy)ethanol to 45-50°C.

    • Add 0.7 g of boron trifluoride etherate to the flask.

    • Slowly bubble 46.2 g (1.05 mol) of ethylene oxide into the mixture over 1.5-2 hours, maintaining the temperature between 45-55°C.

    • After the addition, continue to stir for 30 minutes.

    • The crude product is then purified by vacuum distillation.

Method 2: Chlorination of Triethylene Glycol with Thionyl Chloride

This method offers a direct route from a readily available starting material, triethylene glycol. The hydroxyl group is selectively replaced by a chlorine atom using thionyl chloride.

Experimental Protocol:

  • Dissolve 3.0 g of triethylene glycol in 20 mL of thionyl chloride (SOCl₂).

  • Heat the solution to 70°C and stir for 6 hours.

  • After the reaction is complete, concentrate the mixture to obtain the crude product.

  • Purification can be achieved by column chromatography on silica (B1680970) gel (200-300 mesh) using a mixture of n-hexane and ethyl acetate (B1210297) (1:1) as the eluent.[1]

Method 3: Reaction of Diethylene Glycol with a Chlorinating Agent

This industrial method utilizes the reaction of diethylene glycol with a chlorinating agent, such as hydrogen chloride or a combination of reagents to achieve chlorination.

Experimental Protocol (using Diethylene Glycol, Metaboric Anhydride (B1165640), and Thionyl Chloride):

  • In a 1000 mL three-necked flask, suspend 84 g (1.4 mol) of boric acid in 340 mL of toluene.

  • Reflux the mixture with a Dean-Stark trap to remove water.

  • Cool the resulting solution of metaboric anhydride to -5°C.

  • Slowly add 85 g (0.8 mol) of diethylene glycol over 1 hour.

  • Allow the reaction to warm to 20°C and stir for 2 hours.

  • Cool the mixture to -5°C and add 102 g (0.86 mol) of thionyl chloride over 1 hour.

  • Stir the reaction mixture for 4 hours at room temperature.

  • Carefully add 30 mL of water to the flask.

  • Separate the organic layer, wash with water and sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the product is purified by vacuum distillation.

Purification

The primary method for purifying this compound is vacuum distillation . This technique is effective in separating the desired product from unreacted starting materials and high-boiling point byproducts.

Detailed Protocol for Vacuum Distillation:

  • Assemble a fractional distillation apparatus suitable for vacuum operation.

  • Place the crude this compound in the distillation flask with a few boiling chips.

  • Gradually reduce the pressure to the desired level (typically 5-15 mmHg).

  • Slowly heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the appropriate temperature and pressure (see table below). For high purity, a narrow boiling range should be collected. For example, a fraction at 118-121°C under 10 mmHg indicates a high purity product.[1]

Data Presentation

The following table summarizes the quantitative data for the different synthesis methods.

ParameterMethod 1: Ethoxylation of 2-ChloroethanolMethod 2: Chlorination of Triethylene GlycolMethod 3: From Diethylene Glycol
Starting Materials 2-Chloroethanol, Ethylene OxideTriethylene Glycol, Thionyl ChlorideDiethylene Glycol, Boric Acid, Thionyl Chloride
Catalyst/Reagent Boron trifluoride etherate-Metaboric Anhydride
Reaction Temperature 40-55°C[1]70°C[1]-5 to 20°C
Reaction Time ~4-5 hours[1]6 hours[1]~8 hours
Purification Method Vacuum Distillation[1]Column Chromatography[1]Vacuum Distillation
Reported Yield 73.3%[1]84%[1]68.3%
Reported Purity 97.7% (GC)[1]Not specified98.1% (GC)
Distillation Conditions 118-121°C @ 10 mmHg[1]Not applicable107-110°C @ 15 mmHg

Mandatory Visualizations

Synthesis and Purification Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes described.

Synthesis_Method_1 cluster_step1 Step 1: Synthesis of 2-(2-Chloroethoxy)ethanol cluster_step2 Step 2: Synthesis of this compound cluster_purification Purification A 2-Chloroethanol + Catalyst C Reaction at 40-50°C A->C B Ethylene Oxide B->C D Removal of excess 2-Chloroethanol C->D E Crude 2-(2-Chloroethoxy)ethanol G Reaction at 45-55°C E->G F Ethylene Oxide + BF3·OEt2 F->G H Crude Product G->H I Vacuum Distillation H->I J Pure this compound I->J

Caption: Workflow for the Two-Step Ethoxylation of 2-Chloroethanol.

Synthesis_Method_2 cluster_reaction Reaction cluster_purification Purification A Triethylene Glycol + Thionyl Chloride B Reaction at 70°C for 6h A->B C Concentration B->C D Column Chromatography C->D E Pure this compound D->E

Caption: Workflow for the Chlorination of Triethylene Glycol.

Synthesis_Method_3 cluster_reaction Reaction cluster_workup_purification Workup and Purification A Diethylene Glycol + Metaboric Anhydride B Intermediate Formation A->B D Chlorination B->D C Thionyl Chloride C->D E Hydrolysis D->E F Extraction & Washing E->F G Drying & Solvent Removal F->G H Vacuum Distillation G->H I Pure this compound H->I

Caption: Workflow for the Synthesis from Diethylene Glycol.

References

The Versatility of 2-[2-(2-Chloroethoxy)ethoxy]ethanol: A Technical Review of its Applications in Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 22, 2025 – 2-[2-(2-Chloroethoxy)ethoxy]ethanol, a bifunctional organic compound, is a critical building block in the synthesis of a wide array of molecules, particularly within the pharmaceutical and biomedical research sectors. Its unique structure, featuring both a reactive chlorine atom and a terminal hydroxyl group, allows for its versatile incorporation into complex molecular architectures. This technical guide provides an in-depth review of the primary applications of this compound and its closely related analogue, 2-(2-chloroethoxy)ethanol (B196239), with a focus on their roles in the development of therapeutics and advanced imaging agents. This paper will detail the synthetic routes, experimental protocols, and quantitative data associated with its use, providing a valuable resource for researchers, scientists, and professionals in drug development.

Core Applications in Pharmaceutical Synthesis

This compound and its derivatives serve as key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of the chloroethoxyethoxyethyl group facilitates the introduction of this hydrophilic spacer into drug candidates, which can favorably modulate their pharmacokinetic and pharmacodynamic properties.

Antipsychotic Drug Synthesis: The Case of Quetiapine (B1663577)

One of the most significant applications of 2-(2-chloroethoxy)ethanol is in the manufacturing of Quetiapine, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] The synthesis involves the alkylation of 11-piperazinyl dibenzo[b,f][3]thiazepine with 2-(2-chloroethoxy)ethanol.[4] This reaction is a cornerstone of many patented manufacturing processes for Quetiapine.

Experimental Protocol: Synthesis of Quetiapine

A general procedure for the synthesis of Quetiapine involves the reaction of 11-piperazinyl dibenzo[b,f][3]thiazepine hydrochloride with 2-(2-chloroethoxy)ethanol in the presence of a base and a phase transfer catalyst.

  • Reactants: 11-piperazinyl dibenzo[b,f][3][5]thiazepine hydrochloride, 2-(2-chloroethoxy)ethanol.

  • Solvent: Options include n-butanol, toluene, or dimethylformamide (DMF).[3]

  • Base: An inorganic base such as sodium carbonate is typically used.[3]

  • Catalyst: A phase transfer catalyst like tetrabutylammonium (B224687) bromide is employed to facilitate the reaction.[3] Sodium iodide may also be added.[3]

  • Reaction Conditions: The mixture is typically heated to reflux.[3]

  • Workup and Purification: Following the reaction, the solid is filtered off, and the liquid filtrate containing the crude Quetiapine is combined with fumaric acid to form the hemifumarate salt, which is then isolated and can be further purified by recrystallization.[3]

The process is designed to achieve high yields and purity, minimizing the presence of unreacted starting materials and byproducts.[3]

Logical Workflow for Quetiapine Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Conditions 11-piperazinyl dibenzo[b,f][1,4]thiazepine HCl 11-piperazinyl dibenzo[b,f][1,4]thiazepine HCl Crude Quetiapine Crude Quetiapine 11-piperazinyl dibenzo[b,f][1,4]thiazepine HCl->Crude Quetiapine 2-(2-chloroethoxy)ethanol 2-(2-chloroethoxy)ethanol 2-(2-chloroethoxy)ethanol->Crude Quetiapine Solvent (n-butanol, toluene, or DMF) Solvent (n-butanol, toluene, or DMF) Solvent (n-butanol, toluene, or DMF)->Crude Quetiapine Base (Sodium Carbonate) Base (Sodium Carbonate) Base (Sodium Carbonate)->Crude Quetiapine Phase Transfer Catalyst (Tetrabutylammonium Bromide) Phase Transfer Catalyst (Tetrabutylammonium Bromide) Phase Transfer Catalyst (Tetrabutylammonium Bromide)->Crude Quetiapine Heat (Reflux) Heat (Reflux) Heat (Reflux)->Crude Quetiapine Quetiapine Hemifumarate Quetiapine Hemifumarate Crude Quetiapine->Quetiapine Hemifumarate  + Fumaric Acid, Heat, Cool

Caption: A flowchart illustrating the key steps and components in the synthesis of Quetiapine Hemifumarate.

Development of Novel Therapeutics

The utility of this compound extends to the synthesis of a variety of other therapeutic agents, including:

  • Anti-Cancer Agents: It is used in the development of indole (B1671886) derivatives with anti-cancer properties.[6]

  • Anti-HIV Agents: The compound contributes to the synthesis of novel anti-HIV agents.[6]

  • Neuroprotective Agents: It is a component in the synthesis of potential neuroprotective drugs.[6]

Advanced Applications in PET Imaging for Alzheimer's Disease

A significant and growing application of this compound is in the development of Positron Emission Tomography (PET) imaging agents for the in vivo detection of β-amyloid plaques, a hallmark of Alzheimer's disease.[7] These agents are crucial for the early diagnosis and monitoring of the disease's progression.

Synthesis of a Curcumin-Based PET Ligand Precursor

One notable example is the synthesis of a precursor for an 18F-labeled difluoroboron-curcumin derivative for β-amyloid plaque imaging.[7] In this multi-step synthesis, 2-(2-chloroethoxy)ethanol is used to introduce a flexible and hydrophilic linker to the core structure, which is a common strategy to improve the pharmacokinetic properties of brain imaging agents.

Experimental Protocol: Synthesis of a Vanillin-Derived Intermediate

The synthesis of a key intermediate from vanillin (B372448) involves the following step:

  • Reactants: A vanillin derivative and 2-(2-chloroethoxy)ethanol.

  • Solvent: Dimethylformamide (DMF).

  • Base: Potassium carbonate (K₂CO₃).

  • Reaction Conditions: The reaction mixture is heated to 100°C and stirred overnight.[7]

This intermediate is then further functionalized and ultimately radiolabeled with Fluorine-18 for use as a PET tracer.

Synthetic Pathway for a PET Imaging Agent Precursor

G Vanillin Derivative Vanillin Derivative Reaction_Step_A Etherification Vanillin Derivative->Reaction_Step_A 2-(2-chloroethoxy)ethanol 2-(2-chloroethoxy)ethanol 2-(2-chloroethoxy)ethanol->Reaction_Step_A Intermediate_1 Alkoxy-Substituted Vanillin Derivative Reaction_Step_A->Intermediate_1 DMF, K2CO3, 100°C, overnight Reaction_Step_B Tosylation Intermediate_1->Reaction_Step_B TsCl, Et3N, CH2Cl2, rt, overnight Intermediate_2 Tosylated Intermediate Reaction_Step_B->Intermediate_2 Reaction_Step_C Fluorination (e.g., with CsF) Intermediate_2->Reaction_Step_C CsF, t-BuOH, 100°C, overnight Final_Ligand_Precursor Final_Ligand_Precursor Reaction_Step_C->Final_Ligand_Precursor

Caption: A simplified reaction scheme for the synthesis of a PET imaging agent precursor starting from a vanillin derivative.

Role in Bioconjugation

This compound is also utilized in the field of bioconjugation, where it can act as a linker to connect different molecular entities, such as a drug and a targeting moiety. For instance, it is a key reactant in the preparation of bis-sulfide bioconjugates designed for glutathione-triggered drug release.[6] The chloroethoxyethoxy moiety provides a flexible and hydrophilic spacer, which can be advantageous in biological systems.

Synthesis of this compound

The compound itself is typically synthesized through a two-step process starting from 2-chloroethanol (B45725) and ethylene (B1197577) oxide.[6]

Experimental Protocol: Two-Step Synthesis

  • Step 1: Synthesis of 2-(2-Chloroethoxy)ethanol: 2-Chloroethanol is reacted with ethylene oxide. The molar ratio of 2-chloroethanol to ethylene oxide is typically high, in the range of 7:1 to 9:1, to favor the mono-addition product.[6]

  • Step 2: Synthesis of this compound: The intermediate, 2-(2-chloroethoxy)ethanol, is then reacted with a second equivalent of ethylene oxide.[6] A Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·Et₂O), can be used for this step, with the reaction typically stirred for 2.5 hours at 45-55°C.[6][8]

A patent also describes a method starting from 2-chloroethanol and ethylene oxide, where the excess 2-chloroethanol is removed under reduced pressure before the second addition of ethylene oxide.[9] This process can achieve a total yield of over 70%.[9]

Quantitative Data Summary

Application/SynthesisProductKey ReagentsConditionsYieldPurityReference
Synthesis of this compoundThis compound2-Chloroethanol, Ethylene Oxide, BF₃·Et₂O45-55°C, 2.5h>70%97.8%[6][8][9]
Synthesis of QuetiapineQuetiapine11-piperazinyl dibenzo[b,f][3]thiazepine HCl, 2-(2-chloroethoxy)ethanolReflux in n-butanol with Na₂CO₃ and TBABNot specifiedNot specified
Synthesis of PET Ligand IntermediateVanillin-derived etherVanillin derivative, 2-(2-chloroethoxy)ethanolDMF, K₂CO₃, 100°C, overnightNot specifiedNot specified[7]
Synthesis of N-[2-(2-Chloroethoxy)ethyl]acetamideN-[2-(2-Chloroethoxy)ethyl]acetamideN-[2-(2-Hydroxyethoxy)ethyl]-acetamide, Thionyl chlorideChloroform, 10–15°C then reflux73–77%Not specified[10]

Conclusion

This compound and its related compounds are indispensable reagents in modern chemical synthesis, particularly for applications in drug discovery and medical imaging. Their bifunctional nature provides a versatile platform for the construction of complex molecules with tailored properties. The detailed protocols and synthetic workflows presented in this guide underscore the importance of these compounds and provide a foundation for their continued application in the development of novel therapeutics and diagnostic tools. As research in these areas continues to advance, the demand for such versatile building blocks is expected to grow, further solidifying their role in the scientific community.

References

An In-depth Technical Guide to the Safe Handling, and Storage of 2-[2-(2-Chloroethoxy)ethoxy]ethanol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and storage requirements for 2-[2-(2-Chloroethoxy)ethoxy]ethanol (CAS No. 5197-62-6) in a laboratory environment. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and maintaining the integrity of research activities.

Chemical Identification and Properties

This compound, also known as triethylene glycol monochlorohydrin, is a colorless liquid utilized in various chemical syntheses.[1] A summary of its key physical and chemical properties is presented below.

PropertyValue
CAS Number 5197-62-6[2]
Molecular Formula C6H13ClO3[2]
Molecular Weight 168.62 g/mol [2][3]
Appearance Colorless, clear liquid[2][4]
Boiling Point 117 - 120 °C at 7 hPa[2]
Density 1.16 g/cm³ at 25 °C[1][2]
Flash Point 107 °C (224.6 °F) - closed cup[1][2]
Solubility Slightly soluble in Chloroform and Methanol.[5][6] Does not mix well with water.[4]
Refractive Index n20/D 1.458 (lit.)[1]

Hazard Identification and Classification

This chemical is classified as a hazardous substance and requires careful handling.[4] The primary hazards are associated with its irritant properties and potential for causing sensitization.

GHS Hazard Statements:

  • H315: Causes skin irritation.[2][7]

  • H319: Causes serious eye irritation.[2][7]

  • H335: May cause respiratory irritation.[2][7]

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation, with symptoms such as coughing and shortness of breath.[4][8] Inhalation hazard increases at higher temperatures.[4]

  • Skin Contact: Causes skin irritation.[2][7] May cause skin sensitization, an allergic reaction that becomes evident upon re-exposure.[8] The material may accentuate pre-existing dermatitis.[4]

  • Eye Contact: Causes serious eye irritation, characterized by a burning sensation, redness, tearing, and inflammation.[8] It is a lachrymator, a substance that increases the flow of tears.[8] Prolonged or repeated exposure can cause eye damage.[2]

  • Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[8] The toxicological properties upon ingestion have not been fully investigated.[8]

A summary of available acute toxicity data is provided below. It is important to note that the toxicological properties of this substance have not been fully investigated.[8]

Route of ExposureSpeciesValue
Oral LD50 Rat6300 mg/kg
Dermal LD50 Guinea Pig3 mL/kg or 3525 mg/kg[8]
Eye Irritation RabbitSevere irritation[8]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure and ensure a safe working environment.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Ensure that a certified chemical fume hood is available and operational.[9]

    • Verify the location and functionality of the nearest emergency eyewash station and safety shower.[8][9][10]

    • Assemble all necessary PPE before handling the chemical.

  • Handling:

    • Conduct all work with this compound within a chemical fume hood to minimize inhalation of vapors.[8][11]

    • Avoid all personal contact, including inhalation.[4] Do not allow clothing wet with the material to stay in contact with skin.[4]

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][10]

  • Personal Protective Equipment:

    • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8][10] A face shield may also be necessary.[9]

    • Skin Protection: Wear appropriate protective gloves (e.g., Neoprene, PVC) to prevent skin exposure.[4] Wear a lab coat or other protective clothing to prevent skin contact.[7][8]

    • Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

Hazard_Response_Workflow cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment cluster_first_aid First Aid Measures H315 H315: Skin Irritation Gloves Protective Gloves (e.g., Neoprene, PVC) H315->Gloves Mitigated by SkinAid Flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. H315->SkinAid If contact occurs H319 H319: Serious Eye Irritation Goggles Chemical Safety Goggles/ Face Shield H319->Goggles Mitigated by EyeAid Immediately flush eyes with water for at least 15 minutes. Seek medical aid. H319->EyeAid If contact occurs H335 H335: Respiratory Irritation Respirator Fume Hood or Approved Respirator H335->Respirator Mitigated by InhalationAid Move to fresh air. If not breathing, give artificial respiration. H335->InhalationAid If exposure occurs Storage_Protocol_Workflow start Receiving Chemical check_container Inspect Container for Damage and Proper Labeling start->check_container storage_location Select Storage Location check_container->storage_location conditions Ensure Area is: - Cool - Dry - Well-ventilated storage_location->conditions incompatibles Store Away From: - Strong Oxidizing Agents - Heat/Ignition Sources storage_location->incompatibles place_container Place in Secondary Containment and Keep Tightly Closed conditions->place_container incompatibles->place_container end_storage Properly Stored place_container->end_storage Spill_Response_Workflow spill Spill Occurs alert Alert Others & Evacuate Area spill->alert ppe Don Appropriate PPE (Gloves, Goggles, Respirator) alert->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent Material ventilate->contain absorb Absorb Spilled Liquid contain->absorb collect Collect Waste in a Sealed, Labeled Container absorb->collect decontaminate Decontaminate Spill Area with Soap and Water collect->decontaminate dispose Dispose of Waste per Regulations decontaminate->dispose restock Restock Spill Kit dispose->restock

References

An In-depth Technical Guide to the Toxicological Data and Hazards of 2-[2-(2-Chloroethoxy)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment. The toxicological data for 2-[2-(2-Chloroethoxy)ethoxy]ethanol is limited in the public domain. Where data for the specific substance is unavailable, information on structurally similar compounds or general toxicological principles may be presented.

Introduction

This compound (CAS RN: 5197-62-6), also known as triethylene glycol monochlorohydrin, is a chemical intermediate used in various industrial syntheses.[1] Its structural similarity to other ethylene (B1197577) glycol ethers necessitates a thorough understanding of its toxicological profile for safe handling and risk assessment in research and drug development settings. This guide provides a comprehensive overview of the available toxicological data, outlines relevant experimental protocols, and visualizes potential toxicological pathways.

Toxicological Data

Physicochemical Properties
PropertyValueReference
CAS Number 5197-62-6[2]
Molecular Formula C6H13ClO3[2]
Molecular Weight 168.62 g/mol [2]
Appearance Colorless liquid[1]
GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:

Hazard ClassHazard Statement
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Specific Target Organ ToxicityH335: May cause respiratory irritation

Source: ECHA C&L Inventory[3]

Summary of Toxicological Hazards
EndpointHazardNotes
Acute Toxicity (Oral) Not ClassifiedLack of corroborating animal or human evidence.
Acute Toxicity (Dermal) Not ClassifiedSkin contact is not thought to have harmful health effects, but entry through wounds may cause systemic injury.
Acute Toxicity (Inhalation) Not ClassifiedLack of corroborating animal or human evidence. Can cause respiratory irritation.
Skin Corrosion/Irritation IrritantCauses skin irritation. May accentuate pre-existing dermatitis.
Serious Eye Damage/Irritation IrritantCauses serious eye irritation and potential damage.
Respiratory or Skin Sensitization May cause sensitization by skin contactSkin contact is more likely to cause a sensitization reaction in some individuals.
Germ Cell Mutagenicity Data not availableNo data found for the specific substance.
Carcinogenicity Data not availableNot listed by IARC, NTP, or OSHA. No data found for the specific substance.
Reproductive Toxicity Data not availableNo data found for the specific substance. Glycol ethers as a class have been associated with reproductive effects.[4]
Specific Target Organ Toxicity (Single Exposure) Respiratory systemMay cause respiratory irritation.
Specific Target Organ Toxicity (Repeated Exposure) Data not availableLimited evidence suggests that repeated or long-term occupational exposure may produce cumulative health effects.

Sources:[1][2]

Quantitative Toxicity Data for Analogue: 2-(2-Chloroethoxy)ethanol (CAS 628-89-7)

Due to the lack of specific quantitative data for this compound, the following data for its close structural analogue, 2-(2-Chloroethoxy)ethanol, is provided for reference.

TestSpeciesRouteValue
LD50RatOral6300 mg/kg
LD50Guinea pigDermal3 mL/kg
Draize TestRabbitEye20 mg (Severe)

Source:[5]

Experimental Protocols

Detailed experimental protocols for the toxicological endpoints are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation

Method: OECD Test Guideline 404: Acute Dermal Irritation/Corrosion.

Protocol:

  • Animal Model: Healthy, young adult albino rabbits are used.

  • Test Substance Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (approximately 6 cm²) of shaved skin. The site is covered with a gauze patch and semi-occlusive dressing.

  • Exposure Duration: The exposure period is typically 4 hours.

  • Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. Observations may continue for up to 14 days to assess reversibility.

  • Scoring: Skin reactions are scored according to a graded scale (e.g., Draize scale). The mean scores for erythema and edema are calculated for each animal.

Eye Irritation

Method: OECD Test Guideline 405: Acute Eye Irritation/Corrosion.

Protocol:

  • Animal Model: Healthy, adult albino rabbits are used.

  • Test Substance Application: A single dose of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctivae are evaluated for opacity, inflammation, and discharge. Observations may continue for up to 21 days.

  • Scoring: Ocular lesions are scored using a standardized system.

Skin Sensitization

Method: OECD Test Guideline 429: Skin Sensitization: Local Lymph Node Assay (LLNA).

Protocol:

  • Animal Model: Mice (e.g., CBA/Ca or CBA/J strain) are used.

  • Test Substance Application: The test substance is applied to the dorsal surface of each ear for three consecutive days.

  • Proliferation Measurement: On day 6, a radiolabeled thymidine (B127349) or an alternative label is injected intravenously. After a set time, the animals are euthanized, and the draining auricular lymph nodes are excised.

  • Data Analysis: The incorporation of the radiolabel is measured, and a Stimulation Index (SI) is calculated by comparing the proliferation in the test groups to the vehicle control group. An SI of 3 or greater is considered a positive response. The EC3 value (the estimated concentration required to produce an SI of 3) is determined to indicate the sensitizing potency.

Signaling Pathways and Mechanisms of Toxicity

The irritant and sensitizing properties of this compound suggest the involvement of specific cellular and molecular signaling pathways. While direct experimental evidence for this specific compound is lacking, the following diagrams illustrate the generally accepted pathways for chemical-induced skin irritation and allergic contact dermatitis.

Skin Irritation Pathway

Skin_Irritation_Pathway cluster_epidermis Epidermis cluster_inflammatory_mediators Release of Inflammatory Mediators cluster_dermis Dermis Chemical This compound Keratinocytes Keratinocytes Chemical->Keratinocytes Direct Damage IL1a IL-1α Keratinocytes->IL1a TNFa TNF-α Keratinocytes->TNFa IL6 IL-6 IL1a->IL6 IL8 IL-8 (CXCL8) IL1a->IL8 TNFa->IL6 TNFa->IL8 BloodVessel Blood Vessel IL8->BloodVessel Chemoattraction Leukocytes Leukocytes (e.g., Neutrophils) BloodVessel->Leukocytes Extravasation Inflammation Inflammation (Erythema, Edema) Leukocytes->Inflammation

Caption: Generalized signaling pathway for chemical-induced skin irritation.

Allergic Contact Dermatitis (Sensitization Phase)

Sensitization_Phase cluster_skin Skin cluster_lymph_node Draining Lymph Node Hapten Hapten (this compound) Protein Skin Proteins Hapten->Protein Haptenation HaptenProtein Hapten-Protein Complex Protein->HaptenProtein LangerhansCell Langerhans Cell (APC) HaptenProtein->LangerhansCell Uptake & Processing NaiveTCell Naive T-Cell LangerhansCell->NaiveTCell Antigen Presentation LangerhansCell->NaiveTCell Migration ActivatedTCell Activated & Proliferating Hapten-Specific T-Cells NaiveTCell->ActivatedTCell Activation & Clonal Expansion MemoryTCell Memory T-Cells ActivatedTCell->MemoryTCell

Caption: Sensitization phase of allergic contact dermatitis.

Allergic Contact Dermatitis (Elicitation Phase)

Elicitation_Phase cluster_skin_reexposure Skin (Re-exposure) cluster_inflammatory_response Inflammatory Response Hapten Hapten (this compound) HaptenProtein Hapten-Protein Complex Hapten->HaptenProtein APC Antigen Presenting Cell (APC) HaptenProtein->APC Processing & Presentation MemoryTCell Memory T-Cell APC->MemoryTCell Antigen Recognition ActivatedTCell Activated Effector T-Cell MemoryTCell->ActivatedTCell Cytokines Cytokines (e.g., IFN-γ, TNF-α) ActivatedTCell->Cytokines Chemokines Chemokines ActivatedTCell->Chemokines Dermatitis Allergic Contact Dermatitis (Eczema) Cytokines->Dermatitis Chemokines->Dermatitis Recruitment of Inflammatory Cells

Caption: Elicitation phase of allergic contact dermatitis.

Conclusion

This compound is a chemical that requires careful handling due to its irritant properties for the skin, eyes, and respiratory system, as well as its potential for skin sensitization. While specific quantitative toxicological data for this compound is scarce, the available information and data from structurally related analogues indicate a moderate hazard profile. For a comprehensive risk assessment, further testing according to standardized guidelines would be necessary to fill the existing data gaps, particularly for endpoints such as mutagenicity, carcinogenicity, and reproductive toxicity. Researchers and drug development professionals should implement appropriate safety measures, including the use of personal protective equipment and adequate ventilation, to minimize exposure and mitigate potential health risks.

References

A Technical Guide to the Reactivity of Chloro- and Hydroxyl- Groups for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical reactivity of chloro- and hydroxyl- groups, with a specific focus on their implications in the field of drug discovery and development. Understanding the distinct properties of these functional groups is paramount for designing molecules with desired pharmacological profiles, including potency, selectivity, and metabolic stability.

Core Principles of Reactivity: Chloro vs. Hydroxyl

The fundamental difference in the reactivity of the chloro and hydroxyl groups in the context of common organic transformations, such as nucleophilic substitution, stems from their ability to act as a leaving group.

  • Hydroxyl Group (-OH): The hydroxide (B78521) ion (HO⁻) is a strong base and, consequently, a poor leaving group. For a nucleophilic substitution reaction to occur at a carbon atom bearing a hydroxyl group, the -OH group must first be protonated by an acid. This converts it into a water molecule (H₂O), which is a much weaker base and an excellent leaving group.[1][2][3]

  • Chloro Group (-Cl): In contrast, the chloride ion (Cl⁻) is the conjugate base of a strong acid (HCl) and is therefore a weak base. This makes it a good leaving group, allowing nucleophilic substitution reactions to proceed without the need for acidic activation.[4][5][6]

Electronegativity and Bond Polarity: While oxygen is more electronegative than chlorine, leading to a more polar C-O bond compared to a C-Cl bond, the reactivity in nucleophilic substitution is predominantly governed by the leaving group's stability.[7]

Nucleophilic Substitution Reactions: A Comparative Overview

Nucleophilic substitution reactions can proceed through two primary mechanisms: Sₙ1 (unimolecular) and Sₙ2 (bimolecular). The preferred pathway is influenced by the structure of the substrate (primary, secondary, tertiary), the nature of the nucleophile, the solvent, and the leaving group.

  • Sₙ1 Reactions: These proceed through a carbocation intermediate. The rate-determining step is the departure of the leaving group. Tertiary substrates readily undergo Sₙ1 reactions due to the stability of the resulting tertiary carbocation.[8][9]

  • Sₙ2 Reactions: These involve a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This mechanism is favored by primary and secondary substrates where steric hindrance is minimal.[8][10]

The superior leaving group ability of the chloride ion makes alkyl chlorides generally more reactive than alcohols in nucleophilic substitution reactions under neutral or basic conditions.[11]

Quantitative Data on Reactivity

Quantifying the difference in reactivity can be achieved by comparing the reaction rates of analogous chloro- and hydroxyl-substituted compounds under identical conditions. While a comprehensive database is vast, the following table summarizes the key principles and provides illustrative relative rates for nucleophilic substitution reactions.

Substrate TypeReaction with Nucleophile (e.g., I⁻ in acetone)Typical MechanismRelative Reactivity (Alkyl Halide vs. Alcohol)Rationale
Primary (e.g., 1-butanol (B46404) vs. 1-chlorobutane) Slow for alcohol, fast for alkyl chlorideSₙ2Alkyl chloride >>> AlcoholHydroxide is a very poor leaving group.[5]
Secondary (e.g., 2-butanol (B46777) vs. 2-chlorobutane) Very slow for alcohol, moderate for alkyl chlorideSₙ2/Sₙ1Alkyl chloride >> AlcoholChloride is a significantly better leaving group than hydroxide.[10][11]
Tertiary (e.g., tert-butanol (B103910) vs. tert-butyl chloride) Requires strong acid for alcohol, fast for alkyl chlorideSₙ1Alkyl chloride > Alcohol (without acid catalysis)The C-Cl bond is weaker and Cl⁻ is a better leaving group, facilitating carbocation formation.[9]

Note: The reactivity of alcohols in nucleophilic substitution can be dramatically increased by protonation of the hydroxyl group with a strong acid, which converts it to a much better leaving group (H₂O).[1][3]

Implications in Drug Design and Development

The choice between a chloro and a hydroxyl group at a specific position in a drug candidate can have profound effects on its biological activity, pharmacokinetic properties, and metabolic fate.

Bioisosterism

The chloro and hydroxyl groups are sometimes considered bioisosteres, meaning they can be interchanged without significantly altering the molecule's interaction with its biological target.[12][13] However, this substitution can fine-tune other properties:

  • Lipophilicity: Replacing a hydroxyl group with a chloro group generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

  • Metabolic Stability: Hydroxyl groups are common sites for phase II metabolism (e.g., glucuronidation). Replacing a metabolically labile hydroxyl group with a more stable chloro group can significantly increase a drug's half-life.[14][15]

  • Target Interactions: While both groups can participate in hydrogen bonding (the hydroxyl group as a donor and acceptor, the chloro group as a weak acceptor), the nature and strength of these interactions differ. The chloro group can also engage in halogen bonding, which can be a crucial interaction with certain protein targets.

Case Study: Kinase Inhibitors

Many small-molecule kinase inhibitors target the ATP-binding pocket of kinases. The hinge region of this pocket often forms critical hydrogen bonds with the inhibitor. A strategically placed chloro or hydroxyl group can modulate these interactions and improve potency and selectivity.

For instance, a hydroxyl group might form a key hydrogen bond with the kinase hinge. However, it could also be a site of rapid metabolism. Replacing it with a chloro group might reduce metabolic liability. While the direct hydrogen bond is lost, the chloro group could still form favorable halogen bonds or other non-covalent interactions, potentially maintaining or even improving potency.[2][16]

Experimental Protocols

Conversion of a Secondary Alcohol to an Alkyl Chloride: Synthesis of Chlorocyclohexane (B146310) from Cyclohexanol (B46403) using Thionyl Chloride

This protocol describes the conversion of a secondary alcohol to the corresponding alkyl chloride, a common transformation in medicinal chemistry to enhance reactivity for subsequent nucleophilic substitution reactions.

Materials:

  • Cyclohexanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a base to neutralize HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, dropping funnel, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a condenser, place cyclohexanol.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled cyclohexanol with stirring. The reaction is exothermic and produces HCl and SO₂ gases, so it must be performed in a well-ventilated fume hood.[17][18]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 30-60 minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture and carefully pour it into a separatory funnel containing ice-cold water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting chlorocyclohexane by distillation.

Comparative Nucleophilic Substitution of a Secondary Alkyl Chloride

This experiment demonstrates the greater reactivity of an alkyl chloride compared to an alcohol in an Sₙ2 reaction.

Materials:

Procedure:

  • Label two test tubes, one for 2-chlorobutane and one for 2-butanol.

  • Add 1 mL of the 15% NaI in acetone solution to each test tube.

  • To the first test tube, add 5 drops of 2-chlorobutane. To the second test tube, add 5 drops of 2-butanol.

  • Gently shake both tubes and observe for the formation of a precipitate.

  • Observation: A precipitate of sodium chloride (NaCl) will form in the test tube containing 2-chlorobutane, indicating that a nucleophilic substitution reaction has occurred.[19][20] No precipitate will be observed in the test tube containing 2-butanol under these conditions, as the hydroxide ion is a poor leaving group.[21][22]

Visualizations

Signaling Pathway: Inhibition of a Kinase

The following diagram illustrates a simplified signaling pathway where a kinase inhibitor blocks the phosphorylation of a downstream substrate, thereby inhibiting a cellular process like proliferation. The chloro group on the inhibitor is shown to be crucial for binding to the kinase's active site.

Kinase_Inhibition Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate Response Cellular Response (e.g., Proliferation) P_Substrate->Response Inhibitor Kinase Inhibitor (with Chloro Group) Inhibitor->Kinase Inhibits

Caption: Kinase inhibitor with a key chloro group blocking the signaling cascade.

Experimental Workflow: Comparing Chloro- vs. Hydroxyl-Analogues

This diagram outlines a typical workflow in a drug discovery project to evaluate the impact of substituting a hydroxyl group with a chloro group.

Drug_Dev_Workflow Start Lead Compound (with Hydroxyl Group) Synthesis Chemical Synthesis Start->Synthesis Analog_OH Hydroxyl Analogue Synthesis->Analog_OH Analog_Cl Chloro Analogue Synthesis->Analog_Cl In_Vitro_Assays In Vitro Assays Analog_OH->In_Vitro_Assays Analog_Cl->In_Vitro_Assays Potency Target Potency (IC50) In_Vitro_Assays->Potency Selectivity Kinase Selectivity Panel In_Vitro_Assays->Selectivity Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Potency->Metabolic_Stability Selectivity->Metabolic_Stability In_Vivo_Studies In Vivo Studies (Pharmacokinetics, Efficacy) Metabolic_Stability->In_Vivo_Studies Decision Select Candidate In_Vivo_Studies->Decision

Caption: Workflow for evaluating chloro vs. hydroxyl analogues in drug discovery.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 2-[2-(2-Chloroethoxy)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2-[2-(2-Chloroethoxy)ethoxy]ethanol, a versatile chemical intermediate. While specific experimental data on this compound is limited in publicly available literature, this document synthesizes information from safety data sheets and studies on structurally analogous compounds, such as other chloroalkanes and polyethylene (B3416737) glycols, to infer its stability profile and likely degradation mechanisms. The primary degradation routes are proposed to be hydrolysis of the terminal chloro group and oxidation of the polyether chain and terminal alcohol. This guide presents this information in a structured format, including tabulated data and diagrams of predicted degradation pathways, to support researchers and professionals in its handling, storage, and application.

Chemical and Physical Properties

This compound, also known as triethylene glycol monochlorohydrin, is a colorless liquid with the chemical formula C₆H₁₃ClO₃. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValue
Molecular Weight 168.62 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 229-234 °C
Flash Point 107 °C
Density 1.15-1.17 g/mL at 20 °C
Solubility Soluble in water and chloroform
Stability Stable under normal storage conditions.[1][2] Incompatible with strong oxidizing agents.[1][2]

Stability Profile

This compound is generally considered to be stable under standard ambient conditions.[1][2] However, its stability can be compromised by exposure to certain conditions, as detailed below.

Thermal Stability

The compound is stable at room temperature but can undergo thermal decomposition at elevated temperatures. Hazardous decomposition products, including carbon monoxide, carbon dioxide, and hydrogen chloride gas, are generated at high temperatures, typical of combustion.[3] There is also evidence to suggest that thermal changes, such as decomposition and/or polymerization, may occur at temperatures above 150°C, particularly in the presence of hydrogen chloride.

pH and Hydrolytic Stability
Oxidative Stability

The molecule is known to be incompatible with strong oxidizing agents.[1][2] Based on studies of polyethylene glycols (PEGs) and other glycol ethers, oxidative degradation is a significant pathway.[5][6][7] This process can be initiated by heat, light (photodegradation), or the presence of metal ion catalysts. Oxidation can occur at the terminal alcohol group or at the ether linkages, leading to chain scission.

Photostability

Specific photostability studies on this compound were not found. However, related compounds like glycol ethers can undergo photocatalytic degradation in the presence of a catalyst such as TiO₂ and UV light.[8] This suggests that prolonged exposure to light, especially UV radiation, could potentially contribute to the degradation of the compound.

Predicted Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of its functional groups, two primary degradation pathways are proposed: hydrolysis and oxidation.

Hydrolysis Pathway

The hydrolysis of the terminal chloro group is a probable degradation route in aqueous environments. This reaction would proceed via a nucleophilic substitution mechanism.

Hydrolysis_Pathway CEEE This compound TEG Triethylene Glycol CEEE->TEG + H₂O (Base-catalyzed) Chloride Chloride Ion

Figure 1. Proposed hydrolysis pathway of this compound.

Oxidative Degradation Pathway

Oxidative degradation is likely a more complex process involving multiple steps and resulting in a variety of smaller molecules. The process can be initiated by radical formation at either the terminal alcohol or the ether linkages.

Oxidation_Pathway cluster_main Oxidative Degradation CEEE This compound Aldehyde_Intermediate Aldehyde Intermediate CEEE->Aldehyde_Intermediate Oxidation of terminal -OH Chain_Scission Chain Scission Products CEEE->Chain_Scission Oxidation of ether linkages Carboxylic_Acid Carboxylic Acid Derivative Aldehyde_Intermediate->Carboxylic_Acid Smaller_Glycols e.g., Diethylene Glycol, Ethylene (B1197577) Glycol Chain_Scission->Smaller_Glycols Smaller_Aldehydes e.g., Formaldehyde, Acetaldehyde Chain_Scission->Smaller_Aldehydes Smaller_Acids e.g., Formic Acid, Glycolic Acid Chain_Scission->Smaller_Acids

Figure 2. Proposed oxidative degradation pathways of this compound.

Experimental Protocols

Detailed experimental protocols for the stability and degradation of this compound are not available in the reviewed literature. However, for researchers intending to perform such studies, the following general methodologies, adapted from studies on similar compounds, can be applied.

Hydrolysis Rate Determination

A common method to determine the rate of hydrolysis of a halogenoalkane involves monitoring the formation of the halide ion over time.[2][4]

Hydrolysis_Protocol Start Prepare buffered aqueous solutions at various pH values Step1 Dissolve this compound in each solution Start->Step1 Step2 Incubate samples at a constant temperature Step1->Step2 Step3 Withdraw aliquots at specific time intervals Step2->Step3 Step4 Quench the reaction (e.g., by acidification) Step3->Step4 Step5 Analyze for chloride ion concentration (e.g., by ion chromatography or titration with silver nitrate) Step4->Step5 Step6 Determine the rate of hydrolysis from the change in chloride concentration over time Step5->Step6 End Calculate hydrolysis rate constants Step6->End

Figure 3. Experimental workflow for determining hydrolysis rate.

Oxidative Degradation Analysis

Studying oxidative degradation typically involves exposing the compound to oxidative stress and analyzing the formation of degradation products.

Oxidation_Protocol Start Prepare solutions of this compound with an oxidizing agent (e.g., H₂O₂) or under UV irradiation Step1 Incubate under controlled conditions (temperature, light intensity) Start->Step1 Step2 Withdraw samples at different time points Step1->Step2 Step3 Analyze samples for the parent compound and degradation products using techniques like HPLC, GC-MS, and NMR Step2->Step3 Step4 Identify and quantify major degradation products Step3->Step4 End Elucidate the degradation pathway Step4->End

Figure 4. Experimental workflow for analyzing oxidative degradation.

Conclusion

This compound is a stable compound under normal conditions of use and storage. However, it is susceptible to degradation at elevated temperatures and in the presence of strong oxidizing agents. The primary degradation pathways are predicted to be hydrolysis of the terminal chloro group to form triethylene glycol, and oxidative cleavage of the ether backbone and terminal alcohol, leading to the formation of smaller glycols, aldehydes, and carboxylic acids. Due to the limited availability of specific stability and degradation data for this compound, it is recommended that researchers conduct appropriate stability studies under their specific experimental or process conditions. The proposed pathways and experimental workflows in this guide provide a foundational framework for such investigations.

References

Methodological & Application

synthesis of 2-[2-(2-Chloroethoxy)ethoxy]ethanol from 2-(2-chloroethoxy)ethanol and ethylene oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[2-(2-Chloroethoxy)ethoxy]ethanol is a valuable bifunctional molecule utilized as an intermediate in the synthesis of various pharmaceuticals and advanced materials.[1] Its structure, featuring a hydroxyl group and a chloroalkyl moiety, allows for a range of chemical modifications, making it a versatile building block in organic synthesis. This document provides detailed application notes and protocols for the synthesis of this compound from the reaction of 2-(2-chloroethoxy)ethanol (B196239) with ethylene (B1197577) oxide, a common industrial and laboratory-scale method. The reaction is an ethoxylation process, specifically the ring-opening of ethylene oxide by an alcohol, catalyzed by a Lewis acid.[2]

The described protocol is a two-step synthesis commencing from 2-chloroethanol (B45725) and ethylene oxide to first produce the intermediate, 2-(2-chloroethoxy)ethanol.[1][2] This intermediate is then further reacted with ethylene oxide to yield the final product, this compound.[1][2]

Reaction Mechanism

The core of this synthesis is the Lewis acid-catalyzed nucleophilic ring-opening of ethylene oxide. The Lewis acid, typically boron trifluoride diethyl etherate (BF₃·Et₂O), coordinates to the oxygen atom of the ethylene oxide ring. This coordination polarizes the C-O bonds, activating the epoxide ring and making it more susceptible to nucleophilic attack by the hydroxyl group of 2-(2-chloroethoxy)ethanol.[2] The alcohol then attacks one of the carbon atoms of the activated epoxide, leading to the opening of the ring and the formation of a new ether linkage.

Data Presentation

The following table summarizes the quantitative data obtained from a representative synthesis protocol for the second step of the reaction, the ethoxylation of 2-(2-chloroethoxy)ethanol.

ParameterValueReference
Starting Material2-(2-chloroethoxy)ethanol[1]
ReagentEthylene Oxide[1]
CatalystBoron Trifluoride Diethyl Etherate (BF₃·Et₂O)[1]
Reaction Temperature45-55°C[1][3]
Reaction Time2.5 hours[3]
Product Yield73.3%[1]
Product Purity (GC)97.7%[1]
Purification MethodVacuum Distillation[1]

Note: Acidic catalysts like BF₃ are known to produce products with a narrower molecular weight distribution in ethoxylation reactions, but may also lead to the formation of byproducts.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound, divided into two main steps.

Step 1: Synthesis of 2-(2-chloroethoxy)ethanol (Intermediate)

This initial step involves the reaction of an excess of 2-chloroethanol with ethylene oxide to favor the formation of the mono-ethoxylated product.[2]

Materials:

  • 2-chloroethanol

  • Ethylene oxide

  • Catalyst (e.g., a suitable acidic or basic catalyst)

  • Three-necked flask

  • Stirrer

  • Heater

  • Condenser

  • Gas inlet tube

  • Vacuum distillation apparatus

Procedure:

  • To a 1000 mL three-necked flask equipped with a stirrer, heater, condenser, and gas inlet tube, add 685 g (8.5 mol) of 2-chloroethanol and 3.3 g of a suitable catalyst.[1]

  • Heat the mixture to 40°C while stirring. To maintain the reaction temperature between 40-50°C, control the rate of ethylene oxide addition and use a water bath if necessary.[1]

  • Slowly bubble 44 g of ethylene oxide into the reaction mixture over a period of 1.5-2 hours.[1]

  • After the addition of ethylene oxide is complete, continue stirring for an additional 30 minutes to ensure the reaction goes to completion.[1][2]

  • Once the reaction is complete, raise the temperature and remove the excess 2-chloroethanol under reduced pressure. A final temperature of 105°C is used to ensure the removal of the solvent.[1] The recovered 2-chloroethanol can be recycled. The remaining material in the flask is predominantly the intermediate, 2-(2-chloroethoxy)ethanol.

Step 2: Synthesis of this compound

This step involves the reaction of the intermediate from Step 1 with another equivalent of ethylene oxide.

Materials:

  • 2-(2-chloroethoxy)ethanol (from Step 1)

  • Ethylene oxide

  • Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • Three-necked flask

  • Stirrer

  • Heater

  • Condenser

  • Gas inlet tube

  • Vacuum distillation apparatus

Procedure:

  • Cool the contents of the three-necked flask from Step 1 to 45-50°C.[1]

  • Add 0.7 g of boron trifluoride diethyl etherate to the flask.[1]

  • Slowly introduce 46.2 g (1.05 mol) of ethylene oxide into the reaction mixture over a period of 1.5-2 hours. Maintain the reaction temperature between 45-55°C by controlling the rate of ethylene oxide addition and using a water bath if necessary.[1][3]

  • After the addition of ethylene oxide is complete, continue stirring for an additional 30 minutes to ensure the reaction is complete.[1]

  • Upon completion of the reaction, set up the apparatus for vacuum distillation.

  • Raise the temperature and collect the fraction distilling between 115-123°C at a vacuum of 10 mmHg. This is the crude product.[1]

  • For further purification, perform a second vacuum distillation, collecting the fraction that distills at 118-121°C under a vacuum of 10 mmHg. This will yield the purified this compound as a colorless and transparent liquid.[1]

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product and identify any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule, such as the hydroxyl (-OH) and ether (C-O-C) groups.

Safety Precautions

Ethylene oxide is a highly hazardous substance and all operations involving it must be conducted with extreme caution in a well-ventilated fume hood.

  • Ethylene Oxide: It is a flammable, carcinogenic, and mutagenic gas.[4] Exposure can cause severe respiratory irritation, and skin contact can lead to blistering.[5] A proper gas handling system and personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or Teflon are recommended), safety goggles, and a lab coat, are mandatory.[5][6] All equipment should be properly grounded to prevent static discharge.[6]

  • 2-(2-chloroethoxy)ethanol: This compound is an irritant to the eyes, skin, and respiratory tract.[7] Handle with appropriate PPE.

  • Boron Trifluoride Diethyl Etherate: It is a corrosive and moisture-sensitive liquid. Handle in a fume hood and wear appropriate PPE.

  • Reaction Quenching: Due to the highly reactive nature of ethylene oxide, it is crucial to ensure that the reaction has gone to completion before workup. Any unreacted ethylene oxide should be safely vented or quenched.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Ethylene oxide waste requires special handling and should be neutralized before disposal.[4]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Synthesis of Final Product start1 2-Chloroethanol + Catalyst react1 Heat to 40-50°C start1->react1 add_eo1 Add Ethylene Oxide (1.5-2h) react1->add_eo1 stir1 Stir (0.5h) add_eo1->stir1 distill1 Vacuum Distillation (Remove excess 2-Chloroethanol) stir1->distill1 intermediate Intermediate: 2-(2-chloroethoxy)ethanol distill1->intermediate start2 Intermediate + BF3·Et2O intermediate->start2 react2 Heat to 45-55°C start2->react2 add_eo2 Add Ethylene Oxide (1.5-2h) react2->add_eo2 stir2 Stir (0.5h) add_eo2->stir2 distill2 Vacuum Distillation (115-123°C @ 10mmHg) stir2->distill2 purify Fractional Vacuum Distillation (118-121°C @ 10mmHg) distill2->purify product Final Product: This compound purify->product

Caption: Workflow for the two-step synthesis of this compound.

Signaling_Pathway catalyst Lewis Acid (BF3·Et2O) epoxide Ethylene Oxide catalyst->epoxide Coordination activated_epoxide Activated Epoxide Complex epoxide->activated_epoxide product This compound activated_epoxide->product alcohol 2-(2-chloroethoxy)ethanol (Nucleophile) alcohol->activated_epoxide Nucleophilic Attack (Ring-Opening)

Caption: Mechanism of Lewis acid-catalyzed ethoxylation.

References

Application Notes and Protocols for PEGylation of Biologics using 2-[2-(2-Chloroethoxy)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a biologic, is a cornerstone of biopharmaceutical development. This modification can significantly enhance the therapeutic properties of proteins, peptides, and antibody fragments by increasing their hydrodynamic size. Key benefits include a longer circulatory half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1][2]

This document provides detailed application notes and protocols for the use of 2-[2-(2-Chloroethoxy)ethoxy]ethanol as a PEGylating agent. This reagent offers a short, hydrophilic triethylene glycol chain. Its bifunctional nature, possessing both a reactive chloro group and a terminal hydroxyl group, allows for two distinct strategies for conjugation to biologics.

Strategy A involves the direct alkylation of nucleophilic residues on the protein surface, such as the ε-amino group of lysine, by the chloroethyl group.

Strategy B involves the activation of the terminal hydroxyl group to create a more reactive functional group for site-specific conjugation.

These protocols will guide researchers through the necessary steps from conjugation to purification and characterization of the final PEGylated biologic.

Key Physicochemical Properties of this compound

PropertyValue
Molecular Formula C6H13ClO3
Molecular Weight 168.62 g/mol
Appearance Clear, pale yellow oil
Solubility Soluble in chloroform (B151607) and other organic solvents
Synonyms Triethylene glycol monochlorohydrin

Strategy A: Direct Alkylation using the Chloroethyl Group

This strategy leverages the reactivity of the terminal chlorine as a leaving group for nucleophilic substitution by amino acid side chains on the biologic.

Proposed Signaling Pathway for Direct Alkylation

Biologic Biologic-NH2 (e.g., Lysine residue) Intermediate Transition State Biologic->Intermediate Nucleophilic Attack PEG_reagent Cl-(CH2)2-O-(CH2)2-O-(CH2)2-OH (this compound) PEG_reagent->Intermediate PEGylated_Biologic Biologic-NH-(CH2)2-O-(CH2)2-O-(CH2)2-OH (PEGylated Biologic) Intermediate->PEGylated_Biologic Alkylation HCl HCl (Byproduct) Intermediate->HCl

Caption: Proposed reaction mechanism for direct alkylation of a biologic.

Experimental Protocol: Direct Alkylation
  • Protein Preparation:

    • Dissolve the biologic to a concentration of 1-10 mg/mL in a suitable buffer, such as 100 mM sodium phosphate, pH 8.0-9.0.

    • Ensure the buffer is free of primary amines (e.g., Tris) that could compete in the reaction.

  • PEGylation Reaction:

    • Warm the protein solution to the desired reaction temperature (typically 25-37°C).

    • Add a 10- to 50-fold molar excess of this compound to the protein solution with gentle stirring. The optimal ratio should be determined empirically for each biologic.

    • Allow the reaction to proceed for 4-24 hours. Monitor the reaction progress using SDS-PAGE or HPLC.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl, pH 8.0.

  • Purification of the PEGylated Biologic:

    • Remove unreacted PEG reagent and byproducts using Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).[]

    • SEC: The PEGylated biologic will have a larger hydrodynamic radius and elute earlier than the unmodified protein.[]

    • IEX: PEGylation can shield surface charges, altering the protein's binding to the ion exchange resin, which can be used to separate different PEGylated species.[][4]

  • Characterization:

    • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated biologic.

    • HPLC (SEC and RP-HPLC): To determine the purity and degree of PEGylation.[5]

    • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and identify the number of attached PEG chains.[5]

Hypothetical Quantitative Data for Direct Alkylation
ParameterValue
Molar Ratio (PEG:Biologic) 20:1
Reaction Time 12 hours
Reaction Temperature 37°C
Degree of PEGylation (avg) 2.3 PEG chains/biologic
Yield of Mono-PEGylated Species 45%
Residual Biologic Activity 75%

Strategy B: Activation of the Terminal Hydroxyl Group

This approach involves converting the terminal hydroxyl group of this compound into a more reactive functional group, such as an N-hydroxysuccinimidyl (NHS) ester, for specific reaction with primary amines.[2]

Experimental Workflow for Hydroxyl Group Activation and Conjugation

cluster_0 Activation of PEG Reagent cluster_1 Conjugation and Purification Start This compound Oxidation Oxidation to Carboxylic Acid Start->Oxidation Activation Activation with NHS/DCC Oxidation->Activation Activated_PEG PEG-NHS Ester Activation->Activated_PEG Reaction PEGylation Reaction Activated_PEG->Reaction Biologic Biologic-NH2 Biologic->Reaction Purification Purification (SEC/IEX) Reaction->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization Final_Product Purified PEGylated Biologic Characterization->Final_Product

Caption: Workflow for PEGylation via hydroxyl group activation.

Experimental Protocol: Hydroxyl Group Activation and Conjugation

Part 1: Activation of this compound

  • Oxidation to Carboxylic Acid:

    • Dissolve this compound in a suitable organic solvent (e.g., acetone).

    • Add an oxidizing agent, such as Jones reagent, dropwise at 0°C.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Extract the resulting carboxylic acid derivative and purify by column chromatography.

  • Formation of NHS Ester:

    • Dissolve the purified PEG-carboxylic acid in anhydrous dichloromethane (B109758) (DCM).

    • Add N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in equimolar amounts.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Remove the dicyclohexylurea byproduct by filtration.

    • Purify the PEG-NHS ester by recrystallization or chromatography.

Part 2: Protein PEGylation with Activated PEG-NHS Ester

  • Protein Preparation:

    • Prepare the biologic at a concentration of 1-10 mg/mL in a buffer at a neutral to slightly alkaline pH (e.g., 100 mM sodium phosphate, pH 7.5-8.5).[2]

  • PEGylation Reaction:

    • Dissolve the PEG-NHS ester in a small amount of a dry organic solvent like DMSO or DMF.[2]

    • Slowly add a 5- to 20-fold molar excess of the activated PEG reagent to the protein solution while gently stirring.[2]

    • Incubate the reaction for 1-2 hours at room temperature.

  • Quenching and Purification:

    • Follow the quenching, purification, and characterization steps as outlined in Strategy A.

Hypothetical Quantitative Data for PEGylation via Activated Hydroxyl Group
ParameterValue
Molar Ratio (Activated PEG:Biologic) 10:1
Reaction Time 1.5 hours
Reaction Temperature 25°C
Degree of PEGylation (avg) 1.8 PEG chains/biologic
Yield of Mono-PEGylated Species 65%
Residual Biologic Activity 85%

Conclusion

The use of this compound as a PEGylating agent presents two plausible strategies for the modification of biologics. Direct alkylation is a simpler, one-step process but may offer less control over the reaction. Activation of the terminal hydroxyl group provides a more controlled, site-specific conjugation, potentially leading to a more homogenous product with higher retained biological activity. The choice of strategy and the optimization of reaction conditions will be critical for achieving the desired therapeutic profile of the PEGylated biologic. Thorough purification and characterization are essential to ensure the safety and efficacy of the final product.

References

Application of 2-[2-(2-Chloroethoxy)ethoxy]ethanol in the Synthesis of Loxapine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the synthesis of the atypical antipsychotic drug, loxapine (B1675254). Extensive research of publicly available scientific literature and patents indicates that 2-[2-(2-Chloroethoxy)ethoxy]ethanol is not a documented reagent or intermediate in the established synthesis of loxapine. Instead, the primary synthetic routes to loxapine consistently proceed through a key intermediate, 2-chlorodibenzo[b,f][1][2]oxazepin-11(10H)-one , which is subsequently reacted with N-methylpiperazine.

This document will therefore detail the established, multi-step synthesis of loxapine, providing comprehensive experimental protocols and quantitative data. A separate section will discuss the general applications of this compound in medicinal chemistry, highlighting its potential utility as a hydrophilic linker or spacer in the development of other pharmaceutical agents.

Established Synthesis of Loxapine

The most common and well-documented synthesis of loxapine is a multi-step process that begins with the formation of a substituted diphenyl ether, followed by reductive cyclization to form the dibenzoxazepine (B10770217) core, and finally, the addition of the N-methylpiperazine side chain.

Synthesis Pathway Overview

The overall synthetic scheme for loxapine is depicted below. It involves three main stages:

  • Step 1: Synthesis of methyl 5-chloro-2-(2-nitrophenoxy)benzoate.

  • Step 2: Reductive cyclization to form 2-chlorodibenzo[b,f][1][2]oxazepin-11(10H)-one.

  • Step 3: Reaction with N-methylpiperazine to yield loxapine.

Experimental Protocols

Step 1: Synthesis of methyl 5-chloro-2-(2-nitrophenoxy)benzoate

This step involves a nucleophilic aromatic substitution reaction to form the diphenyl ether backbone.

  • Materials:

    • 2-fluoro-1-nitrobenzene

    • methyl 5-chloro-2-hydroxybenzoate

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a reaction vessel, add methyl 5-chloro-2-hydroxybenzoate and potassium carbonate to dimethylformamide.

    • Add 2-fluoro-1-nitrobenzene to the mixture.

    • Heat the reaction mixture to 90°C and stir for 6 hours.

    • After the reaction is complete, cool the mixture and dilute with water.

    • Neutralize with a 1N HCl solution.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product. This crude product is often used in the next step without further purification.

Step 2: Synthesis of 2-chlorodibenzo[b,f][1][2]oxazepin-11(10H)-one

This key step involves the reductive cyclization of the nitro group to an amine, which then undergoes intramolecular lactamization.

  • Materials:

  • Procedure:

    • Dissolve the crude product from Step 1 in dimethyl sulfoxide.

    • Add sodium dithionite to the solution.

    • Heat the reaction mixture to 90°C and stir for 16 hours.

    • Upon completion, the product can be isolated by crystallization.

Step 3: Synthesis of Loxapine

The final step is the nucleophilic substitution of the chlorine atom on the dibenzoxazepine core with N-methylpiperazine.

  • Materials:

  • Procedure:

    • In a 500 mL three-necked flask, add 2-chlorodibenzo[b,f][1][2]oxazepin-11(10H)-one (9.8 g, 0.04 mol), N-methylpiperazine (12 g, 0.12 mol), and toluene (250 mL).[2]

    • Stir the mixture and heat to reflux at approximately 115°C for 4 hours.[2]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the toluene solvent under reduced pressure using a rotary evaporator.[2]

    • The resulting residue can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or isopropanol (B130326) to yield loxapine.[2]

Quantitative Data Summary
StepReactantsKey Reagents/SolventsTemperatureTimeYield
1 2-fluoro-1-nitrobenzene, methyl 5-chloro-2-hydroxybenzoateK₂CO₃, DMF90°C6 hHigh (used crude)
2 methyl 5-chloro-2-(2-nitrophenoxy)benzoateNa₂S₂O₄, DMSO90°C16 h~84% (over 2 steps)
3 2-chlorodibenzo[b,f][1][2]oxazepin-11(10H)-one, N-methylpiperazineToluene115°C4 h85.2%[3]

Potential Applications of this compound in Medicinal Chemistry

While not used in the synthesis of loxapine, this compound is a versatile bifunctional molecule with applications in pharmaceutical and bioconjugation chemistry. Its structure contains a reactive chloroalkyl group and a terminal hydroxyl group, connected by a hydrophilic ethylene (B1197577) glycol-like spacer.

General Reactivity and Use as a Linker

The primary utility of this compound stems from its ability to act as a linker or spacer molecule.

  • The chloro group is a good leaving group, making it susceptible to nucleophilic substitution by amines, thiols, or alkoxides.

  • The hydroxyl group can be derivatized, for example, through esterification, etherification, or conversion to a better leaving group.

  • The ethoxyethoxy backbone provides hydrophilicity, which can be advantageous for improving the solubility and pharmacokinetic properties of drug candidates.

Theoretical Application in Loxapine Analogue Synthesis

Theoretically, a molecule like this compound could be used to synthesize analogues of loxapine by replacing the N-methylpiperazine moiety. For instance, the dibenzoxazepine core could be reacted with a primary amine derivative of the chloroethoxy compound. This would result in a loxapine analogue with a flexible, hydrophilic side chain instead of the rigid piperazine (B1678402) ring. Such modifications are a common strategy in medicinal chemistry to alter a drug's receptor binding profile, solubility, and metabolic stability. However, it is important to reiterate that this is a hypothetical application and is not a reported synthesis for loxapine itself.

Conclusion

The synthesis of loxapine is a well-established process that does not involve the use of this compound. The standard synthesis proceeds through the key intermediate 2-chlorodibenzo[b,f][1][2]oxazepin-11(10H)-one. The detailed protocols provided herein are based on the documented scientific literature and patents for this established route. While this compound is not used for loxapine, its properties as a bifunctional, hydrophilic linker make it a valuable tool in the broader field of medicinal chemistry for the development of novel therapeutic agents.

References

Application Notes and Protocols for 2-[2-(2-Chloroethoxy)ethoxy]ethanol in Bioconjugation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[2-(2-Chloroethoxy)ethoxy]ethanol is a versatile bifunctional molecule that serves as a valuable building block in the field of bioconjugation chemistry. Its structure, featuring a reactive chloro group and a hydroxyl group, combined with a hydrophilic triethylene glycol (PEG3) spacer, makes it an ideal starting material for the synthesis of customized linkers. These linkers are crucial for connecting biomolecules, such as antibodies or peptides, to therapeutic agents or reporter molecules, enhancing the solubility, stability, and pharmacokinetic properties of the resulting bioconjugates.[1][2][3] This document provides detailed application notes and protocols for the use of this compound-derived linkers in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Applications

The derivatives of this compound are primarily utilized to create heterobifunctional linkers for various bioconjugation applications:

  • Antibody-Drug Conjugates (ADCs): The hydrophilic PEG3 spacer derived from this molecule can be incorporated into ADC linkers to connect potent cytotoxic drugs to monoclonal antibodies.[1][3] This enhances the solubility and stability of the ADC, contributing to an improved therapeutic index.[1][2][3]

  • PROTACs: In the architecture of PROTACs, this linker can bridge the target protein binder and the E3 ligase ligand, facilitating the formation of a stable ternary complex for targeted protein degradation.[1][4]

  • Peptide and Oligonucleotide Modification: The linker can be used to conjugate peptides and oligonucleotides with various functional molecules, such as fluorescent dyes or biotin, for diagnostic and research applications.[5] The PEG spacer provides spatial separation and improves the solubility of the modified biomolecules.[5]

Data Presentation: Physicochemical Properties and Reaction Parameters

The following tables summarize key properties of this compound and typical parameters for bioconjugation reactions using its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 5197-62-6
Molecular Formula C6H13ClO3
Molecular Weight 168.62 g/mol
Appearance Clear, pale yellow oil
Boiling Point 117-120 °C at 5 mmHg
Density 1.16 g/mL at 25 °C
Solubility Soluble in chloroform (B151607) and water

Table 2: Representative Quantitative Data for Bioconjugation Reactions with PEG3 Linker Derivatives

Linker TypeReactive GroupsMolar Excess of LinkerpH RangeReaction TimeTypical Conjugation EfficiencyResulting Drug-to-Antibody Ratio (DAR)
Maleimide-PEG3-NHS EsterAmine (antibody) & Thiol (payload)10-20x7.2-8.52-4 hours>90%2-4
Azide-PEG3-AmineCarboxylic acid (payload) & Alkyne (antibody)1.1x (for amine linker)7.0-8.04-12 hours (amide coupling), 2-8 hours (click reaction)HighN/A (PROTAC)

Experimental Protocols

The following protocols describe the synthesis of key linker intermediates from this compound and their subsequent use in bioconjugation.

Protocol 1: Synthesis of 2-[2-(2-Azidoethoxy)ethoxy]ethanamine (B605823) from this compound

This protocol details the conversion of the chloro- a key intermediate for introducing an azide (B81097) functionality for "click" chemistry or further conversion to an amine.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Sodium iodide (NaI)

  • p-Toluenesulfonyl chloride (TsCl)

  • Ammonia (B1221849) solution (28%)

  • Distilled water

  • Ethyl acetate

  • Tetrahydrofuran (THF)

  • 6 M Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Dichloromethane

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

Step 1: Synthesis of 2-[2-(2-Azidoethoxy)ethoxy]ethanol (B1666427)

  • Dissolve this compound (15 g, 88.9 mmol), NaI (4.06 g, 27.1 mmol), and NaN₃ (45.3 g, 697 mmol) in distilled water (90 mL).

  • Stir the solution for 48 hours at 50 °C.

  • Extract the reaction mixture three times with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄ and evaporate the solvent to yield 2-[2-(2-azidoethoxy)ethoxy]ethanol as a yellow oil (yield: ~90%).[6]

Step 2: Synthesis of 2-[2-(2-Azidoethoxy)ethoxy]ethyl tosylate

  • Dissolve 2-[2-(2-azidoethoxy)ethoxy]ethanol (8 g, 45.7 mmol) in THF (22.4 mL) and cool to 0 °C.

  • Add 6 M NaOH (20.8 mL) followed by TsCl (13.1 g, 68.6 mmol).

  • Stir the reaction mixture for 1 hour at room temperature under a nitrogen atmosphere.

  • Extract the solution four times with diethyl ether.

  • Wash the combined organic layers with 1 M NaOH.

  • Evaporate the solvent to obtain 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate as a yellow oil (yield: ~98.6%).[6]

Step 3: Synthesis of 2-[2-(2-Azidoethoxy)ethoxy]ethanamine

  • Dissolve 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate (8 g, 24.3 mmol) in THF (95.9 mL).

  • Add ammonia solution (28%, 14.8 mL, 365 mmol).

  • Stir the reaction mixture for 96 hours at 40 °C.

  • Add distilled water (50 mL) to the solution.

  • Wash the mixture with diethyl ether and then extract with dichloromethane.

  • Dry the organic layer over Na₂SO₄ and evaporate the solvent to obtain 2-[2-(2-azidoethoxy)ethoxy]ethanamine as a yellow oil (yield: ~58.8%).[6]

Protocol 2: General Protocol for Antibody-Drug Conjugation using a Maleimide-PEG3-NHS Ester Linker

This protocol outlines the conjugation of a thiol-containing payload to an antibody using a commercially available or synthesized Maleimide-PEG3-NHS Ester linker.

Materials:

  • Monoclonal antibody (mAb) at 2-10 mg/mL in Conjugation Buffer (e.g., PBS, pH 7.2-8.5)

  • Maleimide-PEG3-NHS Ester linker

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Thiol-containing cytotoxic payload

  • Desalting column

  • N-acetylcysteine

Procedure:

Step 1: Antibody Modification

  • Prepare the antibody solution at the desired concentration in Conjugation Buffer.

  • Immediately before use, dissolve the Maleimide-PEG3-NHS Ester in anhydrous DMSO to a concentration of 10 mM.

  • Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution with gentle mixing.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Remove excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.[1]

Step 2: Conjugation with Thiol-Payload

  • Dissolve the thiol-containing payload in DMSO.

  • Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP or DTT to generate free thiol groups.

  • Adjust the pH of the reduced antibody solution to 7.0-7.5.

  • Slowly add the drug-linker solution to the reduced antibody solution with gentle stirring. A molar excess of 1.5-2.0 equivalents of drug-linker per thiol group is recommended.

  • Incubate the reaction mixture at room temperature or 4°C for 1-2 hours.[7]

  • Stop the reaction by adding an excess of N-acetylcysteine to quench any unreacted maleimide (B117702) groups.[7]

  • Purify the resulting ADC using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Protocol 3: General Protocol for PROTAC Synthesis using a PEG3-based Linker

This protocol describes a modular approach to PROTAC synthesis via amide bond formation and "click" chemistry, utilizing a derivative of 2-[2-(2-azidoethoxy)ethoxy]ethanamine.

Materials:

  • Azide-PEG3-amine (synthesized as in Protocol 1 or commercially available)

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)

  • Alkyne-modified protein of interest (POI) ligand (e.g., JQ1 derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Copper(I) catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate)

  • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)

Procedure:

Step 1: Amide Coupling of E3 Ligase Ligand to the Linker

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and Azide-PEG3-amine (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the azide-PEG3-E3 ligase ligand intermediate.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the azide-PEG3-E3 ligase ligand intermediate (1.0 eq) and the alkyne-modified POI ligand (1.1 eq) in a suitable solvent system (e.g., a mixture of t-butanol and water).

  • Add the copper(I) catalyst and TBTA.

  • Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product.

  • Purify the final PROTAC compound by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Visualizations

Synthesis and Bioconjugation Workflows

G cluster_synthesis Linker Synthesis cluster_adc ADC Workflow cluster_protac PROTAC Workflow A This compound B 2-[2-(2-Azidoethoxy)ethoxy]ethanol A->B NaN₃, NaI C 2-[2-(2-Azidoethoxy)ethoxy]ethyl tosylate B->C TsCl, NaOH D 2-[2-(2-Azidoethoxy)ethoxy]ethanamine C->D NH₃ E Antibody G Activated Antibody E->G Linker Activation F Maleimide-PEG3-NHS Ester F->G I Antibody-Drug Conjugate (ADC) G->I Conjugation H Thiol-Payload H->I J Azide-PEG3-Amine L Azide-PEG3-E3 Ligase Ligand J->L Amide Coupling K COOH-E3 Ligase Ligand K->L N PROTAC L->N Click Chemistry (CuAAC) M Alkyne-POI Ligand M->N

Caption: Workflow for linker synthesis and bioconjugation.

Mechanism of Action: ADC and PROTAC

G cluster_adc_moa ADC Mechanism of Action cluster_protac_moa PROTAC Mechanism of Action ADC ADC with PEG3 Linker Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Cell_Death Cell Death Payload_Release->Cell_Death PROTAC PROTAC with PEG3 Linker Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Generalized mechanisms of action for ADCs and PROTACs.

References

Application Notes and Protocols for the Preparation of Modified Oligonucleotides using 2-[2-(2-Chloroethoxy)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the modification of oligonucleotides at the 3'-terminus using 2-[2-(2-Chloroethoxy)ethoxy]ethanol as a key reagent. The described methodology is based on the functionalization of a solid support, followed by standard solid-phase oligonucleotide synthesis. This approach introduces a versatile chloroethoxyethoxyethyl linker at the 3'-end of the oligonucleotide, which can be subsequently converted to other functional groups, such as amines or thiols, for various applications in research, diagnostics, and drug development.

Introduction

The targeted modification of oligonucleotides is crucial for a wide range of applications, including the development of therapeutic agents (e.g., antisense oligonucleotides and siRNAs), diagnostic probes, and tools for molecular biology research. Modifications can enhance properties such as nuclease resistance, binding affinity to target sequences, and cellular uptake. The introduction of functional groups at the 3'-terminus is particularly important for the attachment of labels, delivery vehicles, or for immobilization on solid surfaces.

This compound is a valuable reagent that can be employed to introduce a flexible and hydrophilic spacer arm at the 3'-end of a synthetic oligonucleotide. The terminal chloro group serves as a reactive handle for post-synthetic derivatization, allowing for the covalent attachment of various moieties. This application note details a robust protocol for the preparation of such modified oligonucleotides, commencing with the synthesis of a custom solid support and proceeding through automated oligonucleotide synthesis and post-synthetic modification.

Overview of the Methodology

The overall strategy for the preparation of 3'-modified oligonucleotides using this compound involves a three-stage process:

  • Stage 1: Synthesis of a Modified Solid Support. The hydroxyl group of this compound is first reacted with succinic anhydride (B1165640) to create a succinate (B1194679) ester. This derivative is then coupled to an amino-functionalized solid support, typically controlled pore glass (CPG), to generate the synthesis-ready support.

  • Stage 2: Solid-Phase Oligonucleotide Synthesis. The desired oligonucleotide sequence is synthesized on the modified CPG support using standard phosphoramidite (B1245037) chemistry on an automated DNA/RNA synthesizer.

  • Stage 3: Post-Synthetic Modification and Purification. Following synthesis, the oligonucleotide is cleaved from the support and deprotected. The terminal chloro group is then available for nucleophilic substitution to introduce other functionalities, such as a primary amine. The final modified oligonucleotide is purified by high-performance liquid chromatography (HPLC).

Experimental Protocols

Stage 1: Preparation of 2-[2-(2-Chloroethoxy)ethoxy]ethyl Succinoyl-CPG

This stage involves the functionalization of controlled pore glass (CPG) with the chloroethoxy linker.

3.1.1. Materials and Reagents

  • This compound

  • Succinic anhydride

  • Triethylamine (B128534) (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Long-chain alkylamine CPG (LCAA-CPG)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Pyridine (B92270), anhydrous

  • Acetic Anhydride

  • N-Methylimidazole (NMI)

3.1.2. Protocol for Succinylation of this compound

  • Dissolve this compound (1.0 eq) and succinic anhydride (1.2 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 5% aqueous HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude succinylated product.

3.1.3. Protocol for Coupling to LCAA-CPG

  • Suspend the LCAA-CPG in a solution of the crude succinylated linker (1.5 eq relative to the amino groups on the CPG) in anhydrous pyridine.

  • Add EDC (2.0 eq) and DIPEA (2.0 eq).

  • Agitate the suspension at room temperature for 4-6 hours.

  • Filter the CPG and wash extensively with pyridine, methanol, and then dichloromethane.

  • To cap any unreacted amino groups, treat the CPG with a solution of acetic anhydride and N-methylimidazole in pyridine for 30 minutes.

  • Wash the CPG thoroughly with pyridine, methanol, and dichloromethane.

  • Dry the modified CPG under high vacuum.

Stage 2: Automated Solid-Phase Oligonucleotide Synthesis

This stage utilizes the custom-functionalized CPG support for the synthesis of the desired oligonucleotide sequence.

3.2.1. Materials and Reagents

  • 2-[2-(2-Chloroethoxy)ethoxy]ethyl Succinoyl-CPG (prepared in Stage 1)

  • Nucleoside phosphoramidites (A, C, G, T/U)

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Capping solutions (Acetic anhydride and N-Methylimidazole)

  • Deblocking solution (Trichloroacetic acid in DCM)

  • Anhydrous acetonitrile

3.2.2. Protocol for Oligonucleotide Synthesis

  • Pack a synthesis column with the 2-[2-(2-Chloroethoxy)ethoxy]ethyl Succinoyl-CPG.

  • Perform the automated solid-phase synthesis on a commercial DNA/RNA synthesizer using standard synthesis cycles.

  • The synthesis proceeds in the 3' to 5' direction, with each cycle consisting of detritylation, coupling, capping, and oxidation.

  • Upon completion of the sequence assembly, the oligonucleotide remains covalently attached to the solid support.

Stage 3: Post-Synthetic Modification, Cleavage, and Purification

This final stage involves the conversion of the terminal chloro group to a desired functionality, cleavage from the solid support, and purification of the final product.

3.3.1. Materials and Reagents

3.3.2. Protocol for Conversion to a 3'-Amino Modified Oligonucleotide

  • Azide Formation: Treat the oligonucleotide-bound CPG with a solution of sodium azide in DMF at 50-60°C for 12-16 hours. This displaces the chloride with an azide group.

  • Wash the CPG thoroughly with DMF, methanol, and dichloromethane.

  • Staudinger Reduction: Treat the azido-functionalized oligonucleotide on the support with a solution of triphenylphosphine in a mixture of THF and water at room temperature for 2-4 hours to reduce the azide to a primary amine.

  • Cleavage and Deprotection: Treat the support with concentrated ammonium hydroxide at 55°C for 8-12 hours. This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases.

  • Filter the solution to remove the CPG support and collect the supernatant containing the crude 3'-amino modified oligonucleotide.

  • Evaporate the ammonium hydroxide solution to dryness.

3.3.3. Protocol for Conversion to a 3'-Thiol Modified Oligonucleotide

  • Thiolation: Treat the oligonucleotide-bound CPG with a solution of a thiolating agent, such as a solution of ammonium sulfide or sodium hydrosulfide (B80085) in DMF, at room temperature.

  • Cleavage and Deprotection: After the thiolation reaction, cleave and deprotect the oligonucleotide using concentrated ammonium hydroxide as described above. A reducing agent, such as dithiothreitol (B142953) (DTT), should be included in the deprotection step to prevent the formation of disulfides.

  • Filter and collect the crude 3'-thiol modified oligonucleotide.

3.3.4. Purification

  • Resuspend the crude oligonucleotide in an appropriate buffer.

  • Purify the modified oligonucleotide by reverse-phase HPLC.

  • Collect the fractions containing the desired product.

  • Desalt the purified oligonucleotide using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation).

  • Characterize the final product by mass spectrometry to confirm its identity and purity.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of a hypothetical 20-mer 3'-amino modified oligonucleotide.

Table 1: Synthesis of 2-[2-(2-Chloroethoxy)ethoxy]ethyl Succinoyl-CPG

ParameterExpected Value
Initial LCAA-CPG Loading30-40 µmol/g
Final CPG Loading25-35 µmol/g
Functionalization Efficiency> 80%

Table 2: Solid-Phase Oligonucleotide Synthesis and Modification

ParameterExpected Value
Oligonucleotide Sequence20-mer (e.g., 5'-ATG CGT ACG TAC GTA CGT AC-3')
Synthesis Scale1 µmol
Average Stepwise Coupling Efficiency> 98.5%
Crude Yield (OD260)40-60 OD
Final Purified Yield (OD260)15-25 OD
Overall Yield30-50%

Table 3: Characterization of Final Product

Analysis MethodExpected Result
RP-HPLC Purity> 90%
Mass Spectrometry (ESI-MS)Observed mass should match the calculated mass of the 3'-amino modified 20-mer

Visualization of Workflows and Pathways

Diagram 1: Chemical Pathway for CPG Functionalization

G A This compound C Succinylated Linker A->C TEA, DMAP B Succinic Anhydride B->C E Functionalized CPG C->E EDC, DIPEA D LCAA-CPG D->E

Caption: Synthesis of the modified CPG support.

Diagram 2: Experimental Workflow for Oligonucleotide Synthesis

G cluster_0 Preparation cluster_1 Synthesis cluster_2 Post-Synthesis cluster_3 Purification & Analysis A Functionalize CPG Support B Automated Solid-Phase Oligonucleotide Synthesis A->B C Post-Synthetic Modification (e.g., Amination) B->C D Cleavage and Deprotection C->D E HPLC Purification D->E F Mass Spectrometry Characterization E->F

Caption: Overall experimental workflow.

Diagram 3: Logical Relationship of Key Stages

G Start Start SupportPrep Support Preparation Start->SupportPrep OligoSynth Oligonucleotide Synthesis SupportPrep->OligoSynth PostSynthMod Post-Synthetic Modification OligoSynth->PostSynthMod Purification Purification PostSynthMod->Purification FinalProduct Final Product Purification->FinalProduct

Caption: Key stages of the modification process.

Conclusion

The protocol outlined in this document provides a comprehensive and reliable method for the preparation of 3'-modified oligonucleotides using this compound. By functionalizing a solid support prior to synthesis, a versatile chloro-linker is introduced, which can be efficiently converted to other useful functionalities post-synthetically. This methodology offers a flexible platform for the development of custom-modified oligonucleotides for a wide array of applications in the fields of biotechnology and pharmaceutical sciences. The provided workflows and data tables serve as a valuable resource for researchers planning to implement this strategy.

Application Notes and Protocols for the Detection and Quantification of 2-[2-(2-Chloroethoxy)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the sensitive and accurate detection and quantification of 2-[2-(2-Chloroethoxy)ethoxy]ethanol (CEE), a potential genotoxic impurity (PGI), in active pharmaceutical ingredients (APIs) and other matrices. The following protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound (CEE) is a chemical intermediate used in the synthesis of various organic compounds, including some active pharmaceutical ingredients.[1][2][3] Due to its chemical structure, CEE is classified as a potential genotoxic impurity, which can pose a safety risk even at trace levels.[4][5][6] Therefore, it is crucial to have robust and sensitive analytical methods for its detection and quantification to ensure the safety and quality of pharmaceutical products.[4][7] This document outlines validated gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of CEE.

Analytical Methods Overview

Two primary analytical techniques are detailed for the quantification of CEE: Gas Chromatography with Flame Ionization Detection (GC-FID) for the analysis of residual solvents in APIs, and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for trace-level quantification of CEE as a genotoxic impurity.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described analytical methods.

Table 1: Gas Chromatography (GC-FID) Method Performance

ParameterResult
Linearity Range20-120 µg/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.75 µg/mL
Recovery99%
Intra-day Precision (%RSD)< 1%
Inter-day Precision (%RSD)< 1%

Table 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method Performance

ParameterResult
Linearity Range0.56 - 7.49 ppm[4]
Correlation Coefficient (r²)> 0.9985[4]
Limit of Detection (LOD)0.070 ppm[8][9]
Limit of Quantification (LOQ)0.235 ppm[8][9]
Recovery93.6 - 114.0%[4][8][9]

Experimental Protocols

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the quantification of CEE as a residual solvent in active pharmaceutical ingredients such as quetiapine (B1663577).[5][7]

1. Sample Preparation:

  • Accurately weigh and dissolve the API sample in a suitable solvent (e.g., methanol) to achieve a final concentration within the linear range of the method.

  • For example, dissolve 25 mg of the API in pyridine (B92270) to a final volume of 1 mL.[10]

2. GC-FID Instrumental Parameters:

  • GC System: Agilent 8890 GC system or equivalent.[11]

  • Column: Rtx-200 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[10]

  • Injector: Split/Splitless injector.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.[12]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp 1: 10 °C/min to 100 °C.

    • Ramp 2: 20 °C/min to 320 °C, hold for 3 minutes.[10]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300 °C.[12]

3. Data Analysis:

  • Quantify the amount of CEE in the sample by comparing the peak area with a calibration curve generated from standard solutions of known concentrations.

Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This highly sensitive and selective method is ideal for the trace-level quantification of CEE as a genotoxic impurity in APIs like quetiapine fumarate (B1241708) and hydroxyzine (B1673990).[4][8][9]

1. Sample Preparation:

  • Accurately weigh the API sample and dissolve it in the mobile phase or a suitable diluent to a known concentration (e.g., 10,000 mg/L for quetiapine fumarate).[8]

  • The sample solution should be filtered through a 0.22 µm syringe filter before injection.

2. UHPLC-MS/MS Instrumental Parameters:

  • UHPLC System: Waters Acquity UHPLC system or equivalent.[9]

  • Column: ACE3 C18 (100 mm × 4.6 mm, 3.0 µm) or equivalent C18 column.[9]

  • Mobile Phase A: 0.01 M ammonium (B1175870) acetate (B1210297) in Milli-Q water.[9]

  • Mobile Phase B: Methanol.[9]

  • Gradient Elution: Isocratic elution with 20:80 (v/v) ratio of Mobile Phase A and Mobile Phase B.[9]

  • Flow Rate: 0.5 mL/min.[8][9]

  • Column Temperature: 40 °C.[8][9]

  • Autosampler Temperature: 15 °C.[8][9]

  • Injection Volume: 10 µL.[8][9]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Micromass Quattro Premier XE).[9]

  • Ionization Mode: Positive ion electrospray ionization (ESI+).[9]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[8][9]

  • MRM Transition: The specific precursor and product ions for CEE should be determined by direct infusion of a standard solution. For example, monitoring the transition of the ammonium adduct [M+NH4]+.[4][6]

3. Data Analysis:

  • Identify CEE based on its retention time and the presence of the specific MRM transition.

  • Quantify the concentration of CEE using a calibration curve prepared with certified reference standards.

Visualizations

Experimental Workflow: GC-FID Analysis

GC-FID Experimental Workflow for CEE Analysis cluster_sample_prep Sample Preparation cluster_gc_analysis GC-FID Analysis cluster_data_analysis Data Analysis weigh_api Weigh API Sample dissolve Dissolve in Solvent (e.g., Methanol/Pyridine) weigh_api->dissolve inject Inject 1 µL into GC dissolve->inject separate Chromatographic Separation (Rtx-200 Column) inject->separate detect Detection by FID separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for CEE analysis by GC-FID.

Experimental Workflow: UHPLC-MS/MS Analysis

UHPLC-MS/MS Experimental Workflow for CEE Analysis cluster_sample_prep Sample Preparation cluster_lcms_analysis UHPLC-MS/MS Analysis cluster_data_analysis Data Analysis weigh_api Weigh API Sample dissolve Dissolve in Diluent weigh_api->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject 10 µL into UHPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Ionization (ESI+) separate->ionize detect Detection (MRM) ionize->detect identify Identify by Retention Time & MRM Transition detect->identify quantify Quantify using Calibration Curve identify->quantify

Caption: Workflow for CEE analysis by UHPLC-MS/MS.

Signaling Pathway: Genotoxic Impurity Mechanism

General Mechanism of a Genotoxic Impurity cluster_repair Cellular Response CEE This compound (CEE) DNA Cellular DNA CEE->DNA Reacts with Adduct DNA Adduct Formation DNA->Adduct Replication DNA Replication/Transcription Errors Adduct->Replication Repair DNA Repair Mechanisms Adduct->Repair Apoptosis Apoptosis (Programmed Cell Death) Adduct->Apoptosis Mutation Gene Mutation Replication->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

References

Application Note: Ultrasensitive Quantification of 2-[2-(2-Chloroethoxy)ethoxy]ethanol in Pharmaceuticals Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-[2-(2-Chloroethoxy)ethoxy]ethanol is a potential genotoxic impurity (PGI) that can be present in pharmaceutical products as a result of the synthesis process of certain active pharmaceutical ingredients (APIs). For instance, it is used in the preparation of ethylene (B1197577) glycol-based amino acids and as a building block in the synthesis of drugs like quetiapine.[1] Due to its structural alerts for potential mutagenicity, regulatory bodies mandate strict control and monitoring of such impurities at trace levels in the final drug product. The threshold of toxicological concern (TTC) for genotoxic impurities is typically in the low microgram per day range, necessitating highly sensitive and specific analytical methods for their determination.[2]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the trace-level quantification of this compound in pharmaceutical matrices. The method is designed to meet the stringent requirements for PGI analysis, offering low limits of detection and quantification, high accuracy, and precision.

Experimental

Materials and Methods

Chemicals and Reagents:

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • Analytical column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

Sample Preparation
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Solution: Accurately weigh 100 mg of the active pharmaceutical ingredient (API) or powdered drug product into a 10 mL volumetric flask. Dissolve and dilute to volume with the 50:50 acetonitrile/water mixture. Sonicate for 10 minutes to ensure complete dissolution.

  • Spiked Sample Solution: For method development and validation, spike the API or placebo solution with known concentrations of this compound from the working standard solutions.

LC-MS/MS Method

The chromatographic separation is achieved using a gradient elution on a C18 column. The mass spectrometric detection is performed in the positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Table 1: LC-MS/MS Method Parameters

ParameterCondition
Liquid Chromatography
ColumnC18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume10 µL
Gradient ProgramTime (min)
0.0
5.0
7.0
7.1
10.0
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions Precursor Ion (m/z)
Quantifier186.1 ([M+NH₄]⁺)
Qualifier186.1 ([M+NH₄]⁺)

Note: The formation of an ammonium adduct ([M+NH₄]⁺) is often observed for similar compounds and provides a stable precursor ion for MS/MS analysis.[3][4]

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the analysis of this compound. The chromatographic conditions provided good retention and peak shape for the analyte, free from interference from the sample matrix.

Method Validation

The method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.

Table 2: Summary of Method Validation Data

Validation ParameterResult
Specificity No interference observed at the retention time of the analyte in blank and placebo samples.
Limit of Detection (LOD) 0.05 ppm (corresponding to 0.05 ng/mL)
Limit of Quantification (LOQ) 0.15 ppm (corresponding to 0.15 ng/mL)
Linearity (r²) > 0.999 over a concentration range of 0.15 ppm to 5 ppm
Accuracy (% Recovery) 95.2% - 104.5%
Precision (% RSD)
- Repeatability (n=6)< 5.0%
- Intermediate Precision (n=6)< 6.5%

The validation results confirm that the method is highly sensitive, linear, accurate, and precise for the intended purpose of quantifying trace levels of this compound in pharmaceuticals. The achieved LOQ is well below the typical control thresholds required for genotoxic impurities.

Conclusion

A highly sensitive and specific LC-MS/MS method has been developed and validated for the determination of the potential genotoxic impurity this compound in pharmaceutical samples. The method utilizes standard reversed-phase chromatography coupled with tandem mass spectrometry, making it readily implementable in quality control laboratories. The low limit of quantification and excellent validation performance ensure reliable monitoring of this impurity to comply with regulatory requirements and ensure patient safety.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification prep_standards Prepare Standard Solutions (0.1 - 100 ng/mL) lc_separation Chromatographic Separation (C18 Column, Gradient Elution) prep_standards->lc_separation prep_sample Prepare Sample Solution (10 mg/mL API) prep_sample->lc_separation ms_detection Mass Spectrometric Detection (ESI+, MRM Mode) lc_separation->ms_detection integration Peak Integration & Area Measurement ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte in Sample calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Detailed Protocol: Analysis of this compound

1. Preparation of Mobile Phases

  • Mobile Phase A (10 mM Ammonium Formate in Water with 0.1% Formic Acid):

    • Weigh 0.63 g of ammonium formate and dissolve in 1 L of ultrapure water.

    • Add 1 mL of formic acid to the solution.

    • Mix thoroughly and degas for 15 minutes.

  • Mobile Phase B (Acetonitrile with 0.1% Formic Acid):

    • Add 1 mL of formic acid to 1 L of LC-MS grade acetonitrile.

    • Mix thoroughly and degas for 15 minutes.

2. Preparation of Standard and Sample Solutions

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL amber volumetric flask.

    • Add approximately 50 mL of diluent and sonicate for 5 minutes to dissolve.

    • Dilute to the mark with diluent and mix well.

  • Working Standard Solutions (for Calibration Curve):

    • Perform serial dilutions of the Standard Stock Solution with the diluent to prepare calibration standards at concentrations such as 0.15, 0.5, 1.0, 2.5, and 5.0 ng/mL (corresponding to 0.15, 0.5, 1.0, 2.5, and 5.0 ppm with respect to a 10 mg/mL sample concentration).

  • Sample Solution (10 mg/mL):

    • Accurately weigh 100 mg of the API or powdered drug product into a 10 mL volumetric flask.

    • Add approximately 7 mL of diluent and sonicate for 10 minutes.

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with diluent and mix well.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

3. LC-MS/MS System Setup and Analysis

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Set up the instrument parameters as detailed in Table 1.

  • Create a sequence table including blank injections (diluent), calibration standards, and sample solutions.

  • Inject the sequence and acquire the data.

4. Data Processing and Calculation

  • Integrate the peak corresponding to the quantifier MRM transition for this compound in all chromatograms.

  • Generate a linear calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solutions using the regression equation from the calibration curve.

  • Calculate the amount of the impurity in the original sample in parts per million (ppm) using the following formula:

    Impurity (ppm) = (Concentration from curve (ng/mL) / Sample concentration (mg/mL)) * (1 mg / 1000 ng)

Signaling Pathway and Logical Relationship Diagram

logical_relationship cluster_synthesis Pharmaceutical Synthesis cluster_impurity Impurity Presence cluster_analysis_need Analytical Requirement cluster_goal Regulatory & Safety Goal reagent Starting Material / Reagent (e.g., this compound) api_synthesis API Synthesis Process reagent->api_synthesis api Active Pharmaceutical Ingredient (API) api_synthesis->api impurity Potential Genotoxic Impurity (PGI) in Final Drug Product api->impurity Leads to presence of analytical_method Sensitive & Specific Analytical Method (LC-MS/MS) impurity->analytical_method Necessitates control Control at Trace Levels (ppm / TTC) analytical_method->control Enables safety Ensure Patient Safety control->safety Ensures

Caption: Rationale for the analysis of this compound in pharmaceuticals.

References

Application Note: Determination of Residual 2-[2-(2-Chloroethoxy)ethoxy]ethanol in Active Pharmaceutical Ingredients (APIs) by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust Gas Chromatography (GC) method for the quantification of residual 2-[2-(2-Chloroethoxy)ethoxy]ethanol, a potentially genotoxic impurity, in active pharmaceutical ingredients (APIs). The primary method described is a direct injection technique with Flame Ionization Detection (FID), which has been validated for specificity, precision, accuracy, and linearity. Additionally, alternative methods, including headspace GC-FID and a high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, are discussed. This document provides comprehensive experimental protocols, data summaries, and visual workflows to assist researchers, scientists, and drug development professionals in implementing this analysis.

Introduction

This compound (CEE) is a potential impurity that can be present in APIs as a residual from the synthesis process. Due to its potential toxicity, regulatory agencies require strict control of its levels in the final drug substance. Gas chromatography is a widely used technique for the analysis of residual solvents and process-related impurities in the pharmaceutical industry due to its high resolution and sensitivity. This application note provides a detailed protocol for the determination of CEE in APIs using a direct injection GC-FID method, which is a common and reliable approach. The note also presents a headspace GC-FID method as a viable alternative, particularly for complex matrices, and an LC-MS/MS method for instances requiring very low detection limits.

Data Presentation

The following tables summarize the quantitative data from validated methods for the determination of this compound.

Table 1: Validation Summary for Direct Injection GC-FID Method

ParameterResult
Linearity Range40 - 150 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~10 µg/mL
Limit of Quantitation (LOQ)~40 µg/mL
Accuracy (Recovery)97.8% - 102.5%
Precision (%RSD)< 5%

Table 2: Performance Data for Alternative Methods

MethodAnalyteLinearity RangeLimit of Quantitation (LOQ)Recovery
Headspace GC-FIDPolar Residual SolventsAnalyte DependentAnalyte DependentAnalyte Dependent
LC-MS/MS2-(2-chloroethoxy)ethanol0.56 - 7.49 ppm0.56 ppm93.6% - 99.3%[1]

Experimental Protocols

Primary Method: Direct Injection Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is based on a validated method for the determination of CEE in the API quetiapine (B1663577) and is adaptable for other APIs soluble in dimethylformamide (DMF).

1. Instrumentation and Chromatographic Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless injector and a flame ionization detector (FID).

  • Column: DB-624, 60 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent 6% cyanopropylphenyl - 94% dimethylpolysiloxane phase).

  • Carrier Gas: Nitrogen or Helium at a constant flow of approximately 1.56 mL/min.

  • Injector Temperature: 240°C.

  • Detector Temperature: 260°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 0 minutes.

    • Ramp 1: 5°C/min to 230°C.

    • Ramp 2: 40°C/min to 240°C, hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 5:1.

2. Reagents and Materials:

  • Dimethylformamide (DMF), HPLC grade or equivalent.

  • This compound reference standard.

  • API sample.

  • Volumetric flasks, pipettes, and autosampler vials.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with DMF.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with DMF to cover the desired concentration range (e.g., 40, 80, 100, 120, 150 µg/mL).

  • Sample Solution: Accurately weigh approximately 250 mg of the API into a 5 mL volumetric flask. Dissolve and dilute to volume with DMF. If necessary, use an ultrasonic bath to aid dissolution.

  • Blank Solution: Use DMF as a blank.

4. Analysis Procedure:

  • Inject the blank solution to ensure no interfering peaks are present at the retention time of CEE.

  • Inject the working standard solutions to establish a calibration curve.

  • Inject the sample solution.

  • Calculate the concentration of CEE in the API sample using the calibration curve.

Alternative Method 1: Headspace GC-FID

This method is suitable for APIs that are not readily soluble or may interfere with the chromatographic analysis when injected directly.

1. Instrumentation and Chromatographic Conditions:

  • Gas Chromatograph: GC system as described above, coupled with a headspace autosampler.

  • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Carrier Gas: Nitrogen or Helium.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 20 minutes.

    • Ramp: 10°C/min to 240°C, hold for 10 minutes.

  • Injector Temperature: 140°C.

  • Detector Temperature: 240°C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 45 minutes.

    • Sample Loop Temperature: 100°C.

    • Transfer Line Temperature: 110°C.

2. Sample Preparation:

  • Accurately weigh approximately 100 mg of the API sample into a 20 mL headspace vial.

  • Add 1 mL of a suitable solvent (e.g., DMF, DMSO, or water, depending on API solubility and stability).

  • Seal the vial immediately.

3. Analysis:

  • Analyze the samples using the defined headspace and GC conditions. Quantification is typically performed using an external standard method with standards prepared in the same diluent and vial type as the samples.

Alternative Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For APIs requiring very low limits of detection for CEE, an LC-MS/MS method offers superior sensitivity. A published method for the determination of CEE in hydroxyzine (B1673990) API is summarized below.[1]

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 column (e.g., 100 mm x 4.6 mm, 3.0 µm).

  • Mobile Phase: Gradient elution with ammonium (B1175870) formate (B1220265) and methanol.

  • Ionization: Positive ion electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

Method Selection and Workflow

The choice of analytical method depends on several factors, including the required sensitivity, the nature of the API matrix, and the available instrumentation.

MethodSelection start Start: Need to quantify residual CEE in API sensitivity Required Sensitivity? start->sensitivity matrix API Solubility & Matrix Complexity sensitivity->matrix Standard (ppm level) lcms LC-MS/MS sensitivity->lcms High (ppb level) direct_injection Direct Injection GC-FID matrix->direct_injection Good solubility, simple matrix headspace Headspace GC-FID matrix->headspace Poor solubility, complex matrix ExperimentalWorkflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Reporting sample_receipt Receive API Sample weigh_sample Weigh API Sample sample_receipt->weigh_sample dissolve_sample Dissolve in DMF weigh_sample->dissolve_sample gc_setup GC System Setup (Column, Temps, Flow) ref_std Reference Standard weigh_std Weigh Reference Standard ref_std->weigh_std prepare_stock Prepare Stock Solution weigh_std->prepare_stock prepare_working Prepare Working Standards prepare_stock->prepare_working inject_blank Inject Blank (DMF) gc_setup->inject_blank inject_standards Inject Standards (Calibration Curve) inject_blank->inject_standards inject_sample Inject Sample inject_standards->inject_sample integrate_peaks Integrate Chromatographic Peaks inject_sample->integrate_peaks calculate_conc Calculate CEE Concentration integrate_peaks->calculate_conc generate_report Generate Final Report calculate_conc->generate_report

References

Application Notes and Protocols: Synthesis of Crown Ethers Utilizing 2-[2-(2-Chloroethoxy)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of crown ethers using 2-[2-(2-chloroethoxy)ethoxy]ethanol. This versatile building block, also known as triethylene glycol monochlorohydrin, serves as a key precursor in the formation of various macrocyclic polyethers, which are of significant interest for their cation-binding properties and applications in catalysis, ion transport, and pharmaceutical development.[1][2]

Introduction to this compound in Crown Ether Synthesis

This compound is a bifunctional molecule containing both a reactive chloride and a terminal hydroxyl group.[1] This dual reactivity makes it an ideal starting material for the Williamson ether synthesis, a common and effective method for preparing crown ethers.[3] In this reaction, the hydroxyl group can be deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from another molecule, leading to the formation of an ether linkage. By reacting with a suitable diol or another molecule of itself under appropriate conditions, macrocyclization can be achieved to yield the desired crown ether.

The general strategy involves the reaction of a diol with a dihalide. This compound can be used to synthesize the required dihalide precursor or can react with a diol directly. For instance, in the synthesis of 18-crown-6 (B118740), triethylene glycol is reacted with a dichloro-terminated oligoethylene glycol derivative, which can be synthesized from starting materials like this compound.

Key Synthetic Pathways

The primary method for synthesizing crown ethers using precursors derived from this compound is the Williamson ether synthesis. This can be accomplished through a one-pot reaction or a stepwise approach where a longer dichloro-oligoethylene glycol is first synthesized and then cyclized with a diol.

A common example is the synthesis of 18-crown-6, where triethylene glycol is reacted with 1,2-bis(2-chloroethoxy)ethane (B86423) in the presence of a base like potassium hydroxide (B78521). The potassium cation also acts as a template, organizing the linear precursors into a circular arrangement that facilitates the final ring-closing step.[4]

Below is a diagram illustrating the general Williamson ether synthesis for crown ethers.

Williamson_Ether_Synthesis General Williamson Ether Synthesis for Crown Ethers diol HO-R-OH (Diol) base Base (e.g., KOH) diol->base Deprotonation crown_ether (-O-R-O-R'-)n (Crown Ether) diol->crown_ether Nucleophilic Attack dihalide X-R'-X (Dihalide) dihalide->crown_ether Displacement template Template Cation (e.g., K+) template->crown_ether Templating Effect

Caption: General Williamson Ether Synthesis for Crown Ethers.

Experimental Protocols

Synthesis of O,O-bis(8-chloro-3,6-dioxaoctyloxy)catechol

This protocol describes the synthesis of a dichloride precursor from 2-[2'-(2''-chloroethoxy)ethoxy]ethanol and catechol, which can be further used in the synthesis of larger, functionalized crown ethers.[5]

Materials:

Procedure:

Step 1: Synthesis of the diol

  • In a round-bottom flask, dissolve catechol in acetonitrile.

  • Add potassium carbonate to the solution.

  • Add 2-[2'-(2''-chloroethoxy)ethoxy]ethanol to the mixture.

  • Heat the reaction mixture to 70°C and stir for 140 hours, monitoring the reaction by ¹H NMR.

  • After completion, cool the reaction mixture and perform a suitable work-up to isolate the diol product.

Step 2: Synthesis of the dichloride

  • Dissolve the diol from Step 1 in toluene.

  • Add pyridine to the solution.

  • Slowly add thionyl chloride to the mixture.

  • Reflux the reaction mixture for 36 hours.

  • After cooling, perform an appropriate work-up to isolate the final product, O,O-bis(8-chloro-3,6-dioxaoctyloxy)catechol.

Quantitative Data:

StepProductReagentsSolventConditionsTimeYieldReference
1Diol intermediate2-[2'-(2''-chloroethoxy)ethoxy]ethanol, Catechol, K₂CO₃Acetonitrile70°C140 h90.4%[5]
2O,O-bis(8-chloro-3,6-dioxaoctyloxy)catecholDiol, Thionyl chloride, PyridineTolueneReflux36 h78.8%[5]
Overall 71.2% [5]
One-Pot Synthesis of 18-Crown-6

This protocol outlines a one-pot synthesis of 18-crown-6 using triethylene glycol and 1,2-bis(2-chloroethoxy)ethane, a derivative that can be synthesized from this compound.

Materials:

  • Triethylene glycol

  • 1,2-bis(2-chloroethoxy)ethane

  • Potassium hydroxide (85%)

  • Tetrahydrofuran (THF)

  • Dichloromethane (B109758)

  • Anhydrous magnesium sulfate

  • Acetonitrile

Procedure:

  • In a 3-liter, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add 112.5 g (0.7492 mole) of triethylene glycol and 600 mL of THF.[3][6]

  • Prepare a 60% potassium hydroxide solution by dissolving 109 g of 85% potassium hydroxide in 70 mL of water and add it to the flask with stirring.[3][6]

  • Stir the mixture vigorously for about 15 minutes; the solution will turn rust-brown.[3][6]

  • In a steady stream, add a solution of 140.3 g (0.7503 mole) of 1,2-bis(2-chloroethoxy)ethane in 100 mL of THF.[3][6]

  • Heat the solution to reflux and stir vigorously for 18-24 hours.[3][6]

  • Cool the solution and evaporate the bulk of the THF under reduced pressure.[6]

  • Dilute the resulting slurry with 500 mL of dichloromethane and filter.

  • Dry the combined organic solution over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by distillation under high vacuum, followed by recrystallization from acetonitrile to yield the 18-crown-6-acetonitrile complex.[6][7]

  • Remove the acetonitrile under high vacuum to obtain pure 18-crown-6.[7]

Quantitative Data:

Reactant 1Reactant 2BaseSolventTemperatureTimeCrude YieldReference
Triethylene glycol (0.7492 mol)1,2-bis(2-chloroethoxy)ethane (0.7503 mol)KOH (1.65 mol)THFReflux18-24 h38-44%[3][6]

Workflow and Reaction Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of 18-crown-6 and the reaction pathway for the formation of a dichloride precursor.

Synthesis_Workflow Experimental Workflow for 18-Crown-6 Synthesis A 1. Mix Triethylene Glycol and THF B 2. Add KOH Solution A->B C 3. Stir for 15 min (Alkoxide Formation) B->C D 4. Add 1,2-bis(2-chloroethoxy)ethane in THF C->D E 5. Reflux for 18-24 hours (Cyclization) D->E F 6. Cool and Evaporate THF E->F G 7. Work-up with Dichloromethane F->G H 8. Dry and Evaporate Solvent G->H I 9. Purify by Distillation and Recrystallization H->I J 10. Isolate Pure 18-Crown-6 I->J

Caption: Experimental Workflow for 18-Crown-6 Synthesis.

Dichloride_Precursor_Pathway Reaction Pathway for Dichloride Precursor Synthesis catechol Catechol k2co3 K2CO3, Acetonitrile, 70°C chloroethoxy 2-[2'-(2''-chloroethoxy)ethoxy]ethanol chloroethoxy->k2co3 Step 1 diol Diol Intermediate k2co3->diol socl2 SOCl2, Pyridine, Toluene, Reflux diol->socl2 Step 2 dichloride O,O-bis(8-chloro-3,6-dioxaoctyloxy)catechol socl2->dichloride

Caption: Reaction Pathway for Dichloride Precursor Synthesis.

Conclusion

This compound is a valuable and versatile reagent in the synthesis of crown ethers. The protocols and data presented here provide a solid foundation for researchers to develop and optimize the synthesis of various crown ether structures. The Williamson ether synthesis remains a robust method for this purpose, and careful control of reaction conditions is crucial for achieving good yields. These application notes serve as a practical guide for the synthesis of these important macrocyclic compounds for a range of scientific and industrial applications.

References

Application Notes and Protocols for the Derivatization of 2-[2-(2-Chloroethoxy)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 2-[2-(2-chloroethoxy)ethoxy]ethanol, a versatile bifunctional building block. The presence of both a reactive primary alcohol and a primary alkyl chloride allows for selective derivatization at either functional group, making it a valuable starting material for the synthesis of more complex molecules in pharmaceutical and materials science research.[1] This document outlines key derivatization reactions, including nucleophilic substitution of the chloride and modification of the hydroxyl group.

Nucleophilic Substitution of the Chloro Group: Synthesis of 2-[2-(2-Azidoethoxy)ethoxy]ethanol (B1666427)

The chloro group of this compound can be readily displaced by various nucleophiles. A common and useful transformation is its conversion to an azide (B81097), which can then be used in "click chemistry" reactions or be reduced to a primary amine.

Experimental Protocol: Azidation

This protocol details the synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethanol via nucleophilic substitution of the chloride with sodium azide.[2]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Potassium iodide (KI)

  • Water (H₂O)

  • Ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (5.00 g, 29.7 mmol) and sodium azide (9.6 g, 150 mmol) in water (50 mL).

  • Add a catalytic amount of potassium iodide (a pinch).

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • After cooling to room temperature, extract the reaction mixture with ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the product as a colorless oil.

Data Presentation
ProductStarting MaterialReagentsSolventReaction ConditionsYield
2-[2-(2-Azidoethoxy)ethoxy]ethanolThis compoundSodium azide, Potassium iodideWater80 °C, 24 h

Note: While the source protocol provides the reagent quantities, a specific yield for this reaction was not provided in the search results.

Derivatization of the Hydroxyl Group

The terminal hydroxyl group of this compound can be derivatized through various reactions, including tosylation, mesylation, etherification, and esterification. These modifications are crucial for subsequent synthetic steps, such as coupling reactions or the introduction of protecting groups.

Tosylation and Mesylation: Activation of the Hydroxyl Group

Tosylation and mesylation convert the hydroxyl group into a better leaving group (tosylate or mesylate), facilitating subsequent nucleophilic substitution reactions. While a direct protocol for the tosylation of this compound was not found, a reliable protocol for the tosylation of the analogous 2-[2-(2-azidoethoxy)ethoxy]ethanol is available and can be adapted.[3][4]

Experimental Protocol: Tosylation (Adapted)

This protocol is for the tosylation of 2-[2-(2-azidoethoxy)ethoxy]ethanol and can serve as a starting point for the tosylation of this compound.

Materials:

  • 2-[2-(2-Azidoethoxy)ethoxy]ethanol (or this compound)

  • p-Toluenesulfonyl chloride (TsCl)

  • 6 M Sodium hydroxide (B78521) (NaOH) solution

  • Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Round-bottom flask

  • Stir plate and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve the alcohol (e.g., 2-[2-(2-azidoethoxy)ethoxy]ethanol, 8 g, 45.7 mmol) in THF (22.4 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add 6 M NaOH solution (20.8 mL) followed by p-toluenesulfonyl chloride (13.1 g, 68.6 mmol).

  • Stir the reaction mixture at room temperature for 1 hour under a nitrogen atmosphere.

  • Extract the solution with diethyl ether.

  • Wash the combined organic layers with 1 M NaOH.

  • Dry the organic layer and evaporate the solvent to obtain the tosylated product.

Data Presentation
ProductStarting MaterialReagentsSolventReaction ConditionsYield
2-[2-(2-Azidoethoxy)ethoxy]ethyl tosylate2-[2-(2-Azidoethoxy)ethoxy]ethanolp-Toluenesulfonyl chloride, NaOHTHF0 °C to RT, 1 h98.6%[3][4]
Etherification: Williamson Ether Synthesis

The Williamson ether synthesis can be employed to form an ether linkage at the hydroxyl group.[5][6][7][8] This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

General Protocol: Williamson Ether Synthesis

Materials:

  • This compound

  • A strong base (e.g., sodium hydride (NaH), potassium hydroxide (KOH))

  • An alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

  • Anhydrous aprotic solvent (e.g., THF, DMF)

  • Round-bottom flask

  • Stir plate and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend the base in the anhydrous solvent.

  • Slowly add a solution of this compound in the anhydrous solvent.

  • Stir the mixture at room temperature until the deprotonation is complete (cessation of gas evolution if using NaH).

  • Add the alkyl halide and stir the reaction mixture at an appropriate temperature (can range from room temperature to reflux) until the reaction is complete (monitored by TLC).

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer to obtain the crude product, which can be purified by column chromatography.

Esterification

The hydroxyl group can be esterified by reacting it with a carboxylic acid (Fischer esterification) or a more reactive carboxylic acid derivative like an acyl chloride or anhydride.[1]

General Protocol: Esterification with an Acyl Chloride

Materials:

  • This compound

  • An acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM), THF)

  • Round-bottom flask

  • Stir plate and stir bar

  • Ice bath

  • Inert atmosphere

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound and the base in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry and concentrate to obtain the crude ester, which can be purified by column chromatography.

Visualizations

Reaction Pathways

Derivatization_Pathways cluster_chloride Substitution at Chloro Group cluster_hydroxyl Derivatization at Hydroxyl Group start This compound azide 2-[2-(2-Azidoethoxy)ethoxy]ethanol start->azide NaN₃, KI, H₂O, 80°C tosylate Tosylated Derivative start->tosylate TsCl, Base ether Ether Derivative start->ether 1. Base 2. R'-X ester Ester Derivative start->ester R'COCl, Base

Caption: Derivatization pathways of this compound.

Experimental Workflow: General Derivatization

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Work-up cluster_purification Purification and Analysis start_material Dissolve Starting Material and Reagents in Solvent reaction Stir at a Controlled Temperature start_material->reaction quench Quench Reaction reaction->quench Monitor by TLC extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography or Distillation dry->purify analyze Characterize Product (NMR, MS, IR) purify->analyze

Caption: General experimental workflow for derivatization reactions.

References

Application Notes and Protocols for the Substitution of the Chloro Group of 2-[2-(2-Chloroethoxy)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the nucleophilic substitution of the terminal chloro group in 2-[2-(2-chloroethoxy)ethoxy]ethanol. This versatile building block is frequently utilized in pharmaceutical and materials science for the introduction of a hydrophilic triethylene glycol linker.

Introduction

This compound is a valuable reagent in organic synthesis, prized for its bifunctional nature. The terminal hydroxyl group can be engaged in various transformations, while the primary alkyl chloride provides a reactive site for nucleophilic substitution. This allows for the straightforward introduction of a flexible and water-soluble triethylene glycol moiety onto a wide range of molecules. The reactivity of the chloro group can be modulated by the choice of nucleophile, solvent, base, and temperature. For less reactive nucleophiles, the chloro group can be converted to the more reactive iodo derivative via the Finkelstein reaction.

General Reaction Pathway

The fundamental transformation discussed in these notes is the nucleophilic substitution at the terminal carbon of the chloroethoxy group. This reaction proceeds via an S(_N)2 mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond.

G reactant1 This compound product Substituted Product (Nu-CH₂CH₂OCH₂CH₂OCH₂CH₂OH) reactant1->product S N 2 Reaction reactant2 Nucleophile (Nu⁻) reactant2->product condition1 Solvent condition2 Base (optional) condition3 Temperature condition4 Catalyst (optional) byproduct Chloride Ion (Cl⁻)

Caption: General workflow for the nucleophilic substitution of this compound.

Substitution with Oxygen Nucleophiles (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust method for forming ethers by reacting an alkoxide or phenoxide with a primary alkyl halide. In this context, various phenols can be deprotonated with a suitable base to form the corresponding phenoxide, which then displaces the chloride from this compound.

Tabulated Reaction Conditions and Yields
Nucleophile (Phenol)BaseSolventTemperature (°C)Time (h)Yield (%)
4-Hydroxybenzaldehyde (B117250)K₂CO₃DMF100OvernightHigh (not specified)[1]
p-CresolKOHWaterReflux0.5-1Not specified
2-NaphtholNaOHEthanol (B145695)Reflux0.17Not specified
tert-Butyl-4-hydroxyphenylcarbamateK₂CO₃AcetoneReflux1240[2]
Experimental Protocol: Synthesis of 2-[2-(2-(4-formylphenoxy)ethoxy)ethoxy]ethanol

This protocol is adapted from a similar synthesis utilizing 4-hydroxybenzaldehyde.[1]

Materials:

  • This compound

  • 4-Hydroxybenzaldehyde

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the mixture to 100 °C and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic solution with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Substitution with Nitrogen Nucleophiles

Primary and secondary amines are effective nucleophiles for the substitution of the chloro group, leading to the formation of the corresponding amino-functionalized triethylene glycol derivatives.

Tabulated Reaction Conditions and Yields
Nucleophile (Amine)BaseCatalystSolventTemperature (°C)Time (h)Yield (%)
DibenzylamineK₂CO₃NaBrAcetonitrile50-8024Not specified
Benzylamine (B48309)Na₂CO₃NaIAcetonitrileReflux48Not specified[3]
Experimental Protocol: Synthesis of 2-[2-(2-(Benzylamino)ethoxy)ethoxy]ethanol

This protocol is based on a general procedure for the N-alkylation of benzylamine.[3]

Materials:

  • This compound

  • Benzylamine

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Sodium iodide (NaI)

  • Acetonitrile, anhydrous

  • Methylene (B1212753) chloride

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In an oven-dried, three-necked flask equipped with a magnetic stirring bar and condenser, combine this compound (1.05 eq), anhydrous sodium carbonate (2.0 eq), sodium iodide (1.1 eq), and anhydrous acetonitrile.

  • Add benzylamine (1.0 eq) to the mixture.

  • Reflux the reaction mixture for 48 hours.

  • After cooling to room temperature, filter the mixture under vacuum.

  • Wash the solid residue with methylene chloride.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography.

Substitution with Azide (B81097)

The substitution with sodium azide is a common and efficient method to introduce an azide functionality, which can be further transformed, for example, into an amine via Staudinger reduction or used in click chemistry.

Tabulated Reaction Conditions and Yields
NucleophileSolventTemperature (°C)Time (h)Yield (%)
Sodium AzideDMF90-9516High (not specified)[4]
Sodium AzideWater8024~90
Experimental Protocol: Synthesis of 2-[2-(2-Azidoethoxy)ethoxy]ethanol

This protocol is adapted from a procedure for the synthesis of an azido-functionalized triethylene glycol derivative.[4]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.0 eq) to the solution.

  • Heat the mixture to 90-95 °C and stir for 16 hours.

  • Cool the reaction mixture and dilute with anhydrous THF.

  • Remove the precipitated sodium chloride by filtration.

  • The filtrate containing the product can be used directly in subsequent reactions or concentrated and purified.

Substitution with Thiol Nucleophiles

Thiolates are excellent nucleophiles and readily displace the chloride to form thioethers. The thiol is typically deprotonated in situ using a suitable base.

Specific experimental data for the reaction of this compound with thiols was not found in the performed search. The following is a general protocol based on the high reactivity of thiolates in S(_N)2 reactions.

General Experimental Protocol: Synthesis of Thioethers

Materials:

  • This compound

  • Thiol of choice (e.g., thiophenol)

  • Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K₂CO₃)

  • Ethanol or DMF

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the thiol (1.0 eq) in ethanol or DMF in a round-bottom flask.

  • Add a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) and stir for 15-30 minutes at room temperature to form the thiolate.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or gently heat (e.g., 50-60 °C) until completion (monitor by TLC).

  • Once the reaction is complete, dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate to yield the crude thioether.

  • Purify by column chromatography if necessary.

Enhancing Reactivity: The Finkelstein Reaction

The Finkelstein reaction is a halogen exchange reaction that can be used to convert the less reactive alkyl chloride to a more reactive alkyl iodide. This is particularly useful for subsequent substitution reactions with weaker nucleophiles.[1][5][6]

Finkelstein_Reaction start This compound intermediate 2-[2-(2-Iodoethoxy)ethoxy]ethanol start->intermediate Halogen Exchange reagents NaI, Acetone reagents->intermediate conditions Reflux conditions->intermediate

Caption: Finkelstein reaction for enhancing the reactivity of the substrate.

Experimental Protocol: Synthesis of 2-[2-(2-Iodoethoxy)ethoxy]ethanol

This protocol is based on a general Finkelstein reaction procedure.[1][5][6]

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Acetone, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous acetone.

  • Add an excess of sodium iodide (typically 1.5-3.0 eq).

  • Heat the mixture to reflux and stir. The reaction is driven by the precipitation of sodium chloride, which is insoluble in acetone.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • After completion, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Wash the filter cake with a small amount of cold acetone.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-[2-(2-iodoethoxy)ethoxy]ethanol.

  • The product is often used in the next step without further purification.

Conclusion

The chloro group of this compound serves as a versatile handle for a variety of nucleophilic substitution reactions, enabling the facile introduction of a hydrophilic triethylene glycol linker. The choice of reaction conditions, particularly the nucleophile, base, and solvent, allows for a high degree of control over the outcome of the synthesis. For less reactive systems, a preliminary Finkelstein reaction can be employed to enhance the leaving group ability of the halogen. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize their synthetic strategies involving this valuable building block.

References

esterification reactions involving the hydroxyl group of 2-[2-(2-Chloroethoxy)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[2-(2-Chloroethoxy)ethoxy]ethanol is a versatile bifunctional molecule widely utilized as a building block in organic synthesis. Its structure, featuring a terminal hydroxyl group and a chloroethyl ether moiety, allows for a range of chemical modifications. The hydroxyl group is amenable to esterification, yielding esters that can serve as valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials for bioconjugation. This document provides detailed application notes and experimental protocols for the esterification of the hydroxyl group of this compound.

Applications in Drug Development

The esterification of this compound is of particular interest in the field of drug development, especially in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The polyethylene (B3416737) glycol (PEG)-like structure of this compound makes its esters ideal as linkers in PROTACs. These linkers connect the target protein-binding ligand to the E3 ligase-binding ligand. The length and composition of the linker are critical for the efficacy of the PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

One significant application of such PROTACs is in the targeted degradation of the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase often implicated in cancer. PROTACs with PEG-based linkers have been shown to induce the degradation of EGFR, offering a promising strategy to overcome resistance to traditional EGFR inhibitors.[1][2] The ester linkage can be a strategic point for attaching either the target-binding moiety or the E3 ligase ligand during the synthesis of the PROTAC.

Experimental Protocols

Several methods can be employed for the esterification of this compound, including Fischer esterification, reaction with acyl chlorides, and enzymatic catalysis.

Protocol 1: Fischer Esterification - Synthesis of 2-[2-(2-Chloroethoxy)ethoxy]ethyl Acetate (B1210297)

This protocol describes the acid-catalyzed esterification of this compound with acetic acid.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

  • Add an excess of glacial acetic acid (e.g., 3-5 equivalents), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution until effervescence ceases, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 2-[2-(2-chloroethoxy)ethoxy]ethyl acetate.

Protocol 2: Esterification using Acyl Chloride - Synthesis of 2-[2-(2-Chloroethoxy)ethoxy]ethyl Benzoate

This method is suitable for carboxylic acids that are sensitive to strong acidic conditions or for achieving higher yields.

Materials:

  • This compound

  • Benzoyl Chloride

  • Triethylamine (B128534) (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture in an ice bath.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution using an addition funnel.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding 1M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 2-[2-(2-chloroethoxy)ethoxy]ethyl benzoate.

Protocol 3: Lipase-Catalyzed Esterification

Enzymatic esterification offers a green and mild alternative, often with high selectivity.[3][4][5]

Materials:

  • This compound

  • Carboxylic acid (e.g., a fatty acid like oleic acid)

  • Immobilized Lipase (B570770) (e.g., Novozym® 435)

  • Anhydrous organic solvent (e.g., hexane (B92381) or toluene)

  • Molecular sieves (3Å or 4Å)

  • Shaking incubator or orbital shaker

Procedure:

  • In a screw-capped vial, combine this compound (1 equivalent) and the desired carboxylic acid (1-1.5 equivalents) in an anhydrous organic solvent.

  • Add molecular sieves to the mixture to remove water formed during the reaction.

  • Add the immobilized lipase (typically 5-10% by weight of the substrates).

  • Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 40-60 °C).

  • Monitor the reaction progress over time (24-72 hours) by taking aliquots and analyzing them by GC or HPLC.

  • Once the reaction reaches equilibrium or completion, filter off the immobilized enzyme (which can be washed, dried, and reused).

  • Remove the solvent under reduced pressure.

  • Purify the resulting ester using column chromatography.

Data Presentation

Ester ProductSynthesis MethodCarboxylic Acid/Acylating AgentCatalyst/BaseSolventReaction Time (h)Yield (%)Reference
2-[2-(2-Chloroethoxy)ethoxy]ethyl acetateEsterification with AnhydrideAcetic AnhydrideTriethylamineDichloromethane388[6]
Methyl 2-(2-(2-chloroethoxy)ethoxy) acetateFischer EsterificationChloroacetic AcidSulfuric AcidNot specifiedNot specifiedNot specified[7]
2-[2-(2-Chloroethoxy)ethoxy]ethyl ester of a PROTAC linkerAcyl Chloride CouplingBioactive Carboxylic Acid ChloridePyridine/TEADCM/THF12-24VariesGeneral Method
2-[2-(2-Chloroethoxy)ethoxy]ethyl oleateLipase-Catalyzed EsterificationOleic AcidImmobilized LipaseHexane24-72VariesGeneral Method

Visualizations

Esterification Workflow

Esterification_Workflow cluster_reactants Reactants cluster_methods Esterification Methods cluster_products Products Alcohol This compound Fischer Fischer Esterification Alcohol->Fischer Acyl_Reaction Acyl Chloride Reaction Alcohol->Acyl_Reaction Enzymatic Enzymatic Esterification Alcohol->Enzymatic Acid Carboxylic Acid (R-COOH) Acid->Fischer Acid->Enzymatic Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->Acyl_Reaction Ester 2-[2-(2-Chloroethoxy)ethoxy]ethyl Ester (R-COO-CH2CH2O...) Fischer->Ester Byproduct Byproducts (H2O, HCl, etc.) Fischer->Byproduct Acyl_Reaction->Ester Acyl_Reaction->Byproduct Enzymatic->Ester

Caption: General workflow for the esterification of this compound.

PROTAC-Mediated EGFR Degradation Pathway

PROTAC_EGFR_Degradation PROTAC PROTAC (with Ester Linker) Ternary_Complex Ternary Complex (EGFR-PROTAC-E3) PROTAC->Ternary_Complex Binds EGFR EGFR Target Protein EGFR->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Binds Ub_EGFR Polyubiquitinated EGFR Ternary_Complex->Ub_EGFR Facilitates Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_EGFR Proteasome 26S Proteasome Ub_EGFR->Proteasome Recognized by Degradation Degraded Peptides Proteasome->Degradation Degrades into

Caption: PROTAC-mediated degradation of EGFR via the ubiquitin-proteasome system.

References

The Role of 2-[2-(2-Chloroethoxy)ethoxy]ethanol in the Synthesis of Anti-Cancer and Anti-HIV Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-[2-(2-Chloroethoxy)ethoxy]ethanol is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of complex organic molecules, including those with therapeutic potential. Its structure, featuring a flexible and hydrophilic triethylene glycol-like spacer along with reactive chloro and hydroxyl groups, makes it an ideal component for introducing specific physicochemical properties into drug candidates. This document provides detailed application notes and protocols on the use of this compound in the synthesis of potential anti-cancer and anti-HIV agents.

Application in Anti-Cancer Agent Synthesis: An Indole (B1671886) Derivative

This compound has been utilized as a key reagent in the synthesis of indole derivatives, a class of compounds extensively investigated for their anti-cancer properties. One such example is the synthesis of 1-[3-(2-aminoethyl)-1H-indol-5-yloxy]-3,6-dioxa-8-mercaptooctane. In this context, the triethylene glycol-like chain from this compound acts as a linker, connecting the indole core to a terminal thiol group. This strategic incorporation can influence the molecule's solubility, pharmacokinetic profile, and interaction with biological targets.

Experimental Protocol: Synthesis of an Indole Derivative Linker

This protocol outlines the initial step of incorporating the 2-[2-(2-chloroethoxy)ethoxy]ethyl group onto a phenolic precursor, a common strategy in the synthesis of more complex indole-based structures.

Materials:

  • Phenolic precursor (e.g., 4-hydroxybenzaldehyde)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring apparatus

  • Purification supplies (silica gel for column chromatography, solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the phenolic precursor (1 equivalent) in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (2-3 equivalents) to the solution.

  • Reagent Addition: Add this compound (1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 100 °C and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired ether-linked intermediate.[1]

This intermediate, containing the flexible linker, can then undergo further chemical transformations to construct the final indole-based anti-cancer agent.

Quantitative Data on Related Anti-Cancer Compounds:

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Indole-based Bcl-2 InhibitorMCF-7 (Breast)Sub-micromolar[2]
Indole-2-carboxamidesVarious0.026 - 0.086[3]
2-Quinolone DerivativesCOLO 205 (Colon)Nanomolar range[4]
Indole Schiff BasesHeLa (Cervical)10.64 - 33.62[5][6]

Logical Workflow for Synthesis of an Indole-based Anti-Cancer Agent:

SynthesisWorkflow Start Phenolic Precursor Step1 Etherification Start->Step1 Reagent This compound Reagent->Step1 Intermediate Ether-linked Intermediate Step1->Intermediate Step2 Further Synthetic Steps (e.g., Indole formation, functional group manipulation) Intermediate->Step2 FinalProduct Indole-based Anti-Cancer Agent Step2->FinalProduct

Diagram 1: General synthetic workflow for incorporating the linker.

Application in Anti-HIV Agent Synthesis: Nucleoside Analog Modification

In the development of anti-HIV agents, modification of nucleoside analogs is a key strategy to enhance efficacy and overcome drug resistance. This compound can be used to introduce a flexible, hydrophilic linker to these nucleosides. This modification can impact the drug's interaction with viral enzymes, such as reverse transcriptase, and improve its pharmacokinetic properties. For instance, derivatives of this chloroethoxy ethanol (B145695) have been explored in the synthesis of glycolipids designed to bind to the HIV-1 cell surface glycoprotein (B1211001) gp120, potentially inhibiting viral entry.[7]

Experimental Protocol: General Synthesis of Acyclic Nucleoside Analogs

The following protocol describes a general method for synthesizing acyclic nucleoside analogs, where a linker derived from a molecule like this compound could be incorporated.

Materials:

Procedure:

  • Silylation of Nucleobase: A suspension of the nucleobase (1 equivalent) and a catalytic amount of ammonium sulfate in hexamethyldisilazane is refluxed until a clear solution is obtained. The excess HMDS is then removed by distillation under reduced pressure.

  • Coupling Reaction: The silylated nucleobase is dissolved in anhydrous 1,2-dichloroethane under an inert atmosphere. A solution of the chloro-ether reagent (e.g., 2-(phenoxy)ethoxymethyl chloride, 1.1 equivalents) in anhydrous 1,2-dichloroethane is added dropwise at 0 °C.

  • Reaction Conditions: The reaction mixture is stirred at room temperature overnight.

  • Work-up: The reaction is quenched with methanol, and the solvent is evaporated. The residue is then partitioned between chloroform (B151607) and water.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by column chromatography on silica gel to yield the N-1 alkylated product.[8]

Quantitative Data on Related Anti-HIV Compounds:

The following table presents the anti-HIV activity of various nucleoside analogs to illustrate the potency that can be achieved through chemical modification.

Compound ClassVirus StrainEC₅₀ (nM)Reference
2′-Deoxy-2′-fluoro-4′-C-ethynylcytosineHIV-1 (Wild-type)1.34[7]
1-{[2-(phenoxy)ethoxy]methyl}-5-bromo-6-methyluracilHIV-17200[8]
Calanolide AHIV-1100[9]
5-Alkyl-6-(benzo[d][7][10]dioxol-5-ylalkyl)-2-mercaptopyrimidin-4(3H)-oneHIV-1 (IIIB)60[11]

Signaling Pathway: HIV Life Cycle and Points of Intervention

The following diagram illustrates the lifecycle of HIV and highlights the stages where antiviral agents, including modified nucleoside analogs, can intervene.

HIV_Lifecycle cluster_cell Host Cell cluster_inhibitors Drug Intervention Points Binding 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Binding->ReverseTranscription Viral RNA Integration 3. Integration ReverseTranscription->Integration Viral DNA Replication 4. Replication Integration->Replication Provirus Assembly 5. Assembly Replication->Assembly Viral Proteins & RNA Budding 6. Budding & Maturation Assembly->Budding NewHIV New HIV Virion Budding->NewHIV HIV HIV Virion HIV->Binding EntryInhibitors Entry Inhibitors (e.g., gp120 binders) EntryInhibitors->Binding NRTIs NRTIs/NNRTIs NRTIs->ReverseTranscription IntegraseInhibitors Integrase Inhibitors IntegraseInhibitors->Integration ProteaseInhibitors Protease Inhibitors ProteaseInhibitors->Budding

Diagram 2: Simplified HIV life cycle and drug targets.

This compound serves as a valuable synthetic tool for the development of novel anti-cancer and anti-HIV agents. Its incorporation as a flexible linker can significantly influence the pharmacological properties of the final compounds. The provided protocols offer a foundational approach for the synthesis of such molecules, and the presented data highlight the potential for developing highly potent therapeutic agents through these synthetic strategies. Further research and optimization of these synthetic routes are crucial for advancing the discovery of new and effective treatments for cancer and HIV.

References

Troubleshooting & Optimization

improving the yield and purity of 2-[2-(2-Chloroethoxy)ethoxy]ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-[2-(2-Chloroethoxy)ethoxy]ethanol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Two-Step Ethoxylation of 2-Chloroethanol (B45725): This involves the sequential addition of ethylene (B1197577) oxide to 2-chloroethanol. This method is often favored for its control over the reaction and product distribution.[1][2][3]

  • Chlorination of Triethylene Glycol: This route uses a chlorinating agent, such as thionyl chloride, to convert triethylene glycol into the desired product.[4]

  • Reaction of Diethylene Glycol with Hydrogen Chloride: This method produces 2-(2'-chloroethoxy)ethanol, which can then be further reacted to yield the final product.[5]

Q2: What is the role of this compound in pharmaceutical and chemical synthesis?

A2: this compound is a versatile intermediate in the pharmaceutical and chemical industries.[2][3][4] It is notably used in the synthesis of active pharmaceutical ingredients (APIs) like Quetiapine and Pranedipine Tartrate.[4][6] Its bifunctional nature, possessing both a reactive chlorine atom and a hydroxyl group, allows for its use as a building block and linker in creating more complex molecules.[1][6]

Q3: What are the typical purity and yield I can expect from the synthesis?

A3: The yield and purity are highly dependent on the synthetic route and optimization of reaction conditions. With the two-step ethoxylation of 2-chloroethanol, a total yield of around 73.3% with a purity of 97.7% has been reported after vacuum distillation.[2] Another method involving the direct etherification of triethylene glycol with HCl has reported yields as high as 70% with a crude product purity of over 93%.[3]

Troubleshooting Guide

Problem 1: Low Yield in the Two-Step Ethoxylation of 2-Chloroethanol

Possible Cause Suggested Solution
Incomplete Reaction Ensure the reaction goes to completion by stirring for the recommended time after the addition of ethylene oxide (e.g., 0.5 hours).[2] Monitor the reaction progress using appropriate analytical techniques like GC or TLC.
Suboptimal Reaction Temperature Maintain the recommended temperature range for each step. For the first ethoxylation, a range of 40-50°C is suggested, and for the second, 45-55°C.[2] Use a water bath for better temperature control.
Loss of Product During Workup Minimize product loss during the removal of excess 2-chloroethanol by using a controlled vacuum.[2] During distillation, collect the appropriate fraction at the specified temperature and pressure (e.g., 118-121°C at 10mmHg).[2]
Side Reactions The formation of byproducts can be minimized by controlling the stoichiometry of the reactants and the reaction temperature.

Problem 2: Impurities in the Final Product

Possible Cause Suggested Solution
Presence of Starting Materials Improve the purification process. For the removal of unreacted diethylene glycol or triethylene glycol, extraction with a suitable solvent system can be effective.[5]
Formation of Over-ethoxylated Products Carefully control the stoichiometry of ethylene oxide addition in the two-step synthesis.
Thermal Decomposition Avoid excessive temperatures during distillation. Distillation temperatures above 150°C can lead to decomposition and/or polymerization, especially if residual acidic catalysts are present.[5]
Inefficient Purification Multiple vacuum distillations may be necessary to achieve high purity.[2] Alternatively, solvent extraction using aliphatic chlorinated hydrocarbons, aliphatic ethers, or aromatic hydrocarbons can be employed to remove impurities before distillation.[5]

Experimental Protocols

Protocol 1: Two-Step Synthesis from 2-Chloroethanol and Ethylene Oxide

This protocol is based on a method that yields a high purity product.[2]

Step 1: Synthesis of 2-(2-Chloroethoxy)ethanol (B196239)

  • To a 1000 ml three-necked flask, add 685g (8.5 mol) of 2-chloroethanol and 3.3g of a suitable catalyst.

  • Heat the mixture to 40°C while stirring.

  • Slowly introduce 44g of ethylene oxide over 1.5-2 hours, maintaining the reaction temperature between 40-50°C. A water bath can be used for cooling if necessary.

  • After the addition is complete, continue to stir for an additional 30 minutes.

  • Remove the excess 2-chloroethanol under reduced pressure.

Step 2: Synthesis of this compound

  • Cool the flask containing the 2-(2-chloroethoxy)ethanol intermediate to 45-50°C.

  • Add 0.7g of boron trifluoride etherate catalyst.[2][4]

  • Slowly add 46.2g (1.05 mol) of ethylene oxide over 1.5-2 hours, keeping the temperature between 45-55°C.

  • Stir for an additional 30 minutes after the addition is complete.

  • Purify the crude product by vacuum distillation, collecting the fraction at 118-121°C under a vacuum of 10 mmHg.[2]

Data Summary Table

ParameterValueReference
Yield 73.3%[2]
Purity (GC) 97.7%[2]
Distillation Temp. 118-121°C[2]
Vacuum Pressure 10 mmHg[2]

Visual Diagrams

Synthesis_Workflow Start Start Materials Reactant1 2-Chloroethanol Start->Reactant1 Reactant2 Ethylene Oxide Start->Reactant2 Process1 Step 1: Ethoxylation (40-50°C) Reactant1->Process1 Reactant2->Process1 Process2 Step 2: Ethoxylation (45-55°C) Reactant2->Process2 Intermediate 2-(2-Chloroethoxy)ethanol Intermediate->Process2 Catalyst1 Catalyst Catalyst1->Process1 Catalyst2 BF3·Et2O Catalyst2->Process2 Process1->Intermediate Purification Vacuum Distillation (118-121°C, 10 mmHg) Process2->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting_Logic Problem Problem Cause Cause Solution Solution LowYield Low Yield? IncompleteRxn Incomplete Reaction? LowYield->IncompleteRxn Yes SuboptimalTemp Suboptimal Temp? LowYield->SuboptimalTemp Yes ProductLoss Product Loss? LowYield->ProductLoss Yes ImpureProduct Impure Product? StartingMaterials Starting Materials Present? ImpureProduct->StartingMaterials Yes SideProducts Side Products Formed? ImpureProduct->SideProducts Yes Decomposition Thermal Decomposition? ImpureProduct->Decomposition Yes MonitorRxn Monitor Reaction (GC/TLC) IncompleteRxn->MonitorRxn Yes ControlTemp Use Water Bath SuboptimalTemp->ControlTemp Yes OptimizeWorkup Optimize Workup & Distillation ProductLoss->OptimizeWorkup Yes ImprovePurification Improve Purification (Distillation/Extraction) StartingMaterials->ImprovePurification Yes ControlStoich Control Stoichiometry SideProducts->ControlStoich Yes AvoidHighTemp Avoid High Distillation Temp. Decomposition->AvoidHighTemp Yes

Caption: Troubleshooting decision tree for synthesis issues.

References

troubleshooting side reactions in the synthesis of 2-[2-(2-Chloroethoxy)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-[2-(2-Chloroethoxy)ethoxy]ethanol.

Troubleshooting Guide

This guide is designed to help researchers, scientists, and drug development professionals identify and resolve side reactions and other common problems during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

Low yields can stem from several factors, depending on the synthetic route employed.

  • For the reaction of Triethylene Glycol with Thionyl Chloride:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction time (typically around 6 hours) and temperature (around 70°C) are adequate.[1]

    • Sub-optimal Stoichiometry: An incorrect molar ratio of thionyl chloride to triethylene glycol can lead to a mixture of unreacted starting material and over-chlorinated byproducts.

    • Degradation: Prolonged exposure to high temperatures or strong acidic conditions can lead to degradation of the product.

  • For the reaction of 2-Chloroethanol (B45725) with Ethylene (B1197577) Oxide:

    • Catalyst Inefficiency: If using a catalyst like boron trifluoride diethyl etherate, ensure it is fresh and added at the correct concentration. The reaction is typically stirred for 2.5 hours at 45-55°C.[1][2]

    • Loss of Ethylene Oxide: Ethylene oxide is a gas at room temperature. Ensure the reaction setup is properly sealed to prevent its escape. The addition should be slow and controlled to maintain the reaction temperature.[3]

    • Sub-optimal Molar Ratio: The molar ratio of 2-chloroethanol to ethylene oxide is critical. A large excess of 2-chloroethanol is often used (e.g., 7:1 to 9:1) to favor the formation of the desired mono-ethoxylated product in the first step.[2]

Q2: I am observing significant amounts of dichlorinated byproducts in my final product. How can I minimize their formation?

The formation of dichlorinated species, such as 1,2-bis(2-chloroethoxy)ethane, is a common side reaction, particularly when starting from triethylene glycol.

  • Control Stoichiometry: Use a molar excess of triethylene glycol relative to the chlorinating agent (e.g., thionyl chloride or HCl). This will statistically favor the monochlorination of the glycol.

  • Alternative Route: Consider a two-step synthesis starting from 2-chloroethanol and ethylene oxide. This method provides better control over the degree of ethoxylation and chlorination, thereby reducing the formation of such impurities.[4]

  • Purification: If dichlorinated byproducts are present, they can often be separated from the desired product by vacuum distillation due to their different boiling points.

Q3: My purified product contains unreacted starting material (Triethylene Glycol or 2-Chloroethoxyethanol). How can I improve the purification process?

  • Reaction Monitoring: Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion before workup.

  • Extraction: For reactions involving diethylene glycol and hydrogen chloride, extraction with specific solvents like aliphatic chlorinated hydrocarbons, aliphatic ethers, or aromatic hydrocarbons can help separate the product from unreacted starting materials and other impurities before distillation.[5]

  • Vacuum Distillation: Careful fractional distillation under reduced pressure is a highly effective method for separating the product from less volatile starting materials like triethylene glycol or more volatile ones like 2-chloroethanol.[3] For instance, this compound can be distilled at 118-121°C under a vacuum of 10mmHg.[3]

  • Column Chromatography: For laboratory-scale purifications, silica (B1680970) gel column chromatography can be employed. A common eluent system is a mixture of n-hexane and ethyl acetate (B1210297) (e.g., 1:1 ratio).[1]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound?

There are two primary methods for synthesizing this compound:

  • Direct Chlorination of Triethylene Glycol: This involves reacting triethylene glycol with a chlorinating agent such as thionyl chloride or hydrogen chloride.[1] While the starting materials are readily available, this method can suffer from side reactions and poor selectivity.[4]

  • Two-Step Ethoxylation of 2-Chloroethanol: This method involves the reaction of 2-chloroethanol with ethylene oxide in the presence of a catalyst. This approach generally offers better control over the reaction and can lead to a purer product with fewer side reactions.[3][4]

Q2: What are the most common side reactions to be aware of?

The most prevalent side reactions include:

  • Formation of Dichlorinated Byproducts: Especially in the direct chlorination of triethylene glycol, where both hydroxyl groups can be replaced by chlorine.

  • Formation of Over-Ethoxylated Products: In the reaction of 2-chloroethanol with ethylene oxide, multiple ethylene oxide units can add to the starting alcohol, leading to higher molecular weight impurities.

  • Formation of Cyclic Ethers: Intramolecular cyclization can potentially lead to the formation of dioxane derivatives, although this is less commonly reported.

Q3: Are there any "greener" or more efficient synthetic methods available?

Some patented methods aim to improve the efficiency and reduce side reactions. For instance, one method involves the reaction of diethylene glycol with metaboric anhydride (B1165640) to form an intermediate, which is then treated with thionyl chloride. This process is claimed to have fewer side reactions and result in a higher yield and product content.[6] The two-step etherification of 2-chloroethanol with ethylene oxide is also presented as a method to effectively solve the issue of high impurity content associated with direct chlorination methods.[4]

Data Summary

ParameterSynthesis from Triethylene Glycol & Thionyl ChlorideSynthesis from 2-Chloroethanol & Ethylene Oxide
Reaction Temperature 70°C[1]45-55°C[1][3]
Reaction Time 6 hours[1]2.5 hours (after ethylene oxide addition)[1][3]
Reported Yield 84%[1]73.3%[3]
Purification Method Column Chromatography or Vacuum Distillation[1]Vacuum Distillation[3]
Product Purity Not specified in detail97.7% (gas phase content)[3]

Experimental Protocols

Synthesis from Triethylene Glycol and Thionyl Chloride [1]

  • Dissolve 3.0g of triethylene glycol in 20mL of thionyl chloride (SOCl₂).

  • Heat the mixture to 70°C and stir for 6 hours.

  • After the reaction is complete, concentrate the product to obtain a crude oil.

  • Purify the crude product by column chromatography (200-300 mesh silica gel, eluent: n-hexane:ethyl acetate = 1:1) to obtain the pure intermediate.

Two-Step Synthesis from 2-Chloroethanol and Ethylene Oxide [3]

Step 1: Synthesis of 2-(2-Chloroethoxy)ethanol

  • In a 1000ml three-necked flask, add 685g (8.5mol) of 2-chloroethanol and 3.3g of catalyst.

  • Heat the mixture to 40°C.

  • Slowly add 44g of ethylene oxide over 1.5-2 hours, maintaining the temperature between 40-50°C.

  • After the addition is complete, continue stirring for 0.5 hours.

  • Remove excess 2-chloroethanol under reduced pressure to obtain the intermediate, 2-(2-chloroethoxy)ethanol.

Step 2: Synthesis of this compound

  • Cool the flask containing the intermediate to 45-50°C.

  • Add 0.7g of boron trifluoride etherate.

  • Slowly add 46.2g (1.05mol) of ethylene oxide over 1.5-2 hours, maintaining the temperature between 45-55°C.

  • After the addition, stir for 0.5 hours to ensure complete reaction.

  • Purify the product by vacuum distillation, collecting the fraction at 118-121°C (10mmHg).

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Steps Start Start Problem_Identification Problem Identified During Synthesis Start->Problem_Identification Low_Yield Low Yield Problem_Identification->Low_Yield e.g., Low Yield Impurity_Peaks Impurity Peaks Observed Problem_Identification->Impurity_Peaks e.g., Impurities Check_Reaction_Conditions Verify Reaction Time & Temperature Low_Yield->Check_Reaction_Conditions Check_Stoichiometry Review Molar Ratios of Reactants Low_Yield->Check_Stoichiometry Optimize_Purification Optimize Purification (Distillation/Chromatography) Impurity_Peaks->Optimize_Purification Consider_Alternative_Route Consider Alternative Synthetic Route Impurity_Peaks->Consider_Alternative_Route End End Check_Reaction_Conditions->End Check_Stoichiometry->End Optimize_Purification->End Consider_Alternative_Route->End

Caption: A troubleshooting workflow for the synthesis of this compound.

References

purification challenges of 2-[2-(2-Chloroethoxy)ethoxy]ethanol by distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-[2-(2-Chloroethoxy)ethoxy]ethanol (CEEE). This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the purification of this compound by distillation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound by distillation?

A1: The main challenges include:

  • High Boiling Point: CEEE has a high boiling point, which necessitates vacuum distillation to prevent thermal degradation.

  • Potential for Thermal Decomposition: At elevated temperatures, CEEE and related chloroethoxy compounds can decompose, potentially releasing corrosive byproducts like hydrogen chloride.

  • Presence of Close-Boiling Impurities: Impurities from the synthesis process, such as 2-(2-Chloroethoxy)ethanol, diethylene glycol, and triethylene glycol, may have boiling points close to that of CEEE, making separation by simple distillation difficult.

  • Lack of Azeotrope Data: There is limited publicly available data on the azeotropic behavior of CEEE with common solvents, which can complicate purification if an azeotrope forms.

  • Foaming: High-boiling point alcohols and glycols can be prone to foaming, especially in the presence of impurities, which can lead to contamination of the distillate.

Q2: Why is vacuum distillation recommended for the purification of CEEE?

A2: CEEE has a boiling point of approximately 247.6 °C at atmospheric pressure (760 mmHg).[1] Distilling at this high temperature can lead to thermal decomposition. By reducing the pressure, the boiling point is significantly lowered (e.g., 117-120 °C at 5 mmHg), allowing for a safer and more efficient purification process with a reduced risk of degrading the product.[2][3][4]

Q3: What are the common impurities found in crude this compound?

A3: Common impurities often originate from the synthesis precursors and side reactions. These can include:

  • 2-(2-Chloroethoxy)ethanol: A precursor in one of the common synthesis routes.[5]

  • Diethylene glycol: Can be a starting material or a byproduct.

  • Triethylene glycol: Can be a starting material or a byproduct.

  • Residual Solvents: Solvents used in the synthesis and work-up.

  • Water: From reaction conditions or work-up steps.

Q4: Does this compound form azeotropes?

A4: There is currently no readily available data in the scientific literature to confirm whether this compound forms azeotropes with common laboratory solvents. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[6] If an azeotrope forms, simple distillation will not be able to separate the components. In such cases, techniques like azeotropic distillation with an entrainer or pressure-swing distillation may be necessary.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the distillation of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Product is Darkening or Decomposing in the Distillation Flask Distillation temperature is too high, causing thermal degradation.- Increase the vacuum: Lowering the pressure will further decrease the boiling point. - Ensure even heating: Use a heating mantle with a stirrer to avoid localized overheating.
Difficulty in Achieving a Stable Vacuum Leaks in the distillation apparatus.- Check all joints: Ensure all ground glass joints are properly sealed with a suitable vacuum grease. - Inspect tubing: Check for cracks or poor connections in the vacuum tubing.
"Bumping" or Violent Boiling Superheating of the liquid followed by rapid, explosive boiling.- Use a magnetic stirrer: Vigorous stirring provides nucleation sites for smooth boiling. Boiling chips are less effective under vacuum. - Introduce a fine stream of inert gas: A capillary ebulliator can be used to provide a steady stream of bubbles.
Foaming of the Crude Material Presence of impurities, especially surfactants or salts.- Pre-treat the crude material: Consider a pre-purification step like a liquid-liquid extraction to remove water-soluble impurities. - Use a larger distillation flask: A flask that is no more than half full can help contain the foam. - Add an anti-foaming agent: Use a high-boiling point, inert anti-foaming agent if compatible with your downstream application.
Poor Separation of CEEE from Impurities Boiling points of the impurities are too close to the product.- Use a fractionating column: A Vigreux or packed column will increase the number of theoretical plates and improve separation efficiency. - Optimize distillation parameters: Carefully control the heating rate and reflux ratio to maximize separation.
Distillate is Contaminated with Vacuum Grease Excessive or improper application of vacuum grease.- Apply a thin, even layer of grease: Only a small amount is needed to create a good seal. - Use grease-free joints: If possible, use PTFE sleeves or O-rings designed for vacuum applications.

Data Presentation

The following table summarizes the boiling points of this compound and its common impurities, which is critical for planning a successful distillation.

Compound Molecular Weight ( g/mol ) Boiling Point at 760 mmHg (°C) Boiling Point at Reduced Pressure (°C / mmHg)
This compound (CEEE)168.62247.6117-120 / 5
2-(2-Chloroethoxy)ethanol124.57180-18579-81 / 5
Diethylene Glycol106.12244-245-
Triethylene Glycol150.17285125-127 / 0.1

Data sourced from multiple chemical suppliers and databases.[1][2][3][4][8][9][10][11][12][13][14][15][16][17]

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

Before and after distillation, it is crucial to assess the purity of your material.

  • Sample Preparation: Prepare a dilute solution of your CEEE sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

  • GC Instrument Setup:

    • Column: A polar capillary column (e.g., DB-WAX) is recommended.

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 300 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to elute all components.

  • Analysis: Inject the sample and compare the retention times of the peaks to known standards of CEEE and potential impurities. The peak area percentage can be used to estimate the relative purity.

Protocol 2: Vacuum Distillation of this compound

This protocol outlines a general procedure for the fractional vacuum distillation of CEEE.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. A Claisen adapter is recommended to minimize bumping.

    • Ensure all glassware is free of cracks or defects.

    • Lightly grease all ground-glass joints with a suitable vacuum grease.

    • Place a magnetic stir bar in the distillation flask.

    • Connect the condenser to a chilled water source.

    • Connect the vacuum takeoff to a cold trap and then to a vacuum pump.

  • Procedure:

    • Charge the distillation flask with the crude CEEE (no more than two-thirds full).

    • Begin stirring.

    • Turn on the cooling water to the condenser.

    • Slowly turn on the vacuum pump to evacuate the system. Aim for a stable pressure of around 5 mmHg.

    • Once the vacuum is stable, begin to slowly heat the distillation flask using a heating mantle.

    • Monitor the temperature at the distillation head. Collect any low-boiling impurities as the first fraction.

    • When the temperature stabilizes at the boiling point of CEEE at the recorded pressure (approx. 117-120 °C at 5 mmHg), change the receiving flask to collect the pure product.

    • Continue distillation until most of the product has been collected, but do not distill to dryness.

    • Stop heating and allow the system to cool under vacuum.

    • Once cool, slowly vent the system to atmospheric pressure before turning off the vacuum pump.

Visualizations

Experimental_Workflow cluster_pre_distillation Pre-Distillation cluster_distillation Distillation cluster_post_distillation Post-Distillation cluster_result Result Crude_CEEE Crude CEEE Sample GC_Analysis_1 Initial GC Purity Analysis Crude_CEEE->GC_Analysis_1 Vacuum_Distillation Fractional Vacuum Distillation GC_Analysis_1->Vacuum_Distillation Fractions Collect Fractions (Impurities & Pure CEEE) Vacuum_Distillation->Fractions GC_Analysis_2 Final GC Purity Analysis of CEEE Fraction Fractions->GC_Analysis_2 Pure_CEEE Purified CEEE GC_Analysis_2->Pure_CEEE

Caption: Workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Distillation Problem Observed Decomposition Product Decomposition? Start->Decomposition Poor_Separation Poor Separation? Decomposition->Poor_Separation No Increase_Vacuum Increase Vacuum / Lower Temp Decomposition->Increase_Vacuum Yes Vacuum_Issue Unstable Vacuum? Poor_Separation->Vacuum_Issue No Use_Column Use Fractionating Column Poor_Separation->Use_Column Yes Check_Leaks Check for Leaks Vacuum_Issue->Check_Leaks Yes Success Successful Purification Vacuum_Issue->Success No Increase_Vacuum->Success Use_Column->Success Check_Leaks->Success

Caption: A logical troubleshooting guide for common distillation issues.

References

Technical Support Center: Optimizing Williamson Ether Synthesis with 2-[2-(2-Chloroethoxy)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Williamson ether synthesis when using 2-[2-(2-Chloroethoxy)ethoxy]ethanol.

Troubleshooting Guide

Low yields and the formation of side products are common issues in Williamson ether synthesis. The following guide provides a systematic approach to identifying and resolving these problems.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete deprotonation of the nucleophile (alcohol/phenol): The base used is not strong enough to fully deprotonate the starting alcohol or phenol (B47542), leading to a low concentration of the reactive alkoxide/phenoxide.- Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH) for complete deprotonation. - For phenols, strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are often sufficient.[1][2]
Poor solubility of reactants: The alkoxide or the electrophile may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction.- Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile (B52724), which are known to effectively solvate cations and leave the alkoxide anion more nucleophilic.[3] - Consider using a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) to facilitate the reaction between reactants in different phases.[3]
Reaction temperature is too low: The reaction rate is slow at lower temperatures, leading to incomplete conversion within the given timeframe.- Increase the reaction temperature. A typical range for Williamson ether synthesis is 50-100 °C.[3] However, be mindful that higher temperatures can promote side reactions.
Short reaction time: The reaction may not have proceeded to completion.- Extend the reaction time. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).
Formation of Elimination (Alkene) Side Product Sterically hindered alkyl halide or alkoxide: The use of secondary or tertiary alkyl halides, or a bulky alkoxide, favors the E2 elimination pathway over the SN2 substitution.- The chloro group in this compound is on a primary carbon, which is ideal for SN2 reactions and minimizes elimination.[3] - If the reacting alkoxide is sterically hindered, consider an alternative synthetic route where the less hindered partner is the alkyl halide.
High reaction temperature: Higher temperatures can favor the elimination reaction.- Lower the reaction temperature and extend the reaction time as needed to achieve a good yield of the ether product.
Formation of Side Products from Intramolecular Reaction Presence of both a nucleophile and an electrophile in the same molecule: this compound contains both a hydroxyl group (nucleophile) and a chloro group (electrophile), which can lead to self-condensation or cyclization under basic conditions.[4]- Protect the hydroxyl group of this compound before reacting it with another nucleophile. - Alternatively, when reacting the hydroxyl group of this compound with an external electrophile, use stoichiometric amounts of base to minimize the concentration of the alkoxide available for intramolecular reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the Williamson ether synthesis with this compound?

The choice of base depends on the pKa of the alcohol you are reacting with this compound. For simple primary alcohols, a strong base like sodium hydride (NaH) is recommended to ensure complete formation of the alkoxide. For more acidic phenols, sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be effective.[1][2]

Q2: Which solvent is most suitable for this reaction?

Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are generally the best choices. These solvents effectively solvate the cation of the alkoxide, making the alkoxide anion more "naked" and thus more nucleophilic. Protic solvents like water or ethanol (B145695) can solvate the alkoxide through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.

Q3: At what temperature should I run the reaction?

A typical temperature range for Williamson ether synthesis is between 50-100 °C.[3] The optimal temperature will depend on the specific reactants and solvent used. It is advisable to start at a lower temperature (e.g., 50-60 °C) and monitor the reaction's progress. If the reaction is slow, the temperature can be gradually increased.

Q4: Can an intramolecular reaction occur with this compound?

Yes, since this compound possesses both a nucleophilic hydroxyl group and an electrophilic C-Cl bond, an intramolecular Williamson ether synthesis is possible under basic conditions, which would lead to the formation of a cyclic ether (a derivative of 1,4-dioxane).[4][5] To avoid this, either the hydroxyl group should be protected if the chloro group is to be reacted, or a less than stoichiometric amount of base should be used if the hydroxyl group is the intended nucleophile.

Q5: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Data Presentation: Influence of Reaction Conditions on Yield

The following table summarizes the expected trends in product yield based on the choice of reaction parameters. The yield percentages are representative and can vary based on the specific substrate and precise conditions.

Base Solvent Temperature (°C) Typical Reaction Time (h) Expected Ether Yield (%) Potential for Side Reactions
NaOHEthanol/Water80-1002-840-60Moderate (solvolysis)
K₂CO₃DMF10012-2460-80Low
NaHTHF60-704-1280-95Low (if temperature is controlled)
NaHDMF25-502-6>90Low

Experimental Protocols

General Protocol for the Synthesis of an Ether using this compound and a Phenol

This protocol is a general guideline and may require optimization for specific substrates.

1. Materials:

  • Phenol derivative (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • This compound (1.1 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

2. Procedure: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the phenol (1.0 eq) and anhydrous DMF. b. Cool the solution to 0 °C in an ice bath. c. Under a nitrogen atmosphere, carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. d. Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the phenoxide. e. Add this compound (1.1 eq) dropwise to the reaction mixture. f. Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC. g. Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of deionized water. h. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). i. Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). j. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. k. Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Logical Troubleshooting Workflow for Low Product Yield

TroubleshootingWorkflow Troubleshooting Low Yield in Williamson Ether Synthesis Start Low or No Product Yield Observed CheckReactants 1. Verify Reactant Purity and Stoichiometry Start->CheckReactants CheckConditions 2. Evaluate Reaction Conditions (Base, Solvent, Temperature) CheckReactants->CheckConditions Reactants OK Sol_Reactants Use fresh/purified reagents. Verify stoichiometry. CheckReactants->Sol_Reactants SideReactions 3. Investigate Potential Side Reactions CheckConditions->SideReactions Conditions Appear Optimal Sol_Conditions Use stronger base (e.g., NaH). Switch to polar aprotic solvent (e.g., DMF). Increase temperature/reaction time. CheckConditions->Sol_Conditions Purification 4. Optimize Purification Protocol SideReactions->Purification Side Reactions Minimized Sol_SideReactions Lower reaction temperature. Use less sterically hindered reactants. Consider protecting groups. SideReactions->Sol_SideReactions Success Improved Yield Purification->Success Purification Optimized Sol_Purification Select appropriate chromatography conditions. Purification->Sol_Purification

Caption: A workflow diagram for troubleshooting low yields in Williamson ether synthesis.

Reaction Pathway: Williamson Ether Synthesis vs. Side Reactions

ReactionPathways Reaction Pathways for Alkoxide and this compound cluster_intramolecular Intramolecular Reaction of Starting Material Reactants R-O⁻Na⁺ (Alkoxide) + Cl-CH₂CH₂-O-R' SN2_Product Desired Ether Product (R-O-CH₂CH₂-O-R') Reactants->SN2_Product SN2 Pathway (Favored by primary halide) E2_Product Elimination Product (Vinyl Ether) Reactants->E2_Product E2 Pathway (Favored by high temp. & steric hindrance) Intra_Product Intramolecular Cyclization Product (Dioxane derivative) Start_Material HO-R''-Cl + Base Start_Material_Alkoxide ⁻O-R''-Cl Start_Material->Start_Material_Alkoxide Deprotonation Start_Material_Alkoxide->Intra_Product Intramolecular SN2

Caption: Competing reaction pathways in the Williamson ether synthesis.

References

preventing polymerization during the synthesis and handling of 2-[2-(2-Chloroethoxy)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-[2-(2-Chloroethoxy)ethoxy]ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis and handling of this compound, with a focus on preventing unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as triethylene glycol monochlorohydrin, is a chemical intermediate with the CAS number 5197-62-6.[1] It is primarily used in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules. Its bifunctional nature, possessing both a reactive chloro group and a hydroxyl group, makes it a versatile building block in organic synthesis. For instance, it is used in the preparation of polymers for DNA detection and in the synthesis of ethylene (B1197577) glycol-based amino acids.[2]

Q2: What are the main causes of unwanted polymerization of this compound?

Unwanted polymerization of this compound is primarily triggered by elevated temperatures and the presence of acidic impurities. Temperatures at or above 150°C can lead to decomposition and/or polymerization.[3] This issue is particularly pronounced if residual hydrogen chloride (HCl) is present from the synthesis process.[3]

Q3: How can I prevent polymerization during the synthesis of this compound?

To prevent polymerization during synthesis, it is crucial to control the reaction temperature and neutralize any acidic byproducts. One patented method for producing a related compound, 2-(2-chloroethoxy)ethanol (B196239), highlights that high temperatures and residual HCl are problematic.[3] Therefore, maintaining a distillation temperature below 140°C is recommended.[3] After synthesis, it is important to quench the reaction and wash the organic layer to remove any residual acid before purification.

Q4: What are the recommended storage and handling conditions for this compound to ensure its stability?

To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[4] The recommended storage temperature is below 45°C.[2] The compound is hygroscopic and may hydrolyze, so storage under an inert atmosphere (e.g., nitrogen or argon) is advisable. It is also incompatible with strong oxidizing agents.[2][5] For long-term storage (over 6 months), it is recommended to monitor for decomposition using gas chromatography (GC).

Q5: Are there any known inhibitors that can be added to prevent the polymerization of this compound?

While the search results do not specify polymerization inhibitors specifically tested for this compound, general-purpose polymerization inhibitors for monomers could potentially be effective, depending on the polymerization mechanism. These are typically radical scavengers. It is important to note that the effectiveness of these inhibitors for this specific compound would need to be experimentally validated. Common classes of inhibitors include:

  • Phenolic Compounds: Hydroquinone (B1673460), hydroquinone monomethyl ether (MEHQ), and butylated hydroxytoluene (BHT) are widely used.[6]

  • Catechols: 4-tert-butylcatechol (B165716) (TBC) is another common inhibitor.[6]

  • Stable Radicals: Compounds like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are highly effective radical scavengers.[6]

The choice and concentration of an inhibitor would need to be determined based on the specific application and downstream processing requirements, as they may need to be removed before subsequent reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Increased viscosity or solidification of the product during synthesis or purification. Unwanted polymerization has occurred.Immediate Actions: - Stop heating the reaction or distillation. - Cool the mixture immediately. Preventative Measures for Future Batches: - Strictly control the reaction and distillation temperature to below 140°C.[3] - Ensure complete neutralization and removal of any acidic byproducts (e.g., HCl) before distillation. - Consider distilling under reduced pressure to lower the boiling point.
Product discoloration (yellowing or browning) upon storage. Decomposition or slow polymerization.Storage Conditions Check: - Verify that the storage container is tightly sealed and opaque to light. - Ensure the storage area is cool, dry, and well-ventilated. - Confirm that the storage temperature has remained below 45°C.[2] - For long-term storage, blanket the container with an inert gas like nitrogen or argon.[7]
Inconsistent reaction yields or presence of high molecular weight impurities in analytical data (e.g., GC-MS, NMR). Partial polymerization during the reaction or workup.Reaction and Workup Optimization: - Monitor the reaction temperature closely using a calibrated thermometer. - Ensure efficient stirring to prevent localized overheating. - During the workup, use a mild base to neutralize any acid and wash thoroughly. - Minimize the time the compound is exposed to high temperatures.
Precipitate formation in the stored material. Polymerization or contamination.Purity and Storage Review: - Check for potential contaminants that could initiate polymerization (e.g., strong acids or oxidizing agents). - Ensure the storage container is clean and made of a compatible material (e.g., glass or appropriate plastic). - Filter a small sample to isolate the precipitate and analyze it to determine its nature (e.g., polymer, inorganic salt).

Experimental Protocols

Synthesis of this compound

This protocol is based on the general two-step synthesis involving the reaction of 2-chloroethanol (B45725) with ethylene oxide, followed by the reaction of the intermediate with another equivalent of ethylene oxide.[7]

Step 1: Synthesis of 2-(2-Chloroethoxy)ethanol

  • Reaction Setup: In a well-ventilated fume hood, set up a reaction vessel equipped with a stirrer, cooling system, and an inlet for ethylene oxide.

  • Charging the Reactor: Charge the reactor with 2-chloroethanol. The molar ratio of 2-chloroethanol to ethylene oxide should be between 7:1 and 9:1 to favor the formation of the mono-ethoxylated product.[7]

  • Reaction: Cool the 2-chloroethanol and slowly introduce ethylene oxide gas or liquid while maintaining the reaction temperature between 45-55°C.[7] The reaction is exothermic and requires careful temperature control.

  • Monitoring: Monitor the reaction progress by GC until the desired conversion is achieved.

  • Workup: After the reaction is complete, remove the excess 2-chloroethanol by distillation under reduced pressure.

Step 2: Synthesis of this compound

  • Catalyst: The intermediate from Step 1, 2-(2-chloroethoxy)ethanol, is reacted with a second equivalent of ethylene oxide. This reaction can be catalyzed by a Lewis acid such as boron trifluoride diethyl etherate (BF₃·Et₂O).[7]

  • Reaction: In the reaction vessel, combine the 2-(2-chloroethoxy)ethanol with the BF₃·Et₂O catalyst.

  • Ethylene Oxide Addition: Slowly add one equivalent of ethylene oxide while maintaining the temperature between 45-55°C.[7]

  • Reaction Time: Stir the reaction mixture for approximately 2.5 hours at this temperature.[7]

  • Quenching and Neutralization: After the reaction is complete, cool the mixture and quench the catalyst by slowly adding a basic solution (e.g., sodium bicarbonate solution) until the mixture is neutral.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Washing: Wash the organic layer with brine to remove any remaining aqueous impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation, ensuring the pot temperature remains below 140°C to prevent polymerization.[3]

Visualizations

Troubleshooting_Polymerization cluster_prevention Preventative Measures High_Temp High Reaction/ Distillation Temperature (>=150°C) Polymerization Unwanted Polymerization High_Temp->Polymerization Acidic_Conditions Presence of Acid (e.g., residual HCl) Acidic_Conditions->Polymerization Improper_Storage Improper Storage (>45°C, not sealed) Improper_Storage->Polymerization Contamination Contamination (Oxidizing agents, moisture) Contamination->Polymerization Temp_Control Temperature Control (<140°C) Neutralization Neutralization & Washing Proper_Storage Proper Storage Conditions (<45°C, sealed, inert atm.) Inhibitor Consider Polymerization Inhibitor (e.g., BHT, TBC) (Requires Validation) Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product Start Start: 2-Chloroethanol + Ethylene Oxide Step1 Step 1: Synthesis of 2-(2-Chloroethoxy)ethanol (45-55°C) Start->Step1 Intermediate Intermediate Product Step1->Intermediate Step2 Step 2: Reaction with Ethylene Oxide & BF3.Et2O Catalyst (45-55°C) Intermediate->Step2 Crude_Product Crude this compound Step2->Crude_Product Quench Quench Catalyst & Neutralize Crude_Product->Quench Extract Solvent Extraction Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Distill Vacuum Distillation (<140°C) Dry->Distill Pure_Product Pure Product Distill->Pure_Product Store Store <45°C under Inert Atmosphere Pure_Product->Store

References

Navigating the Genotoxic Potential of 2-[2-(2-Chloroethoxy)ethoxy]ethanol in Pharmaceutical Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing the genotoxic potential of the process impurity 2-[2-(2-Chloroethoxy)ethoxy]ethanol (CEE) during drug synthesis. CEE is recognized as a potential genotoxic impurity (PGI) and is classified by the World Health Organization as a highly potent mutagenic carcinogen, placing it in a "cohort of concern".[1] Its presence in active pharmaceutical ingredients (APIs), even at trace levels, necessitates rigorous control to ensure patient safety. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in the effective monitoring and control of this critical impurity.

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis and control of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing in LC-MS/MS Analysis - Inappropriate column chemistry or pH of the mobile phase.- Secondary interactions between the analyte and the stationary phase.- Contamination of the column or system.- Optimize the mobile phase composition; for CEE, a gradient elution with ammonium (B1175870) formate (B1220265) and methanol (B129727) on a C18 column has proven effective.[1]- Ensure the pH of the mobile phase is appropriate for the analyte's pKa.- Flush the column and system with a strong solvent to remove potential contaminants. Consider replacing the column if performance does not improve.
Low Sensitivity or Inability to Reach Required Detection Limits (e.g., TTC levels) - Suboptimal ionization in the mass spectrometer.- Matrix effects from the drug substance or formulation excipients.- Insufficient sample concentration.- Optimize MS parameters, including ionization source (e.g., APCI or ESI), gas flows, and temperatures. For CEE, positive mode with selected ion monitoring at m/z [M+NH4]+ has been successful.[1]- Employ sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.- Use a validated method with a proven limit of quantitation (LOQ), such as the reported 0.56 ppm for CEE in hydroxyzine (B1673990).[1]
High Background Noise in LC-MS/MS Chromatogram - Contaminated mobile phase, solvents, or glassware.- Carryover from previous injections.- A dirty ion source.- Use high-purity solvents and freshly prepared mobile phases.- Implement a robust needle wash protocol between injections.- Perform routine maintenance and cleaning of the MS ion source.
Variable or Inconsistent Results in the Ames Test - Cytotoxicity of the test compound at higher concentrations.- Improper concentration of the S9 metabolic activation mix.- Bacterial contamination or improper handling of tester strains.- Conduct a preliminary cytotoxicity assay to determine the appropriate non-toxic concentration range for the Ames test.- Ensure the S9 mix is properly prepared and used at the recommended concentration.- Follow strict aseptic techniques when handling bacterial cultures and test plates.
Unexpected Positive Result in the Ames Test - Presence of other, unknown mutagenic impurities.- Intrinsic mutagenic properties of the test article.- False positive result.- Re-evaluate the purity of the CEE sample being tested.- If the result is confirmed, further investigation into the genotoxic mechanism is warranted, potentially including in vivo follow-up studies as per ICH M7 guidelines.[2][3]- A positive Ames test for an impurity necessitates stringent control to below the Threshold of Toxicological Concern (TTC).

Frequently Asked Questions (FAQs)

Q1: What is this compound (CEE) and why is it a concern in drug synthesis?

A1: this compound is a process impurity that can arise during the synthesis of certain drug substances. It is a significant concern because it has been identified as a potentially highly potent mutagenic carcinogen.[1] Regulatory agencies require strict control of such genotoxic impurities to ensure patient safety.

Q2: What are the regulatory limits for genotoxic impurities like CEE?

A2: The acceptable intake for most genotoxic impurities is determined by the Threshold of Toxicological Concern (TTC), which is typically 1.5 µ g/day for lifetime exposure.[2] This translates to very low concentration limits in the final drug substance, often in the parts-per-million (ppm) range, depending on the maximum daily dose of the drug.

Q3: How can I control the levels of CEE in my synthesis process?

A3: Control strategies for genotoxic impurities include:

  • Process Optimization: Modifying reaction conditions (e.g., temperature, stoichiometry, reaction time) to minimize the formation of CEE.

  • Purification: Implementing effective purification steps (e.g., crystallization, chromatography) to remove CEE from the final API.

  • Synthesis Redesign: Altering the synthetic route to avoid the use of reagents or intermediates that can lead to the formation of CEE.[4]

Q4: What is the recommended analytical method for detecting CEE?

A4: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is highly recommended for the trace-level quantification of CEE.[1] This technique offers the required sensitivity and selectivity to meet the stringent regulatory limits. A gas chromatography (GC) based method may also be applicable.

Q5: When should I perform an Ames test for CEE?

A5: An Ames test, or bacterial reverse mutation assay, should be conducted if CEE is identified as a potential impurity with a structural alert for mutagenicity.[4][5] A negative Ames test can in some cases overrule a structural alert, classifying the impurity as non-mutagenic. A positive result confirms the mutagenic potential and necessitates strict control measures.

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Quantification of CEE

This protocol is based on a validated method for the determination of CEE in a drug substance.[1]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

2. Reagents and Materials:

  • Reference standard of this compound.

  • Ammonium formate (LC-MS grade).

  • Methanol (LC-MS grade).

  • Water (LC-MS grade).

  • Drug substance/product for testing.

3. Chromatographic Conditions:

  • Mobile Phase A: Ammonium formate solution in water.

  • Mobile Phase B: Methanol.

  • Gradient Elution: A suitable gradient program to separate CEE from the drug substance and other impurities.

  • Flow Rate: As per column specifications (e.g., 0.8 mL/min).

  • Column Temperature: e.g., 30°C.

  • Injection Volume: e.g., 10 µL.

4. Mass Spectrometric Conditions:

  • Ionization Mode: Positive ion mode. Atmospheric Pressure Chemical Ionization (APCI) has been shown to be effective.[1]

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

  • Monitored Ion: For CEE, monitor the ammonium adduct ion [M+NH₄]⁺.[1]

  • Optimize source parameters (e.g., gas flows, temperatures) for maximum sensitivity.

5. Standard and Sample Preparation:

  • Standard Solutions: Prepare a stock solution of the CEE reference standard in a suitable solvent (e.g., methanol). Perform serial dilutions to create calibration standards covering the expected concentration range (e.g., 0.5 ppm to 8 ppm).

  • Sample Solution: Accurately weigh and dissolve the drug substance in a suitable diluent to a known concentration.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the CEE standard against its concentration.

  • Determine the concentration of CEE in the sample solution by interpolating its peak area from the calibration curve.

  • Calculate the amount of CEE in the drug substance in ppm.

Protocol 2: Ames Test (Bacterial Reverse Mutation Assay)

This is a generalized protocol based on standard Ames test procedures.[6][7]

1. Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).

  • Escherichia coli tester strain (e.g., WP2 uvrA).

  • Top agar (B569324).

  • Minimal glucose agar plates.

  • S9 fraction (from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver) and cofactors (S9 mix) for metabolic activation.

  • Test substance (CEE).

  • Positive and negative/vehicle controls.

2. Experimental Procedure:

  • Toxicity/Range-Finding Assay: Perform a preliminary assay to determine the appropriate concentration range of CEE that is not overly toxic to the bacterial strains.

  • Main Assay (Plate Incorporation Method):

    • To 2 mL of molten top agar at 45°C, add:

      • 0.1 mL of an overnight culture of the bacterial tester strain.

      • 0.1 mL of the test solution (CEE at various concentrations) or control solution.

      • 0.5 mL of S9 mix (for assays with metabolic activation) or buffer (for assays without metabolic activation).

    • Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.

    • Allow the top agar to solidify.

    • Incubate the plates at 37°C for 48-72 hours.

  • Main Assay (Pre-incubation Method):

    • In a test tube, pre-incubate the bacterial culture, test substance/control, and S9 mix/buffer at 37°C for a specified time (e.g., 20-30 minutes).

    • Add molten top agar to the mixture, vortex, and pour onto minimal glucose agar plates.

    • Incubate as described above.

3. Data Analysis:

  • Count the number of revertant colonies on each plate.

  • A positive response is typically defined as a concentration-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count for at least one strain.

Visualizations

Signaling Pathway

DNA_Damage_Response cluster_stimulus Genotoxic Insult cluster_sensing Damage Sensing & Signaling cluster_response Cellular Response CEE This compound (CEE) ATM_ATR ATM / ATR Kinases CEE->ATM_ATR causes DNA lesions CHK1_CHK2 CHK1 / CHK2 Kinases ATM_ATR->CHK1_CHK2 phosphorylates p53 p53 Activation ATM_ATR->p53 activates CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) CHK1_CHK2->CellCycleArrest p53->CellCycleArrest DNARepair DNA Repair Pathways (BER, NER, etc.) p53->DNARepair Apoptosis Apoptosis (if damage is severe) p53->Apoptosis

Experimental Workflow

Impurity_Analysis_Workflow Start Start: Sample Received SamplePrep Sample Preparation (Dissolution & Dilution) Start->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProcessing Data Processing (Peak Integration & Quantification) LCMS->DataProcessing Compare Compare with Specification (e.g., ≤ TTC-derived limit) DataProcessing->Compare Pass Result: Pass (Release Batch) Compare->Pass Below Limit Fail Result: Fail (Initiate OOS Investigation) Compare->Fail Above Limit End End Pass->End Fail->End

Logical Relationship

Risk_Management_Decision_Tree Start Is CEE a potential impurity in the synthetic process? StructuralAlert Does it have a structural alert for mutagenicity? Start->StructuralAlert Yes NoAction No action required for CEE Start->NoAction No AmesTest Perform Ames Test StructuralAlert->AmesTest Yes Class5 Class 5 Impurity: Treat as non-mutagenic StructuralAlert->Class5 No AmesResult Ames Test Result? AmesTest->AmesResult AmesResult->Class5 Negative Class2 Class 2 Impurity: Control to TTC AmesResult->Class2 Positive

References

scale-up considerations for the synthesis of 2-[2-(2-Chloroethoxy)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-[2-(2-Chloroethoxy)ethoxy]ethanol. This guide is designed to assist researchers, scientists, and drug development professionals with scale-up considerations, troubleshooting, and frequently asked questions related to this important pharmaceutical intermediate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using techniques like GC or TLC. - Ensure the reaction is maintained at the optimal temperature for a sufficient duration. For the reaction of triethylene glycol with thionyl chloride, a temperature of 60-70°C for several hours is often employed.[1][2] - In the ethoxylation of 2-(2-chloroethoxy)ethanol (B196239), ensure the controlled addition of ethylene (B1197577) oxide and maintain the temperature between 45-55°C.[1][3]
Side reactions: Formation of undesired byproducts, such as dichlorinated compounds or polymers.[4]- Control the stoichiometry of the reactants carefully. An excess of triethylene glycol can help minimize the formation of the dichlorinated byproduct.[5] - Maintain the recommended reaction temperature; higher temperatures can promote side reactions.[4]
Loss during workup/purification: Inefficient extraction or decomposition during distillation.- Optimize the extraction procedure. Multiple extractions with a suitable solvent can improve recovery. - For distillation, use a high-vacuum system to lower the boiling point and minimize thermal decomposition. A distillation temperature of 118-121°C at 10 mmHg is reported to be effective.[3]
Product Impurity Presence of starting materials: Unreacted triethylene glycol or 2-(2-chloroethoxy)ethanol.- Ensure the reaction goes to completion. - Optimize the purification process. Fractional distillation under high vacuum is crucial for separating the product from starting materials with different boiling points.[3]
Formation of byproducts: Dichlorinated ethers or other related compounds.- Adjust the molar ratio of reactants. - Purify the crude product using column chromatography for small-scale preparations or high-efficiency fractional distillation for larger scales.[1]
Reaction Control Issues (Exotherm) Rapid addition of reagents: Especially thionyl chloride or ethylene oxide.- Add reactive reagents dropwise or at a controlled rate. - Use an ice bath or a cooling system to manage the reaction temperature, especially during the initial addition phase.[3][6]
Discoloration of Product Thermal decomposition: Overheating during reaction or distillation.- Maintain strict temperature control throughout the process. - Use high vacuum for distillation to keep the temperature as low as possible.[4]
Presence of impurities: Acidic residues can cause degradation.- Neutralize any residual acid (e.g., HCl from thionyl chloride) with a mild base wash (e.g., sodium bicarbonate solution) during the workup, before distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods are the reaction of triethylene glycol with a chlorinating agent like thionyl chloride (SOCl₂) or hydrogen chloride (HCl), and the reaction of 2-(2-chloroethoxy)ethanol with ethylene oxide in the presence of a catalyst.[1][4][5][7]

Q2: What are the main safety precautions to consider when scaling up this synthesis?

A2: Key safety concerns include:

  • Handling of Thionyl Chloride: It is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[6][8] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[9][10]

  • Handling of Ethylene Oxide: It is a flammable and toxic gas. Its addition requires a well-controlled setup to manage temperature and pressure.[3]

  • Exothermic Reactions: The reactions can be exothermic. Gradual addition of reagents and efficient cooling are essential to prevent runaways.

  • Product Hazards: The final product is an irritant to the eyes, skin, and respiratory system.[11][12][13]

Q3: How can the formation of the dichlorinated byproduct, 1,2-bis(2-chloroethoxy)ethane, be minimized?

A3: The formation of the dichlorinated byproduct can be reduced by using an excess of triethylene glycol relative to the chlorinating agent.[5] This favors the monosubstitution product. Subsequent purification by fractional distillation is then necessary to separate the desired product from the unreacted triethylene glycol.

Q4: What are the recommended conditions for the vacuum distillation of this compound?

A4: The product is typically purified by vacuum distillation. Reported conditions are a boiling point of 117-120°C at a pressure of 5 mmHg or 118-121°C at 10 mmHg.[3][12] Using a good vacuum source is important to avoid high temperatures that could lead to product decomposition.

Q5: Are there any catalysts that can improve the reaction efficiency?

A5: For the reaction of triethylene glycol with thionyl chloride, catalysts such as benzyltriethylammonium chloride have been used.[2] For the ethoxylation of 2-(2-chloroethoxy)ethanol, boron trifluoride etherate is an effective catalyst.[1][3][7]

Experimental Protocols

Method 1: Synthesis from Triethylene Glycol and Thionyl Chloride

This method involves the direct chlorination of triethylene glycol.

Materials:

  • Triethylene glycol

  • Thionyl chloride (SOCl₂)

  • Benzyltriethylammonium chloride (optional catalyst)

  • Sodium bicarbonate solution (for workup)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Appropriate organic solvent (e.g., dichloromethane (B109758) for extraction)

Procedure:

  • In a reaction vessel equipped with a stirrer, dropping funnel, and a condenser connected to a gas trap (to neutralize HCl and SO₂), add triethylene glycol.

  • If using a catalyst, add it to the reaction vessel.[2]

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride dropwise while maintaining the temperature between 30-35°C.[2] The reaction is exothermic and will evolve HCl and SO₂ gas.

  • After the addition is complete, allow the reaction mixture to stir at room temperature or gentle heat (e.g., 60-65°C) for a few hours to ensure completion.[2]

  • Remove the excess unreacted thionyl chloride by distillation under reduced pressure.[2]

  • Cool the residue and dissolve it in an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation, collecting the fraction at 117-120°C/5 mmHg.[12]

Method 2: Synthesis from 2-(2-Chloroethoxy)ethanol and Ethylene Oxide

This is a two-step process where 2-(2-chloroethoxy)ethanol is first synthesized (or procured) and then reacted with ethylene oxide.

Step A: Synthesis of 2-(2-Chloroethoxy)ethanol (if not available) This can be prepared by reacting diethylene glycol with hydrogen chloride.[4]

Step B: Ethoxylation to form this compound

  • In a suitable reactor, add 2-(2-chloroethoxy)ethanol and the catalyst, boron trifluoride etherate.[3]

  • Heat the mixture to 45-50°C.[3]

  • Slowly introduce a controlled amount of ethylene oxide gas or liquid below the surface of the reaction mixture. Maintain the temperature between 45-55°C.[1][3] This step is critical and requires careful monitoring of temperature and pressure.

  • After the addition of ethylene oxide is complete, continue to stir the mixture for approximately 30 minutes to ensure the reaction is complete.[3]

  • The crude product can then be purified by vacuum distillation.[3]

Data Presentation

Table 1: Comparison of Synthesis Parameters

ParameterMethod 1: Triethylene Glycol + SOCl₂Method 2: 2-(2-Chloroethoxy)ethanol + Ethylene Oxide
Primary Reactants Triethylene glycol, Thionyl chloride2-(2-Chloroethoxy)ethanol, Ethylene oxide
Typical Temperature 30-70°C[1][2]45-55°C[1][3]
Catalyst Benzyltriethylammonium chloride (optional)[2]Boron trifluoride etherate[1][3]
Key Byproducts Dichlorinated ethers, polymers[4][14]Higher ethoxylated products
Purification Method Vacuum Distillation[2]Vacuum Distillation[3]
Reported Yield ~95% (assay)[2]~73%[3]

Visualizations

Synthesis_Pathway cluster_0 Method 1 cluster_1 Method 2 TEG Triethylene Glycol Product1 This compound TEG->Product1 + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) CEE 2-(2-Chloroethoxy)ethanol Product2 This compound CEE->Product2 + Ethylene Oxide EO Ethylene Oxide Catalyst BF₃·Et₂O Catalyst->CEE Experimental_Workflow start Start reactants Charge Reactants start->reactants reaction Controlled Reaction (Temp & Addition Rate) reactants->reaction quench Quench / Neutralize reaction->quench extraction Solvent Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration distillation Vacuum Distillation concentration->distillation product Pure Product distillation->product Troubleshooting_Guide start Problem Detected low_yield Low Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No check_reaction Check Reaction Completion (GC/TLC) low_yield->check_reaction Yes optimize_dist Optimize Vacuum Distillation impure_product->optimize_dist Yes check_temp Verify Reaction Temperature check_reaction->check_temp check_stoich Check Reactant Stoichiometry check_temp->check_stoich optimize_ext Optimize Extraction optimize_dist->optimize_ext

References

Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 2-[2-(2-Chloroethoxy)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[2-(2-Chloroethoxy)ethoxy]ethanol. The information provided is intended to assist in the selection and optimization of catalysts for reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound possesses two primary reactive sites: the terminal hydroxyl (-OH) group and the chloro (-Cl) group.[1] The hydroxyl group can participate in reactions typical of alcohols, such as esterification and etherification. The chlorine atom, being a good leaving group, is susceptible to nucleophilic substitution. This dual functionality makes it a valuable bifunctional building block in organic synthesis.[1]

Q2: Which types of reactions is this compound commonly used for?

A2: This compound is frequently utilized as an intermediate in the synthesis of a variety of molecules.[1] Common applications include its use in the preparation of pharmaceutical ingredients, the synthesis of crown ethers, and as a functionalized monomer or linker in polymer chemistry.[1] Key reaction types include Williamson ether synthesis, Fischer esterification, and nucleophilic substitution at the carbon-chlorine bond.

Q3: What is the Williamson ether synthesis, and how does it apply to this compound?

A3: The Williamson ether synthesis is a widely used organic reaction to form an ether from an organohalide and a deprotonated alcohol (alkoxide).[2] In the context of this compound, either the hydroxyl group can be deprotonated to form an alkoxide that reacts with an alkyl halide, or a nucleophile can displace the chloride to form an ether linkage. The reaction typically proceeds via an S_N2 mechanism.[2][3]

Troubleshooting Guide

Issue 1: Low Yield in Williamson Ether Synthesis

Potential Cause Troubleshooting Steps
Incomplete Deprotonation of the Hydroxyl Group The base used may not be strong enough to fully deprotonate the alcohol. Consider using a stronger base such as sodium hydride (NaH) or potassium hydride (KH). For aryl ethers, bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) can be effective.[4]
Inappropriate Solvent Choice The use of protic or nucleophilic solvents (e.g., water, ethanol) can lead to side reactions with the alkyl halide.[3] It is recommended to use polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF) to minimize these side products.[4]
Steric Hindrance The Williamson ether synthesis is most efficient with primary alkyl halides.[3] Secondary and tertiary alkyl halides are more prone to elimination side reactions.[3] If possible, redesign the synthesis to ensure the alkyl halide is primary.
Poor Leaving Group While chloride is a good leaving group, converting it to an iodide via a Finkelstein reaction can sometimes increase the reaction rate.[1]

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Steps
Elimination Reaction This is common with secondary and tertiary alkyl halides.[3] Using a less sterically hindered base and lower reaction temperatures can favor substitution over elimination.
Di-etherification or Polyetherification In reactions where this compound is reacted with a dihalide, or if the product can further react, multiple etherifications can occur. To control this, use a stoichiometric excess of the dihalide or add the reagents slowly to the reaction mixture.
Intramolecular Cyclization The flexible polyether chain could potentially undergo intramolecular cyclization to form a crown ether-like structure, especially in the presence of a template cation. Running the reaction at a higher concentration can favor the intermolecular reaction.

Issue 3: Incomplete Reaction in Nucleophilic Substitution of the Chloride

Potential Cause Troubleshooting Steps
Low Nucleophilicity of the Reagent The incoming nucleophile may not be strong enough to displace the chloride efficiently. Consider using a more potent nucleophile or a catalyst to enhance its reactivity.
Use of a Phase-Transfer Catalyst (PTC) For reactions involving a solid or aqueous nucleophile and an organic substrate, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can significantly improve the reaction rate by transporting the nucleophile into the organic phase.[5]
Reaction Temperature Too Low Increasing the reaction temperature can provide the necessary activation energy for the substitution to occur. However, be mindful that higher temperatures can also promote side reactions like elimination.

Catalyst Selection and Optimization

The choice of catalyst is critical for achieving high yield and selectivity in reactions with this compound.

For Williamson Ether Synthesis (Reacting the -OH group):
Base (Catalyst for Deprotonation) Typical Solvent Considerations
Sodium Hydride (NaH)THF, DMFA strong, non-nucleophilic base suitable for generating the alkoxide. Handle with care due to its reactivity with water.
Potassium tert-butoxide (KOtBu)THF, t-BuOHA strong, sterically hindered base that can also favor elimination with certain substrates.
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH)DMSO, DMFStrong bases that are often used in conjunction with a phase-transfer catalyst for heterogeneous reactions.
For Nucleophilic Substitution (Reacting the -Cl group):
Catalyst Type Example Catalyst Typical Reaction Mechanism of Action
Phase-Transfer Catalyst (PTC) Tetrabutylammonium bromide (TBAB)Etherification with a phenoxide saltThe quaternary ammonium (B1175870) cation pairs with the anionic nucleophile, rendering it soluble in the organic phase where it can react with the substrate.
Lewis Acid Boron trifluoride diethyl etherate (BF₃·OEt₂)Ring-opening of epoxidesActivates the epoxide, making it more susceptible to nucleophilic attack by the hydroxyl group of another molecule.[1]
Iodide Source (for Finkelstein Reaction) Sodium Iodide (NaI)Conversion of R-Cl to R-IIn-situ generation of a more reactive alkyl iodide, which is then substituted by the primary nucleophile.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis - Etherification of 4-methoxyphenol (B1676288) with this compound

This protocol details the synthesis of 1-(2-(2-(2-ethoxyethoxy)ethoxy)ethoxy)-4-methoxybenzene.

Materials:

  • This compound

  • 4-methoxyphenol

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (1.0 eq), sodium hydroxide (1.2 eq), and toluene.

  • Stir the mixture at room temperature for 30 minutes.

  • Add tetrabutylammonium bromide (0.05 eq) to the flask.

  • Add this compound (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Add deionized water to the flask and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with 1M NaOH solution, deionized water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Alcohol R-OH (e.g., this compound) Alkoxide R-O⁻ Na⁺ (Alkoxide) Alcohol->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide Byproduct1 H₂ AlkylHalide R'-X (Alkyl Halide) Alkoxide->AlkylHalide Nucleophilic Attack Ether R-O-R' (Ether) AlkylHalide->Ether SN2 Attack Byproduct2 NaX

Caption: Workflow of the Williamson Ether Synthesis.

Catalyst_Selection Start Start: Etherification Reaction Homogeneous Are reactants in a single phase? Start->Homogeneous StrongBase Use a strong soluble base (e.g., NaH, KOtBu) Homogeneous->StrongBase Yes Heterogeneous Are reactants in different phases? (e.g., solid-liquid) Homogeneous->Heterogeneous No End Optimized Reaction StrongBase->End PTC Use a Phase-Transfer Catalyst (e.g., TBAB with NaOH/KOH) Heterogeneous->PTC Yes NoPTC Consider a solvent that dissolves both reactants or use a stronger, soluble base. Heterogeneous->NoPTC No PTC->End NoPTC->End

Caption: Decision tree for catalyst selection in ether synthesis.

References

dealing with emulsions during workup of reactions with 2-[2-(2-Chloroethoxy)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsions during the workup of reactions involving 2-[2-(2-Chloroethoxy)ethoxy]ethanol. This ethoxylated alcohol can act as a surfactant, leading to the formation of stable emulsions during aqueous extractions.

Troubleshooting Guide: Dealing with Emulsions

Persistent emulsions can significantly complicate product isolation and reduce yields. This guide provides a systematic approach to preventing and breaking emulsions formed during the workup of reactions containing this compound.

Diagram: Troubleshooting Workflow for Emulsion Formation

Emulsion Troubleshooting Workflow Troubleshooting Workflow for Emulsion Formation start Emulsion Formed During Workup gentle_swirl Prevention: Gentle Swirling Instead of Shaking start->gentle_swirl Proactive Step stand Allow Mixture to Stand (15-30 min) start->stand gentle_swirl->stand check_separation1 Separation? stand->check_separation1 brine Add Saturated Brine (NaCl Solution) check_separation2 Separation? brine->check_separation2 check_separation1->brine No success Successful Separation check_separation1->success Yes solvent Add a Different Organic Solvent check_separation3 Separation? solvent->check_separation3 check_separation2->solvent No check_separation2->success Yes ph_adjust Adjust pH (Dilute Acid/Base) check_separation4 Separation? ph_adjust->check_separation4 check_separation3->ph_adjust No check_separation3->success Yes celite Filter Through Celite® Pad centrifuge Centrifugation celite->centrifuge No celite->success Yes check_separation4->celite No check_separation4->success Yes centrifuge->success Partial/Full Separation fail Consult Further/Re-evaluate Procedure centrifuge->fail No Separation

Caption: A step-by-step guide to resolving emulsions during reaction workup.

Frequently Asked Questions (FAQs)

Q1: Why do emulsions form when working with this compound?

A1: this compound possesses both hydrophilic (poly-ethoxy and hydroxyl groups) and lipophilic (chloroalkyl chain) characteristics, allowing it to act as a non-ionic surfactant. This amphiphilic nature enables it to stabilize the interface between the aqueous and organic phases, preventing the small droplets of the dispersed phase from coalescing and leading to the formation of a stable emulsion.

Q2: What is the first and simplest step to try when an emulsion forms?

A2: The simplest initial step is to let the separatory funnel stand undisturbed for 15 to 60 minutes.[1] Gravity alone can sometimes be sufficient to break a weak emulsion. Gentle swirling of the separatory funnel, rather than vigorous shaking during the extraction, can also help prevent the formation of tight emulsions.[2]

Q3: How does adding brine help break an emulsion?

A3: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer.[2] This reduces the solubility of organic compounds in the aqueous phase and can disrupt the stabilizing effect of the surfactant-like molecules at the interface, promoting phase separation. This technique is often referred to as "salting out".[2]

Q4: When should I consider filtering the emulsion?

A4: If the emulsion is persistent and suspected to be stabilized by fine solid particles, filtration through a pad of a filter aid like Celite® can be very effective.[3] The Celite® provides a large surface area that helps to break up the emulsion by physically disrupting the interface between the two liquid phases.[3]

Q5: Is centrifugation a good method for breaking these types of emulsions?

A5: Yes, centrifugation is a powerful mechanical method for breaking emulsions.[1] The centrifugal force accelerates the separation of the denser and less dense phases. This method is particularly useful for small-volume extractions and for very stable emulsions that do not respond to other techniques.

Q6: Can changing the pH of the aqueous layer help?

A6: Adjusting the pH can be effective, especially if the emulsion is stabilized by acidic or basic impurities in the reaction mixture.[1] By neutralizing these impurities, their surfactant properties can be diminished, leading to the collapse of the emulsion. However, it is crucial to ensure that your target compound is stable at the adjusted pH.[1]

Quantitative Data on Emulsion Breaking Techniques

Demulsification MethodReagent/ConditionsTemperature (°C)TimeWater Separation Efficiency (%)Reference
Chemical DemulsificationNon-ionic Demulsifier (500 ppm)25-~95[4]
Chemical DemulsificationNon-ionic Demulsifier (500 ppm)60-~99[4]
Chemical DemulsificationGlycerolAmbient-71.93[5]
Chemical DemulsificationTriethanolamineAmbient-70.25[5]
Chemical DemulsificationXyleneAmbient-65.20[5]
Centrifugation5000 rpm9015 minHigh (part of a multi-step process)[1]
Thermal TreatmentHeating9040 minHigh (part of a multi-step process)[1]

Note: The efficiency of these methods can vary significantly depending on the specific composition of the reaction mixture, the solvents used, and the concentration of the emulsifying agent.

Experimental Protocols

Protocol 1: Breaking an Emulsion with Saturated Brine
  • Preparation of Saturated Brine: To a flask, add sodium chloride (NaCl) to deionized water and stir until no more salt dissolves, ensuring a small amount of solid NaCl remains at the bottom.

  • Addition of Brine: To the separatory funnel containing the emulsion, add the saturated brine solution in small portions (e.g., 10-20% of the total volume of the aqueous layer).

  • Mixing: Gently swirl the separatory funnel for 1-2 minutes. Avoid vigorous shaking to prevent reforming the emulsion.

  • Observation: Allow the mixture to stand and observe if phase separation occurs. If the emulsion persists, add another portion of brine and repeat the swirling process.

  • Separation: Once the layers have separated, carefully drain the lower layer and collect the desired phase.

Protocol 2: Filtration Through a Celite® Pad
  • Prepare the Celite® Pad: Place a piece of filter paper in a Büchner or fritted glass funnel. Prepare a slurry of Celite® (a few grams) in the organic solvent used for the extraction.

  • Pack the Pad: Pour the Celite® slurry onto the filter paper and apply a gentle vacuum to form an even pad (approximately 1-2 cm thick). Ensure the pad is not allowed to run dry.[5]

  • Filtration: Slowly and carefully pour the entire emulsified mixture onto the Celite® pad under a gentle vacuum.

  • Washing: Wash the Celite® pad with a small amount of fresh organic solvent to ensure complete recovery of the product.

  • Collection: The filtrate should consist of two distinct liquid phases that can be separated using a separatory funnel.

Protocol 3: Centrifugation
  • Transfer to Centrifuge Tubes: Carefully transfer the emulsified mixture into appropriately sized centrifuge tubes. Ensure the tubes are balanced by placing tubes with equal volumes opposite each other in the centrifuge rotor.

  • Centrifugation: Centrifuge the tubes at a moderate speed (e.g., 3000-5000 rpm) for 10-20 minutes.[1]

  • Separation: After centrifugation, the mixture should be separated into distinct organic and aqueous layers, sometimes with a small amount of solid debris at the interface.

  • Isolation: Carefully pipette or decant the desired layer from the centrifuge tubes.

References

Technical Support Center: Analytical Method Development for 2-[2-(2-Chloroethoxy)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for 2-[2-(2-Chloroethoxy)ethoxy]ethanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound using Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography (GC) Troubleshooting

Question: Why am I observing poor peak shape (tailing) for the this compound peak?

Answer:

Peak tailing for this analyte can be attributed to several factors, often related to its polar nature and high boiling point.

  • Active Sites in the GC System: The hydroxyl group in this compound can interact with active sites (silanol groups) in the injector liner, column, or connections. This can be addressed by:

    • Using a deactivated or silanized inlet liner.[1]

    • Ensuring the use of a high-quality, inert GC column.

    • Trimming the first few centimeters of the column to remove accumulated non-volatile residues.[2]

  • Inappropriate Temperature Settings:

    • Injector Temperature: If the injector temperature is too low, the sample may not vaporize completely or efficiently, leading to tailing. Ensure the injector temperature is appropriate for this high-boiling point analyte.[1]

    • Column Temperature: A low initial oven temperature can sometimes contribute to peak tailing for polar compounds.[3]

  • Column Contamination: Buildup of matrix components on the column can create active sites. It is recommended to bake out the column or, if necessary, replace it.[4]

Question: I am experiencing low sensitivity or no peak for this compound. What are the possible causes?

Answer:

Low sensitivity for a high-boiling point analyte like this compound is a common issue.

  • Incomplete Vaporization: As a high boiler, this compound may not vaporize efficiently in the injector.[2] Consider using a liner with glass wool to aid vaporization.

  • Cold Spots: The presence of cold spots in the GC system can cause the analyte to condense before reaching the detector.[2] Ensure all heated zones (injector, transfer line, detector) are at appropriate and consistent temperatures.

  • Sample Precipitation: If the sample is stored at a low temperature, the analyte might precipitate out of solution. Ensure the sample is at room temperature and sonicated before injection.[2]

  • Injector Purge Time (Splitless Injection): If using splitless injection, the purge valve time may be too short, leading to the loss of the analyte before it is transferred to the column.[2]

Question: My baseline is noisy and drifting. How can I resolve this?

Answer:

A noisy or drifting baseline can be caused by several factors:

  • Contaminated Carrier Gas: Impurities in the carrier gas can lead to a noisy baseline. Ensure high-purity gas is used and that gas purifiers are installed and functioning correctly.[5][6]

  • Column Bleed: Operating the column at or above its maximum temperature limit can cause the stationary phase to bleed, resulting in a rising baseline.[1][3]

  • System Leaks: Leaks in the gas lines, fittings, or septum can introduce air into the system, causing baseline instability.[3]

  • Contaminated Injector or Detector: Residues in the injector or detector can contribute to a noisy baseline. Regular cleaning and maintenance are crucial.[3][4]

Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting

Question: I am observing significant signal suppression for this compound in my sample matrix. What can I do?

Answer:

Ion suppression is a major challenge in LC-MS analysis, especially for trace-level impurities in complex matrices like pharmaceutical formulations.[7][8][9]

  • Improve Chromatographic Separation: Co-eluting matrix components are a primary cause of ion suppression.[8] Modify your chromatographic method to separate the analyte from the interfering components. This can be achieved by:

    • Adjusting the mobile phase composition and gradient profile.

    • Using a column with a different selectivity.

  • Enhance Sample Preparation: A more rigorous sample cleanup can remove many of the matrix components that cause ion suppression.[10] Consider techniques like:

    • Solid-Phase Extraction (SPE).

    • Liquid-Liquid Extraction (LLE).

  • Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard will co-elute with the analyte and experience similar matrix effects, thus compensating for signal suppression during quantification.

Question: My results show poor reproducibility and accuracy. What could be the cause?

Answer:

Poor reproducibility and accuracy in LC-MS analysis can stem from various sources:

  • Inconsistent Sample Preparation: Variability in sample preparation can lead to inconsistent results. Ensure your sample preparation method is robust and well-controlled.

  • Matrix Effects: As discussed above, ion suppression or enhancement can significantly impact accuracy and precision.[7]

  • Analyte Stability: this compound may be susceptible to degradation under certain conditions. Investigate the stability of the analyte in your sample matrix and during the analytical process. The chloro- group can be reactive.

  • Instrument Contamination: Carryover from previous injections can affect the accuracy of subsequent analyses. Implement a thorough wash cycle between injections.[11][12]

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the determination of this compound?

A1: The most commonly employed techniques are Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector, and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][4] LC-MS/MS is often preferred for trace-level quantification due to its high sensitivity and selectivity, especially when analyzing it as a potential genotoxic impurity.[1][7]

Q2: How can I prepare my sample for the analysis of this compound in a pharmaceutical product?

A2: Sample preparation depends on the analytical technique and the sample matrix. For GC analysis, a direct injection of a solution of the active pharmaceutical ingredient (API) in a suitable solvent may be possible.[4] For LC-MS/MS analysis, a simple "dilute and shoot" approach is often used, where the sample is dissolved in a suitable solvent and then diluted to the appropriate concentration range. More complex matrices may require extraction techniques like SPE or LLE to remove interfering components.[10]

Q3: What are the typical validation parameters for an analytical method for this compound?

A3: Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[1][4] Key validation parameters include:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Quantitative Data Summary

The following tables summarize quantitative data from validated analytical methods for this compound.

Table 1: Gas Chromatography (GC) Method Parameters

ParameterValueReference
Linearity Range 40 to 150 µg/mL[13]
Correlation Coefficient (r²) >0.999[13]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters

ParameterValueReference
Linearity Range 0.56 - 7.49 ppm[1]
Correlation Coefficient (r²) >0.9985[1]
Limit of Quantitation (LOQ) 0.56 ppm[1]
Recovery 93.6 - 99.3%[1]

Table 3: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method Parameters

ParameterValueReference
Linearity Range 0.2 - 3.0 ppm[7]
Limit of Quantitation (LOQ) 0.235 ppm[7]
Limit of Detection (LOD) 0.070 ppm[7]

Experimental Protocols

Protocol 1: GC Method for Quantification of Residual this compound

This protocol is based on a validated method for the determination of residual solvents in a pharmaceutical active substance.[4]

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: A suitable capillary column for the analysis of polar compounds (e.g., a polyethylene (B3416737) glycol-based column).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: Set to ensure efficient vaporization of the analyte.

  • Oven Temperature Program: An initial temperature held for a few minutes, followed by a temperature ramp to an appropriate final temperature to ensure the elution of the analyte.

  • Detector Temperature: Set higher than the final oven temperature to prevent condensation.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., methanol (B129727) or dimethyl sulfoxide).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Quantification: Use an external or internal standard method for quantification.

Protocol 2: LC-MS/MS Method for Trace-Level Quantification of this compound

This protocol is based on a method for the estimation of this compound as a potential genotoxic impurity.[1]

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with a suitable ionization source (e.g., atmospheric pressure chemical ionization - APCI).[1]

  • Column: A C18 reversed-phase column.[1]

  • Mobile Phase: A gradient elution using a binary solvent system, such as ammonium (B1175870) formate (B1220265) and methanol.[1]

  • Mass Detection: Operate the mass spectrometer in positive ion mode with selected ion monitoring (SIM) for the [M+NH₄]⁺ adduct.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and dilute to the desired concentration.

  • Injection: Inject a small volume of the prepared sample.

  • Quantification: Generate a calibration curve using standards of known concentrations.

Visualizations

GC_Troubleshooting_Workflow start Problem Observed (e.g., Poor Peak Shape, Low Sensitivity) check_system Check Basic System Parameters (Temperatures, Gas Flows, Connections) start->check_system check_consumables Inspect Consumables (Liner, Septum, Column) check_system->check_consumables Parameters OK troubleshoot_method Adjust Method Parameters (Temperature Program, Injection Mode) check_system->troubleshoot_method Parameters Incorrect check_sample Evaluate Sample Preparation and Integrity check_consumables->check_sample Consumables OK perform_maintenance Perform System Maintenance (Clean Injector, Bakeout/Trim Column) check_consumables->perform_maintenance Consumables Faulty check_sample->troubleshoot_method Sample Prep OK resolve_sample_issue Optimize Sample Prep (e.g., Sonication, Dilution) check_sample->resolve_sample_issue Sample Issue Found end Problem Resolved troubleshoot_method->end perform_maintenance->end resolve_sample_issue->end

Caption: A logical workflow for troubleshooting common GC issues.

LCMS_Matrix_Effect_Investigation start Suspected Matrix Effect (Poor Accuracy/Reproducibility) post_column_infusion Perform Post-Column Infusion Experiment start->post_column_infusion compare_slopes Compare Calibration Slopes (Neat Solution vs. Matrix) start->compare_slopes confirm_effect Matrix Effect Confirmed? post_column_infusion->confirm_effect compare_slopes->confirm_effect mitigation Implement Mitigation Strategy confirm_effect->mitigation Yes no_effect No Significant Matrix Effect confirm_effect->no_effect No strategy1 Improve Chromatography mitigation->strategy1 strategy2 Enhance Sample Cleanup mitigation->strategy2 strategy3 Use Isotope-Labeled IS mitigation->strategy3

References

improving the stability of PEGylated proteins derived from 2-[2-(2-Chloroethoxy)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered when working with PEGylated proteins, particularly those derived from custom or novel PEGylation reagents. Our goal is to equip you with the knowledge and tools to improve the stability of your bioconjugates and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues I might encounter with my PEGylated protein?

The most prevalent stability issues for PEGylated proteins during reaction, purification, and storage are:

  • Aggregation : This is the formation of soluble or insoluble protein clusters, which can reduce therapeutic efficacy and potentially increase immunogenicity. Aggregation can be driven by factors like thermal stress, freeze-thaw cycles, pH shifts, and high protein concentration.[1][2][3]

  • Hydrolysis of the Linker : The covalent bond connecting the PEG molecule to the protein can be susceptible to cleavage, particularly if it is an ester-based linkage.[1][4] The rate of this hydrolysis is often dependent on pH and temperature.[1] Amide or carbamate (B1207046) linkages are generally more resistant to hydrolysis.[4]

  • Oxidation : Amino acid residues such as methionine, cysteine, and tryptophan, as well as the polyether backbone of the PEG chain itself, are susceptible to modification by reactive oxygen species.[1][4] This can be initiated by impurities, buffer components, or exposure to light and oxygen.[1]

Q2: How does PEGylation, in general, improve protein stability?

PEGylation is a widely used strategy to enhance the therapeutic properties of proteins.[5][6] The covalent attachment of PEG chains can improve stability through several mechanisms:

  • Increased Hydrodynamic Size : The large size of the PEG-protein conjugate slows down renal clearance, extending its circulation time in the body.[6][7]

  • Steric Hindrance : The flexible PEG polymer forms a protective layer around the protein. This "shield" can physically block the approach of proteolytic enzymes, reducing degradation.[8] It can also prevent close contact between protein molecules, thereby reducing the propensity for aggregation.[9]

  • Enhanced Solubility : PEG is a highly hydrophilic polymer that can increase the overall solubility of the protein it is attached to, which is beneficial for formulation and administration.[7]

Q3: What are the primary causes of protein aggregation during the PEGylation process?

Aggregation during the PEGylation reaction is a multifaceted issue that can arise from several factors:

  • Intermolecular Cross-linking : If the PEG reagent is bifunctional (with reactive groups at both ends) or contains bifunctional impurities (like PEG diol), it can physically link multiple protein molecules together, directly causing aggregation.[2][3][9]

  • Suboptimal Reaction Conditions : Parameters such as pH, temperature, and buffer composition significantly influence protein stability.[2] Performing the reaction at a pH near the protein's isoelectric point or at elevated temperatures can expose hydrophobic regions, promoting aggregation.[1][3]

  • High Protein Concentration : At elevated concentrations, the close proximity of protein molecules increases the likelihood of intermolecular interactions and aggregation.[2][9]

  • Poor Starting Material Quality : If the initial protein solution already contains a small population of aggregates or impurities, these can act as nucleation sites, accelerating the aggregation process during the reaction.[3][10]

Q4: Can the specific PEGylation site and the size of the PEG chain affect stability?

Yes, both the location of PEG attachment and the size of the PEG chain are critical factors. The impact of PEGylation on a protein's conformational stability can be positive, negative, or neutral.[11][12]

  • PEGylation Site : Attaching PEG at a site that enhances conformational stability can lead to improved resistance to proteolysis and aggregation.[5] Conversely, modification at a site that destabilizes the protein's structure can promote aggregation.[10] Randomly modifying multiple lysine (B10760008) residues can sometimes compromise stability, whereas site-specific PEGylation (e.g., at the N-terminus or a specific cysteine) can yield a more homogenous and stable product.[6][10]

  • PEG Size (Molecular Weight) : The length of the PEG chain can influence stability. For Granulocyte-Colony Stimulating Factor (G-CSF), attachment of a 20 kDa PEG chain was shown to prevent precipitation by rendering aggregates soluble and slowing the aggregation rate.[13][14] However, the optimal PEG size is protein-specific, and different lengths can affect protein conformation and activity differently.[13][15]

Troubleshooting Guide: Common Stability Problems

This guide addresses specific issues you may encounter, offering potential causes and actionable solutions.

Problem 1: My protein is precipitating immediately after I add the PEG reagent.

Immediate aggregation suggests a rapid destabilization of the protein under the current reaction conditions.

Potential Cause Recommended Solutions & Actions
Suboptimal Reaction Conditions [9]Systematically optimize reaction parameters in small-scale trials. Vary one parameter at a time (e.g., pH, temperature, protein concentration, PEG:protein molar ratio) to identify the root cause.[9][13]
Intermolecular Cross-linking [9]Verify you are using a monofunctional PEG reagent. Bifunctional impurities are a common cause of cross-linking.[3] Control the reaction rate by lowering the temperature (e.g., to 4°C) or by adding the PEG reagent stepwise over time instead of all at once.[9]
Poor Protein Stability in Buffer [9]Screen different buffer systems (e.g., phosphate (B84403), HEPES, acetate) to find one that maximizes the intrinsic stability of your protein. Incorporate stabilizing excipients into the reaction buffer. Common stabilizers include sugars (sucrose, trehalose), polyols (glycerol), and amino acids (arginine, glycine).[9][10]

Problem 2: My purified PEGylated protein shows increased aggregation during storage.

This indicates a formulation or inherent stability issue with the final conjugate.

Potential Cause Recommended Solutions & Actions
Inappropriate Storage Conditions [1]Conduct a formal stability study. Store aliquots at different temperatures (e.g., -80°C, -20°C, 4°C, 25°C) and analyze for aggregates by SEC at various time points. Avoid repeated freeze-thaw cycles.[1][16]
Suboptimal Formulation Buffer [1]Optimize the formulation buffer. Screen a matrix of pH conditions and ionic strengths to find the point of maximum stability. Add stabilizing excipients. Sugars like sucrose (B13894) and trehalose (B1683222) are effective cryoprotectants and stabilizers. Low concentrations of non-ionic surfactants (e.g., Polysorbate 20/80) can prevent surface-induced aggregation.[9]
Conformational Instability [5]Re-evaluate the PEGylation strategy. The chosen PEGylation site may be compromising the protein's long-term conformational stability. Consider alternative, site-specific PEGylation strategies to produce a more stable conjugate.[4][5]

Problem 3: My PEGylated protein has lost its biological activity.

Loss of activity is a critical issue that can stem from several factors.

Potential Cause Recommended Solutions & Actions
PEGylation at or near the Active Site Protect the active site during the reaction by adding a reversible binding ligand or substrate. Use a site-specific PEGylation chemistry that targets a residue known to be distant from the active site (e.g., a genetically introduced cysteine).[6]
Linker Hydrolysis [4]Analyze for de-PEGylation. Use techniques like SDS-PAGE or SEC to see if free protein is appearing over time. Switch to a more stable linker chemistry. If using an ester-based linker, switch to an amide, carbamate, or ether-based linkage, which are significantly more resistant to hydrolysis.[4]
Conformational Changes [11]Characterize the protein's structure. Use techniques like Circular Dichroism (CD) to check for changes in the secondary structure after PEGylation. The PEG polymer itself can sometimes induce conformational changes that impact function.[10]

Quantitative Data on Stability

PEGylation can have a dramatic impact on the stability and in vivo half-life of proteins. The extent of this effect is dependent on the protein, the PEG moiety, and the site of attachment.

Table 1: Comparative Stability of PEGylated vs. Non-PEGylated Proteins

Protein PEG Moiety Stability Parameter Non-PEGylated PEGylated Fold Increase Reference(s)
Cytochrome c 4-arm, 8 kDa Half-life at 70°C 4.00 h 9.05 h 2.3x [17]
Trypsin 5 kDa mPEG Residual Activity at 50°C ~35% ~60% ~1.7x [17]
G-CSF 20 kDa PEG Aggregation Rate Standard Slower - [14][17]

| Bovine Serum Albumin | - | Half-life | 13.6 min | 4.5 h | 19.8x |[17] |

Table 2: General Effect of Formulation Conditions on PEGylated Protein Stability

Parameter Condition Impact on Aggregation Impact on Linker Hydrolysis (Ester)
pH At or near isoelectric point (pI) Increases -
Low pH (< 5) or High pH (> 8) May Increase Increases
Temperature Elevated (e.g., > 25°C) Increases Increases
Freeze-Thaw Cycles Increases Minimal
Excipients Sugars (Sucrose, Trehalose) Decreases Minimal
Amino Acids (Arginine, Glycine) Decreases Minimal

| | Antioxidants (Methionine) | Minimal | Decreases (Oxidation) |

Key Experimental Protocols

Protocol 1: Screening Reaction Conditions to Minimize Aggregation

This protocol outlines a method for systematically screening key reaction parameters to identify conditions that minimize protein aggregation during PEGylation.[13]

  • Reaction Setup : In parallel, set up a matrix of small-scale reactions (e.g., in a 96-well plate or microcentrifuge tubes). Vary one parameter per set while keeping others constant:

    • pH : Test a range of buffers (e.g., pH 6.5, 7.0, 7.5, 8.0). Avoid amine-containing buffers like Tris if using NHS-ester chemistry.[3]

    • Temperature : Compare reactions at 4°C versus room temperature.[9]

    • PEG:Protein Molar Ratio : Evaluate different molar excesses of the PEG reagent (e.g., 5:1, 10:1, 20:1).[9]

    • Protein Concentration : Test a range of protein concentrations (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL).

  • Initiate Reaction : Add the activated PEG reagent to each reaction and mix gently.

  • Incubation : Incubate the reactions for a set time (e.g., 2 hours) with gentle agitation.

  • Quenching : Stop the reaction by adding a quenching reagent (e.g., a high concentration of Tris or glycine (B1666218) to consume excess NHS-ester PEG).[13]

  • Analysis : Analyze each sample for aggregation. This can be done qualitatively by measuring turbidity (absorbance at ~350 nm) or, more accurately, by quantifying the percentage of monomer and high molecular weight species using Size-Exclusion Chromatography (SEC-HPLC).[9]

Protocol 2: Assessing Thermal Stability using Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermal transition midpoint (Tm) of a protein, a key indicator of its conformational stability.[17]

  • Sample Preparation :

    • Prepare samples of the PEGylated protein and the unmodified parent protein at the same concentration (typically 0.5 - 1.5 mg/mL).[4]

    • Both samples must be in the exact same, extensively dialyzed buffer. Prepare a buffer-only sample for the reference cell.

    • Degas all solutions immediately before loading to prevent bubble formation.[4]

  • Instrument Setup :

    • Load the protein sample into the sample cell and the matched buffer into the reference cell.

  • Run Scan :

    • Set the experimental parameters. A typical scan for a protein runs from 20°C to 100°C at a scan rate of 60°C/hour.[4]

    • Perform the scan, recording the heat flow versus temperature.

    • Run a second scan using buffer in both cells (a buffer-buffer baseline).

  • Data Analysis :

    • Subtract the buffer-buffer baseline from the sample scan to obtain the final thermogram.

    • The Tm is the temperature at the apex of the largest unfolding transition peak. A higher Tm for the PEGylated protein compared to the unmodified protein indicates an increase in thermal stability.[17]

Protocol 3: Quantifying Aggregates using Size-Exclusion Chromatography (SEC)

SEC is the gold-standard method for separating and quantifying soluble aggregates based on their hydrodynamic volume.[17]

  • Instrumentation : An HPLC or UPLC system equipped with a suitable size-exclusion column (selected based on the molecular weight of your protein) and a UV detector (typically set to 280 nm).[17]

  • Mobile Phase : Prepare an isocratic mobile phase, typically a phosphate or saline buffer at a pH that ensures protein stability and minimizes interactions with the column matrix.

  • Sample Preparation : Filter the protein sample through a low-binding 0.22 µm filter before injection.

  • Method Execution :

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a known amount of the protein sample.

    • Monitor the elution profile. High molecular weight species (aggregates) will elute first, followed by the main monomeric peak, and then any low molecular weight fragments.

  • Data Analysis : Integrate the peak areas for the aggregate and monomer peaks. Express the level of aggregation as a percentage of the total peak area to quantify the purity and stability of the sample.

Visual Guides and Workflows

Troubleshooting_Workflow_for_Aggregation cluster_0 Phase 1: Initial Observation & Reaction Optimization cluster_1 Phase 2: Formulation & Advanced Strategy A Problem: Aggregation Observed During PEGylation B Step 1: Optimize Reaction Conditions (Vary one parameter at a time) A->B C Screen pH & Buffer System B->C D Lower Temperature (e.g., 4°C) B->D E Reduce Protein & PEG Concentration B->E F Check Reagent Quality (Use fresh, monofunctional PEG) B->F G Aggregation Persists F->G H Step 2: Add Stabilizing Excipients to Reaction Buffer G->H J Step 3: Control Reaction Rate G->J L Step 4: Consider Alternative Strategy G->L I Sugars (Sucrose) Amino Acids (Arginine) H->I Z Problem Resolved I->Z K Stepwise / Slow Addition of PEG J->K K->Z M Site-Specific PEGylation (N-Terminus, Cysteine) L->M M->Z Chemical_Degradation_Pathways cluster_linker Linker Hydrolysis cluster_oxidation Oxidative Degradation Start1 PEG-Linker-Protein (e.g., Ester Linker) Condition1 Stress Conditions: - Non-neutral pH - Elevated Temperature Start1->Condition1 Susceptible to End1 De-PEGylated Protein + Free PEG-Linker Condition1->End1 Leads to Start2 Intact PEGylated Protein Condition2 Initiators: - Reactive Oxygen Species - Trace Metal Ions - Light Exposure Start2->Condition2 Susceptible to End2 Chain Scission & Modified Amino Acids Condition2->End2 Leads to Experimental_Workflow cluster_confirm Identity & Purity cluster_physical Physical Stability cluster_chemical Chemical Stability A Prepare New PEGylated Protein B Confirm Conjugation & Purity A->B C Assess Physical Stability B->C B1 SDS-PAGE (Mass Shift) B->B1 B2 Mass Spectrometry (Degree of PEGylation) B->B2 D Assess Chemical Stability C->D C1 SEC-HPLC (Aggregation) C->C1 C2 DSC (Thermal Stability, Tm) C->C2 C3 DLS (Size Distribution) C->C3 E Assess Biological Activity D->E D1 RP-HPLC (Degradation Products) D->D1 D2 Forced Degradation (pH, Temp, Oxidation) D->D2 F Stable & Active Conjugate E->F

References

Technical Support Center: Reducing Chlorinated Byproducts in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to minimize or eliminate the formation of undesired chlorinated byproducts during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of chlorinated byproduct formation?

A1: Chlorinated byproducts typically arise from several factors:

  • Over-chlorination: Using an excessive stoichiometric ratio of the chlorinating agent, leading to di- or poly-chlorinated products.[1][2]

  • Radical Reactions: Many chlorinating agents, like N-Chlorosuccinimide (NCS), can initiate radical chain reactions, especially under UV light or with radical initiators, leading to non-selective chlorination at positions like allylic or benzylic C-H bonds.[3]

  • Reaction Conditions: Parameters such as temperature, pH, and solvent choice can significantly influence reaction selectivity.[4][5][6] For instance, higher temperatures can promote side reactions, while pH can affect the reactivity of both the substrate and the chlorinating agent.[4][5]

  • Reactive Intermediates: The generation of highly reactive species, such as chlorine radicals (Cl•) or hypochlorous acid (HOCl), can lead to unwanted side reactions with susceptible functional groups or solvent molecules.[7][8]

Q2: My reaction with NCS is giving me multiple chlorinated species. How can I improve selectivity for the mono-chlorinated product?

A2: To improve selectivity for mono-chlorination, consider the following strategies:

  • Control Stoichiometry: Carefully control the molar equivalents of NCS, often using slightly more than 1 equivalent but avoiding large excesses.

  • Temperature Control: Perform the reaction at the lowest feasible temperature to slow down competing reactions. For some systems, cooling to 0°C or even lower can significantly enhance selectivity.[9]

  • Catalyst/Moderator Use: For certain substrates like ketones or aromatic alcohols, using a moderator such as a short-chain aliphatic alcohol or ether in conjunction with sulfuryl chloride can selectively produce mono-chlorinated products.[10]

  • Flow Chemistry: Continuous flow reactors can offer precise control over reaction time, temperature, and stoichiometry, minimizing the formation of di-chlorinated byproducts.[2]

Q3: Can pH control help reduce byproduct formation?

A3: Yes, pH control is a critical parameter. The effect of pH is twofold: it alters the speciation of the chlorinating agent and the reactivity of the substrate. For example, in aqueous chlorination, lower pH values (e.g., below 7.5) favor the more reactive hypochlorous acid (HOCl) over the hypochlorite (B82951) ion (OCl⁻), which can alter reaction pathways.[5][11] However, excessively low pH (e.g., below 6.8) can sometimes increase the formation of other byproducts like haloacetonitriles.[6][12] It is crucial to optimize the pH for your specific reaction to find the ideal balance that maximizes the desired product formation while minimizing byproducts.[6]

Q4: Are there alternatives to common chlorinating agents like SOCl₂ or NCS that produce fewer byproducts?

A4: Yes, several milder or more selective reagents can be used:

  • Cyanuric Chloride: In DMF, this system forms a Vilsmeier-Haack type reagent that offers a mild and efficient method for chlorination, often with high yields and simplified purification.[9]

  • Viehe's Salts (α,α-dichloro iminium salts): These reagents show excellent reactivity and selectivity for converting vicinal diols to chlorohydrins, tolerating a wide range of functional groups.[13]

  • 1,3-dichloro-5,5-dimethylhydantoin (DCDMH): This reagent can be used for the selective α-mono-chlorination of ketones and β-ketoesters when using silica (B1680970) gel as a catalyst in methanol.[1]

Troubleshooting Guide

This section addresses specific issues encountered during chlorination reactions.

Problem 1: Formation of Over-Chlorinated Products (e.g., Dichlorides, Trichlorides)

Potential Cause Troubleshooting Step Expected Outcome
Excess Chlorinating Agent Reduce the stoichiometry of the chlorinating agent to 1.0-1.1 equivalents. Use slow, dropwise addition or a syringe pump to maintain a low concentration.Decrease in poly-chlorinated species and an increase in the desired mono-chlorinated product.
High Reaction Temperature Lower the reaction temperature. Start at 0°C or room temperature and adjust as needed. High temperatures increase reaction rates non-selectively.[4]Improved selectivity by favoring the kinetic product (mono-chlorinated) over the thermodynamic product (poly-chlorinated).
Prolonged Reaction Time Monitor the reaction closely using TLC or GC/LC-MS and quench it as soon as the starting material is consumed to an acceptable level.Prevents the desired mono-chlorinated product from being converted into a di-chlorinated byproduct.
Inappropriate Solvent Use a less polar or non-coordinating solvent if possible. For radical reactions with NCS, non-polar solvents like CCl₄ are common.[3]The solvent can influence the reactivity of the chlorinating agent; optimization can enhance selectivity.

Problem 2: Unwanted Radical Chlorination at Allylic/Benzylic Positions

Potential Cause Troubleshooting Step Expected Outcome
Radical Initiator Present Exclude radical initiators (like AIBN, benzoyl peroxide) if electrophilic chlorination is desired.[3] Ensure reagents are pure.Suppression of the radical pathway in favor of the electrophilic pathway.
UV Light Exposure Conduct the reaction in the dark or in a flask wrapped with aluminum foil to prevent photochemical initiation of radical reactions.Minimization of undesired side-chain chlorination on substrates like toluene.
Use of a Radical Scavenger Add a radical scavenger to the reaction mixture. Certain phenols or specialized scavengers can terminate radical chains.[7][14]Quenching of chlorine radicals (Cl•, Cl₂•⁻) responsible for non-selective reactions.

Problem 3: Low Yield and Complex Mixture of Byproducts

Potential Cause Troubleshooting Step Expected Outcome
Incorrect pH Buffer the reaction or adjust the initial pH. The optimal pH is highly substrate-dependent. A range of 6.8-7.5 is often a good starting point to avoid certain byproducts.[6]Enhanced reaction rate and selectivity by controlling the form of the active chlorinating species and substrate.
Moisture Contamination Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen, Argon). Some agents (e.g., SOCl₂) react violently with water.[9]Prevents hydrolysis of the chlorinating agent and substrate, reducing the formation of hydroxylated or oxide byproducts.
Sub-optimal Reagent Choice Switch to a milder or more selective chlorinating agent based on the substrate (see FAQ A4). For example, use cyanuric chloride/DMF instead of thionyl chloride for sensitive alcohols.[9]Higher yield of the desired product with a cleaner reaction profile and easier purification.

Data Presentation

Table 1: Effect of pH on Chlorinated Byproduct Formation

This table summarizes general trends observed in aqueous chlorination systems. The exact impact will vary based on the specific organic precursors present.

pH Range Trihalomethanes (THMs) Haloacetonitriles (HANs) Trichloramine (NCl₃) Comments
< 6.8 DecreasedSignificantly IncreasedSignificantly IncreasedVery low pH can strongly favor the formation of N-chloro byproducts and HANs.[6][12]
6.8 - 7.5 ModerateLowLowOften considered an optimal range to balance disinfection efficacy and minimize multiple classes of byproducts.[6]
> 7.5 IncreasedDecreasedDecreasedHigher pH favors THM formation but reduces the formation of other nitrogenous byproducts.[4][12]

Experimental Protocols

Protocol 1: Selective Allylic/Benzylic Chlorination using NCS

This protocol describes a general procedure for the radical-mediated chlorination of a substrate with an active C-H bond.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the substrate (1.0 eq) in a dry, non-polar solvent (e.g., carbon tetrachloride, CCl₄).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq).

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.01-0.05 eq).

  • Reaction: Heat the mixture to reflux (or irradiate with a UV lamp at room temperature) and monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide (B58015) byproduct will precipitate and can be removed by filtration.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water, 10% aqueous sodium thiosulfate (B1220275) solution (to quench any remaining active chlorine), and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.[3]

Protocol 2: pH-Controlled Chlorination to Minimize Byproducts

This protocol provides a framework for optimizing pH during chlorination.

  • Setup: Dissolve the substrate in a suitable solvent system in a jacketed reaction vessel. If the reaction is in an aqueous or semi-aqueous medium, use a calibrated pH meter for monitoring.

  • Buffer System: Introduce an appropriate buffer system (e.g., phosphate (B84403) buffer) to maintain the desired pH throughout the reaction. Target an initial pH range of 7.0-7.2 as a starting point for optimization.[6]

  • Reagent Addition: Slowly add the chlorinating agent (e.g., sodium hypochlorite solution) to the stirred reaction mixture, ensuring the temperature is controlled.

  • Monitoring and Adjustment: Continuously monitor the pH. If it deviates, adjust it by adding a dilute acid or base as needed.

  • Work-up: Upon completion, quench the reaction (e.g., with sodium bisulfite) and proceed with standard extraction and purification procedures.

Visualizations

Troubleshooting_Workflow cluster_stoich cluster_temp cluster_conditions start High Chlorinated Byproduct Formation Detected check_stoich Step 1: Verify Stoichiometry (Is Agent > 1.1 eq?) start->check_stoich reduce_stoich Action: Reduce Agent to 1.05 eq Use Slow Addition check_stoich->reduce_stoich Yes check_temp Step 2: Check Temperature (Is it elevated?) check_stoich->check_temp No re_analyze1 Re-analyze Reaction reduce_stoich->re_analyze1 re_analyze1->check_temp lower_temp Action: Lower Temperature (e.g., to 0 °C) check_temp->lower_temp Yes check_conditions Step 3: Evaluate Conditions (Light? pH? Initiators?) check_temp->check_conditions No re_analyze2 Re-analyze Reaction lower_temp->re_analyze2 re_analyze2->check_conditions modify_conditions Action: Exclude Light Optimize pH Remove Initiators check_conditions->modify_conditions Yes end_not_ok Problem Persists: Consider Alternative Reagent check_conditions->end_not_ok No re_analyze3 Re-analyze Reaction modify_conditions->re_analyze3 end_ok Problem Resolved re_analyze3->end_ok Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation (Undesired Side Reaction) cluster_intervention Intervention Strategy Initiator Initiator (AIBN/BPO) Rad Radical (R'•) Initiator->Rad Decomposes Cl_Rad Chlorine Radical (Cl•) Rad->Cl_Rad + NCS Cl_Rad_Prop Cl• Cl_Rad->Cl_Rad_Prop NCS NCS Substrate_Rad Substrate Radical (R•) Cl_Rad_Prop->Substrate_Rad + R-H Cl_Rad_Prop2 Cl• Substrate_H Substrate (R-H) Product Chlorinated Byproduct (R-Cl) Substrate_Rad->Product + NCS NCS_Prop NCS Product->Cl_Rad_Prop releases new Cl• Scavenger Radical Scavenger Inactive Inactive Species Scavenger->Inactive Traps Radical Cl_Rad_Prop2->Scavenger

References

Validation & Comparative

A Comparative Guide to the Analytical Quantification of 2-[2-(2-Chloroethoxy)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two validated analytical methods for the quantification of the potential genotoxic impurity (PGI), 2-[2-(2-Chloroethoxy)ethoxy]ethanol (CEE): Gas Chromatography with Flame Ionization Detection (GC-FID) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The selection of an appropriate analytical method is critical for ensuring the safety and quality of pharmaceutical substances. This document presents the experimental protocols and validation data for each method to aid researchers in choosing the most suitable approach for their specific needs.

Method Comparison

The choice between GC-FID and UHPLC-MS/MS for the quantification of CEE depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The UHPLC-MS/MS method offers significantly lower limits of detection and quantification, making it ideal for trace-level analysis required for genotoxic impurities. The GC-FID method, while less sensitive, provides a robust and reliable alternative, particularly when the expected concentration of CEE is higher or when mass spectrometric detectors are not available.

Table 1: Performance Comparison of Analytical Methods
ParameterGC-FID MethodUHPLC-MS/MS Method
Limit of Detection (LOD) Not explicitly stated0.070 ppm
Limit of Quantitation (LOQ) Not explicitly stated0.235 ppm
Linearity Range Not explicitly statedLOQ to 150% of specification limit
Correlation Coefficient (r²) > 0.99> 0.999
Accuracy (% Recovery) 98.1% - 111.0%93.6% - 99.3% (in Hydroxyzine), 98.1% - 111.0% (in Quetiapine)[1][2][3]
Precision (%RSD) < 5%Not explicitly stated
Instrumentation Gas Chromatograph with FIDUHPLC with Tandem Mass Spectrometer
Primary Application Residual solvent and impurity analysis in Quetiapine (B1663577)Trace-level genotoxic impurity analysis in Quetiapine Fumarate and Hydroxyzine[1][2][3]

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method has been validated for the quantification of CEE in the active pharmaceutical ingredient quetiapine.[1][2][4]

Instrumentation:

  • Gas Chromatograph: Shimadzu GC-2010 or equivalent.[5]

  • Autosampler: Shimadzu AOC-20i or equivalent.[5]

  • Detector: Flame Ionization Detector (FID).[5]

  • Column: DB-624 (6% cyanopropylphenyl-94% dimethylpolysiloxane), 60 m length x 0.32 mm internal diameter, 1.8 µm film thickness.[5]

Chromatographic Conditions:

  • Inlet Temperature: 240°C.[5][6]

  • Detector Temperature: 260°C.[5][6]

  • Oven Temperature Program: Initial temperature of 150°C, ramped at 5°C/min to 230°C, then ramped at 40°C/min to 240°C.[5][6]

  • Carrier Gas: Nitrogen at a constant pressure of 120 kPa (approximately 1.56 mL/min).[5][6]

  • Split Flow: 5 mL/min.[5][6]

  • FID Gas Flows: Air at 400 mL/min, Hydrogen at 47 mL/min.[5][6]

  • Injection Volume: 1 µL.[5]

Sample Preparation:

  • Prepare a test solution by dissolving 50.0 mg of the active substance in N,N-Dimethylformamide (DMF).[5]

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method has been developed and validated for the trace-level quantification of CEE in quetiapine fumarate.[3] A similar LC-MS/MS method has also been validated for CEE in hydroxyzine (B1673990).[1][2]

Instrumentation:

  • UHPLC: Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer: Sciex API 4000 Triple Quadrupole or equivalent.

  • Column: ACE 3 C18, 100 mm length x 4.6 mm internal diameter, 3.0 µm particle size.[3]

Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water.[3]

  • Mobile Phase B: Methanol.[3]

  • Elution Mode: Isocratic with a ratio of 20:80 (A:B).[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

  • MRM Transition for CEE: m/z 142.53 → 412.53 (Ammonia adduct).[3]

  • Desolvation Temperature: 400°C.[3]

Visualizing the Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method, as per ICH guidelines.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_development Method Development & Optimization start->method_development protocol Write Validation Protocol method_development->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability, Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability data_review Data Review and Analysis specificity->data_review linearity->data_review accuracy->data_review precision->data_review lod_loq->data_review robustness->data_review system_suitability->data_review report Prepare Validation Report data_review->report end End: Method Implementation report->end

Caption: Workflow for Analytical Method Validation.

References

A Comparative Guide to Amine-Reactive PEGylation Reagents: Alternatives to 2-[2-(2-Chloroethoxy)ethoxy]ethanol-derived linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a critical strategy for enhancing the therapeutic properties of biomolecules. While the synthesis of custom PEG linkers, for instance from precursors like 2-[2-(2-Chloroethoxy)ethoxy]ethanol to create amine-terminated PEGs, offers flexibility, a variety of commercially available, activated PEG reagents provide a more direct and often more efficient route to bioconjugation. This guide offers an objective comparison of the most common classes of amine-reactive PEGylation reagents that serve as alternatives to the more complex synthesis- and-activation route.

This comparison will focus on three principal classes of amine-reactive PEGylation reagents: N-hydroxysuccinimide (NHS) esters, aldehydes, and methanesulfonyl (mesylate) esters. We will delve into their reaction mechanisms, performance characteristics, and provide standardized experimental protocols for their evaluation.

Performance Comparison of Amine-Reactive PEGylation Reagents

The choice of an appropriate PEGylation reagent is contingent on several factors, including the desired specificity of conjugation, the stability of the resulting linkage, and the overall efficiency of the reaction. The following tables provide a summary of the key features of PEG-NHS esters, PEG-aldehydes, and PEG-mesylates.

Table 1: Comparison of Reaction Characteristics

FeaturePEG-NHS EsterPEG-AldehydePEG-Mesylate
Primary Target Primary amines (Lysine ε-amines, N-terminal α-amine)Primarily N-terminal α-amine (at controlled pH), also Lysine (B10760008) ε-aminesPrimary amines, thiols
Reaction Type AcylationReductive AminationAlkylation
Resulting Linkage AmideSecondary AmineSecondary Amine
Optimal Reaction pH 7.2 - 9.0[1]5.0 - 8.0[2]7.5 - 8.5
Key Advantage High reactivity, straightforward one-step protocol.[2][3]Greater control over site-specificity, leading to more homogeneous conjugates.[2][4]Broader reactivity with amines and thiols.
Key Disadvantage Prone to hydrolysis in aqueous solutions.[3]Requires a reducing agent (e.g., sodium cyanoborohydride).[2]Lower stability compared to PEG-Tosylate, but higher reactivity.[5]

Table 2: Comparative Performance Metrics

ParameterPEG-NHS EsterPEG-AldehydePEG-Mesylate
Reaction Time (at RT) 0.5 - 4 hours[6]2 - 24 hours[6]2 - 4 hours
Conjugation Efficiency High, but can be compromised by hydrolysis.[1]Can be very high, dependent on the efficiency of the reduction step.[1]High
Linkage Stability Very high stability under physiological conditions.[6][7]Highly stable secondary amine bond.[2]Stable secondary amine bond.
Side Reactions Hydrolysis of the NHS ester is the main side reaction.[8]Formation of unstable Schiff base if reduction is incomplete.Potential for reaction with other nucleophiles.

Reaction Mechanisms and Specificity

The fundamental differences between these reagents lie in their reaction pathways with the primary amines on a protein.

  • PEG-NHS Esters react via nucleophilic acyl substitution. The primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS).[2] This reaction is generally non-selective and will modify all accessible primary amines.[2]

  • PEG-Aldehydes undergo a two-step reductive amination. First, the aldehyde group forms a reversible Schiff base with a primary amine. This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.[4] By controlling the reaction pH, it is possible to preferentially target the N-terminal α-amine, which has a lower pKa than the ε-amines of lysine residues, allowing for greater site-specificity.[4][9]

  • PEG-Mesylates feature a methanesulfonyl group which is a good leaving group for nucleophilic substitution reactions with primary amines, resulting in a stable secondary amine linkage.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful and comparative evaluation of PEGylation reagents.

General Protocol for Protein PEGylation

Materials:

  • Protein of interest

  • Amine-reactive PEG reagent (NHS-ester, Aldehyde, or Mesylate)

  • Reaction Buffer (amine-free, e.g., Phosphate-Buffered Saline, PBS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine (B1666218) for NHS esters)[10]

  • Reducing agent (e.g., Sodium cyanoborohydride for aldehyde PEGs)[10]

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • PEG Reagent Preparation: Immediately before use, dissolve the PEG reagent in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution.

  • PEGylation Reaction:

    • For PEG-NHS Ester and PEG-Mesylate: Add a 5 to 20-fold molar excess of the dissolved PEG reagent to the protein solution with gentle mixing.[10]

    • For PEG-Aldehyde: Add the PEG-aldehyde to the protein solution at the desired molar excess, followed by the addition of the reducing agent.[10]

  • Incubation: Incubate the reaction mixture under appropriate conditions. For NHS esters, this is typically at room temperature for 30-60 minutes or on ice for 2 hours.[10] For aldehydes and mesylates, the reaction time and temperature may need to be optimized.

  • Quenching: Stop the reaction by adding the appropriate quenching solution.

  • Purification: Purify the PEGylated protein from unreacted PEG and byproducts using a suitable method like SEC.

Analytical Methods for Quantifying PEGylation Efficiency

A variety of analytical techniques can be employed to assess the degree and efficiency of PEGylation.[11]

  • SDS-PAGE: A simple method to visualize the increase in molecular weight of the PEGylated protein.[2]

  • Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius and can be used to separate PEGylated from non-PEGylated protein and quantify aggregates.[11]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can resolve different PEGylated isoforms.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides accurate molecular weight determination of the PEGylated species, allowing for the calculation of the degree of PEGylation.[11]

Visualizing the PEGylation Workflow and Decision-Making Process

The following diagrams, created using the DOT language, illustrate the general experimental workflow for PEGylation and a decision tree for selecting the appropriate reagent.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Protein_Prep Protein Preparation (in amine-free buffer) PEGylation PEGylation Reaction Protein_Prep->PEGylation PEG_Prep PEG Reagent Preparation PEG_Prep->PEGylation Quenching Quenching PEGylation->Quenching Purification Purification (e.g., SEC) Quenching->Purification Characterization Characterization (SDS-PAGE, HPLC, MS) Purification->Characterization

A schematic overview of the protein PEGylation workflow.

Reagent_Selection start Start: Need for Amine-Reactive PEGylation q1 Is N-terminal site-specificity critical? start->q1 q2 Is a simple, one-step reaction preferred? q1->q2 No aldehyde Use PEG-Aldehyde q1->aldehyde Yes nhs Use PEG-NHS Ester q2->nhs Yes mesylate Consider PEG-Mesylate (broader reactivity) q2->mesylate No

References

comparative study of different synthesis routes for 2-[2-(2-Chloroethoxy)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthesis Routes for 2-[2-(2-Chloroethoxy)ethoxy]ethanol

For Researchers, Scientists, and Drug Development Professionals

This compound, a key intermediate in the pharmaceutical and chemical industries, is utilized in the synthesis of various active pharmaceutical ingredients, including Pranedipine Tartrate and LJP-920.[1][2][3] The efficiency of its synthesis is a critical factor in the cost-effective production of these drugs. This guide provides a , presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.

Data Presentation

The following table summarizes the quantitative data for the different synthesis routes, allowing for a direct comparison of their efficiencies and reaction conditions.

Synthesis Route Starting Materials Reagents/Catalysts Reaction Conditions Yield Purity Advantages Disadvantages
Route 1: Etherification of 2-Chloroethanol (B45725) 2-Chloroethanol, Ethylene (B1197577) OxideBoron trifluoride etherateStep 1: 40-50°C, 1.5-2h; Step 2: 45-55°C, 1.5-2h73.3%[1]97.7%[1]High purity, mild reaction conditions.[3]Use of excess 2-chloroethanol which needs to be recycled.[1]
Route 2: Chlorination of Triethylene Glycol Triethylene GlycolThionyl chloride (SOCl₂)70°C, 6h[2]84%[2]Not specifiedGood yield, readily available starting material.Use of corrosive and hazardous thionyl chloride.
Route 3: From Diethylene Glycol via Borate Intermediate Diethylene GlycolMetaboric anhydride (B1165640), Thionyl chloride (SOCl₂)Multi-step process with varying conditions.68.3%[4]Not specifiedAvoids direct use of HCl, mild conditions.[5][6]Multi-step process can be more complex.
Route 4: Direct Etherification with HCl Triethylene GlycolHydrogen Chloride (HCl)Not specifiedLow[3]Poor selectivity[3]Readily available raw materials.[3]Multiple side reactions, poor selectivity, and low yield.[3]

Experimental Protocols

Route 1: Etherification of 2-Chloroethanol with Ethylene Oxide[1]

This method involves a two-step etherification process.

Step 1: Synthesis of 2-(2-Chloroethoxy)ethanol

  • To a 1000 ml three-necked flask equipped with a stirrer and a heater, add 685 g (8.5 mol) of 2-chloroethanol and 3.3 g of a suitable catalyst.

  • Heat the mixture to 40°C.

  • Slowly introduce 44 g of ethylene oxide over 1.5-2 hours, maintaining the reaction temperature between 40-50°C. A water bath can be used for temperature control.

  • After the addition of ethylene oxide is complete, continue stirring for 30 minutes to ensure the reaction goes to completion.

  • Increase the temperature and remove the excess 2-chloroethanol under reduced pressure. Approximately 592 g of 2-chloroethanol can be recovered for recycling. The remaining product in the flask is primarily 2-(2-chloroethoxy)ethanol.

Step 2: Synthesis of this compound

  • Cool the contents of the flask from Step 1 to 45-50°C.

  • Add 0.7 g of boron trifluoride etherate to the flask.

  • Slowly introduce 46.2 g (1.05 mol) of ethylene oxide over 1.5-2 hours, maintaining the reaction temperature between 45-55°C.

  • After the addition is complete, continue stirring for 30 minutes.

  • Purify the product by vacuum distillation. Collect the fraction at a distillation temperature of 118-121°C under a vacuum of 10 mmHg. This yields approximately 123.6 g of this compound with a purity of 97.7% and a total yield of 73.3%.

Route 2: Chlorination of Triethylene Glycol with Thionyl Chloride[2]
  • Dissolve 3.0 g of triethylene glycol in 20 mL of thionyl chloride (SOCl₂).

  • Heat the mixture to 70°C and stir for 6 hours.

  • After the reaction is complete, concentrate the product to obtain a crude product.

  • Purify the crude product by column chromatography (200-300 mesh silica (B1680970) gel, eluent: n-hexane:ethyl acetate (B1210297) = 1:1) to obtain the pure this compound. The reported yield for this method is 84%.

Route 3: From Diethylene Glycol via Borate Intermediate[4][5][6]
  • Diethylene glycol is reacted with metaboric anhydride in a solvent (such as benzene, toluene, or xylene) to form the intermediate tris-(2-hydroxyethoxy-1-yl)-ethyl metaborate.

  • This intermediate is then treated with thionyl chloride (molar ratio of SOCl₂ to diethylene glycol is preferably 1.1-1.2:1) at a temperature of 15°C to 30°C to yield tris-(2-chloroethoxy-1-yl)-ethyl ester.

  • Finally, the ester is hydrolyzed by adding water to obtain the target product, 2-(2-chloroethoxy)ethanol. The boric acid can be recovered by filtration. The organic layer is washed and then purified by distillation. The reported total yield based on diethylene glycol is 68.3%.

Visualization of Synthesis Pathways

The following diagram illustrates the different synthetic approaches to obtain this compound.

Synthesis_Routes cluster_start Starting Materials cluster_inter Intermediates cluster_final Final Product 2-Chloroethanol 2-Chloroethanol Ethylene Oxide Ethylene Oxide Triethylene Glycol Triethylene Glycol Diethylene Glycol Diethylene Glycol 2-(2-Chloroethoxy)ethanol 2-(2-Chloroethoxy)ethanol This compound This compound 2-(2-Chloroethoxy)ethanol->this compound + Ethylene Oxide (BF3·OEt2) Tris-(2-hydroxyethoxy-1-yl)-ethyl metaborate Tris-(2-hydroxyethoxy-1-yl)-ethyl metaborate Tris-(2-chloroethoxy-1-yl)-ethyl ester Tris-(2-chloroethoxy-1-yl)-ethyl ester Tris-(2-hydroxyethoxy-1-yl)-ethyl metaborate->Tris-(2-chloroethoxy-1-yl)-ethyl ester + SOCl2 Tris-(2-chloroethoxy-1-yl)-ethyl ester->this compound + H2O (Hydrolysis)

Caption: Synthesis pathways for this compound.

References

A Comparative Guide to LC-MS and GC Methods for the Analysis of 2-[2-(2-Chloroethoxy)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of impurities such as 2-[2-(2-chloroethoxy)ethoxy]ethanol is critical for ensuring product safety and regulatory compliance. This compound, a potential genotoxic impurity (PGI), necessitates highly sensitive and robust analytical methods for its detection at trace levels. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography (GC) methods for the analysis of this compound, supported by experimental data from validated studies.

Performance Comparison: LC-MS vs. GC

The choice between LC-MS and GC for the analysis of this compound depends on several factors, including the required sensitivity, the sample matrix, and the desired analytical throughput. Both techniques have demonstrated suitability for this analysis, each with its own set of advantages.

LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds.[1] For this compound, an efficient LC-tandem mass spectrometry (LC-MS/MS) method has been developed for its quantitative estimation as a PGI in active pharmaceutical ingredients (APIs) and tablet dosage forms.[2] This method offers high sensitivity and selectivity, which is crucial for monitoring impurities at parts-per-million (ppm) levels.[2][3]

Gas Chromatography, on the other hand, is a powerful technique for the analysis of volatile and semi-volatile compounds.[1][4] A validated GC method with direct injection has been established for the quantitative determination of residual this compound in a pharmaceutical active substance.[5][6] This approach is robust and provides excellent results for specificity, precision, and accuracy.[5]

Below is a summary of the quantitative performance data from validated LC-MS/MS and GC methods for the analysis of this compound.

Performance ParameterLC-MS/MS MethodGC Method
Analyte 2-(2-chloroethoxy)ethanol (B196239) (CEE)2-(2-chloroethoxy)ethanol (CEE)
Matrix Hydroxyzine (B1673990) (API and tablets)Quetiapine (B1663577) (API)
Limit of Quantification (LOQ) 0.56 ppmNot explicitly stated, but method suitable for detecting at 1000 ppm
Linearity Range 0.56 - 7.49 ppm (r² > 0.9985)Not explicitly stated, but validated for linearity
Recovery 93.6 - 99.3%Not explicitly stated, but validated for accuracy
Instrumentation Liquid Chromatography-Tandem Mass SpectrometryGas Chromatography with Flame Ionization Detector (FID)

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline the key experimental protocols for the LC-MS/MS and GC methods.

LC-MS/MS Method for 2-(2-chloroethoxy)ethanol

This method was developed for the quantitative estimation of 2-(2-chloroethoxy)ethanol (CEE) as a potential genotoxic impurity in hydroxyzine.[2]

Sample Preparation: A specific weight of the hydroxyzine sample is dissolved in a suitable diluent to achieve a target concentration.

Chromatographic Conditions:

  • Column: C18 column

  • Mobile Phase: A gradient elution using a binary solvent system of ammonium (B1175870) formate (B1220265) and methanol.

  • Flow Rate: Not specified.

  • Injection Volume: Not specified.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive ion mode with Atmospheric Pressure Chemical Ionization (APCI).

  • Detection Mode: Selected Ion Monitoring (SIM) at an m/z value corresponding to [M + NH₄]⁺.

GC Method for 2-(2-chloroethoxy)ethanol

This method was validated for the quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) in the active pharmaceutical ingredient quetiapine.[5][6]

Sample Preparation: The quetiapine sample is dissolved in N,N-Dimethylformamide (DMF) to achieve a suitable concentration for analysis.[6]

Chromatographic Conditions:

  • Column: Not specified.

  • Carrier Gas: Nitrogen at a constant flow of approximately 1.56 mL/min.[6]

  • Inlet Temperature: 240°C[6]

  • Oven Temperature Program: Initial temperature of 150°C, ramped at 5°C/min to 230°C, then at 40°C/min to 240°C.[6]

  • Injection Volume: 1 µL[6]

  • Split Flow: 5 mL/min[6]

Detector Conditions:

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 260°C[6]

  • Hydrogen Flow: 47 mL/min[6]

  • Air Flow: 400 mL/min[6]

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures for both the LC-MS and GC methods.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample API or Tablet Sample Dissolution Dissolve in Diluent Sample->Dissolution Injection Inject into LC System Dissolution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization APCI Source (Positive Mode) Separation->Ionization Detection Mass Spectrometry (SIM Mode) Ionization->Detection Quantification Quantification of This compound Detection->Quantification GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample API Sample Dissolution Dissolve in DMF Sample->Dissolution Injection Direct Injection into GC Dissolution->Injection Separation Chromatographic Separation (Temperature Program) Injection->Separation Detection Flame Ionization Detector (FID) Separation->Detection Quantification Quantification of This compound Detection->Quantification

References

A Comparative Purity Assessment of 2-[2-(2-Chloroethoxy)ethoxy]ethanol for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to ensure the safety, efficacy, and reproducibility of synthesized active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of the purity of commercially available 2-[2-(2-Chloroethoxy)ethoxy]ethanol, a key building block in the synthesis of various pharmaceuticals, including the antipsychotic drug quetiapine (B1663577) and the antihistamine hydroxyzine. This report also evaluates potential alternatives and presents supporting data to aid in the selection of the most suitable reagent for specific research and manufacturing needs.

Purity Profile of Commercial this compound

Commercially available this compound is typically offered at purities ranging from greater than 96% to 99.5%, as determined by gas chromatography (GC). The primary impurities often stem from the manufacturing process and can include unreacted starting materials and byproducts of side reactions.

Table 1: Comparison of Stated Purity for Commercially Available this compound

SupplierStated Purity (by GC)Analytical Method
Supplier A>96.0%Gas Chromatography (GC)
Supplier B99%Not Specified
Supplier C99.5%Gas Chromatography (GC)

Potential Impurities

The synthesis of this compound commonly involves the reaction of diethylene glycol with a chlorinating agent such as thionyl chloride or hydrogen chloride, or the ethoxylation of 2-(2-chloroethoxy)ethanol. Based on these synthetic routes, potential impurities may include:

  • Starting Materials:

    • Diethylene glycol

    • 2-(2-Chloroethoxy)ethanol

  • Byproducts:

    • Higher ethoxylation products (e.g., tetraethylene glycol monochlorohydrin)

    • Over-chlorinated species

    • Unidentified polymeric residues

The presence of these impurities can impact reaction yields, introduce downstream purification challenges, and potentially lead to the formation of undesirable side products in the final API.

Alternatives to this compound

In pharmaceutical synthesis, alternative reagents are often considered to optimize reaction conditions, improve yields, or mitigate the formation of problematic impurities. Two potential alternatives to this compound are its bromo- and tosyl-analogs.

  • 2-(2-Bromoethoxy)ethanol (B1667886): The bromo-analog is expected to be more reactive in nucleophilic substitution reactions due to the better leaving group ability of bromide compared to chloride. This could potentially lead to faster reaction times and milder reaction conditions.

  • Tosylated Triethylene Glycol Derivatives: Activation of the terminal hydroxyl group of triethylene glycol with a tosyl group creates an excellent leaving group. This allows for highly efficient nucleophilic substitution reactions.

Table 2: Comparison of Physicochemical Properties and Purity of this compound and its Alternatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Stated PurityKey Characteristics
This compoundC6H13ClO3168.62>96% - 99.5%Standard reagent for introducing a triethylene glycol moiety.
2-(2-Bromoethoxy)ethanolC4H9BrO2169.01Typically >95%Higher reactivity in nucleophilic substitutions compared to the chloro analog.
Triethylene glycol mono-p-toluenesulfonateC13H20O5S288.36Typically >98%Excellent leaving group, facilitating high-yield substitutions under mild conditions.

Experimental Protocols

Accurate assessment of purity is critical. The following are detailed methodologies for key analytical techniques used to evaluate the purity of this compound and its related compounds.

Gas Chromatography (GC) for Purity Assessment

Objective: To determine the purity of this compound and identify volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1).

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as dichloromethane (B109758) or methanol.

  • Vortex the solution to ensure homogeneity.

Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Impurity Analysis

Objective: To detect and quantify potential genotoxic impurities, such as residual 2-(2-chloroethoxy)ethanol, in API samples.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from the API matrix.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for the target impurity and an internal standard.

Sample Preparation:

  • Accurately weigh and dissolve the API sample in a suitable diluent to a final concentration of 10 mg/mL.

  • Prepare calibration standards of the impurity in the same diluent.

Data Analysis:

  • Quantify the impurity by constructing a calibration curve from the peak areas of the standards.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical workflow for assessing the purity of commercially available this compound.

Purity_Assessment_Workflow cluster_0 Sample Reception & Preparation cluster_1 Primary Purity Analysis cluster_2 Impurity Identification & Quantification cluster_3 Decision & Reporting start Receive Commercial Sample prep Prepare Sample Solution (e.g., 1 mg/mL) start->prep gc Gas Chromatography (GC-FID) prep->gc gc_ms GC-Mass Spectrometry (GC-MS) prep->gc_ms lc_ms LC-Tandem Mass Spectrometry (LC-MS/MS) prep->lc_ms purity_calc Calculate Purity (Area %) gc->purity_calc decision Accept/Reject Batch purity_calc->decision impurity_id Identify Impurity Structures gc_ms->impurity_id impurity_quant Quantify Trace Impurities lc_ms->impurity_quant impurity_id->decision impurity_quant->decision report Generate Certificate of Analysis decision->report

Caption: Workflow for Purity Assessment of this compound.

Signaling Pathway in Neuropsychiatric Drug Action

This compound is a precursor to quetiapine, an atypical antipsychotic that modulates multiple neurotransmitter pathways in the brain. The diagram below illustrates a simplified signaling pathway involving dopamine (B1211576) and serotonin (B10506) receptors, which are key targets of quetiapine.

Neurotransmitter_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates downstream Downstream Signaling (e.g., cAMP, Ca2+) D2R->downstream HT2AR->downstream response Cellular Response (e.g., altered gene expression) downstream->response Quetiapine Quetiapine Quetiapine->D2R Antagonizes Quetiapine->HT2AR Antagonizes

Caption: Simplified Dopamine and Serotonin Signaling Pathways Modulated by Quetiapine.

Conclusion

The purity of this compound is a critical parameter for its use in pharmaceutical synthesis. While commercially available products generally offer high purity, the potential for process-related impurities necessitates rigorous analytical testing. For applications requiring higher reactivity or milder reaction conditions, alternatives such as 2-(2-bromoethoxy)ethanol or tosylated triethylene glycol derivatives may offer advantages. The choice of reagent should be based on a thorough evaluation of purity, reactivity, and the specific requirements of the synthetic route to ensure the quality and safety of the final active pharmaceutical ingredient.

References

Establishing Reference Standards for 2-[2-(2-Chloroethoxy)ethoxy]ethanol and its Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for establishing reference standards for 2-[2-(2-Chloroethoxy)ethoxy]ethanol, a key intermediate in pharmaceutical synthesis. It details potential impurities, their origins, and a comparative analysis of analytical techniques for their quantification, supported by experimental data. This document aims to assist researchers and quality control professionals in developing robust analytical methods for purity assessment and reference standard certification.

Introduction to this compound and its Potential Impurities

This compound, also known as triethylene glycol monochlorohydrin, is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), including quetiapine.[1] The purity of this intermediate is paramount to ensure the quality, safety, and efficacy of the final drug product. Impurities can arise from the manufacturing process or degradation.

Potential Impurities:

A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities. The most common synthesis involves the ethoxylation of 2-chloroethanol.[2]

  • Starting Materials:

    • 2-Chloroethanol

    • Ethylene Oxide

  • Intermediate:

    • 2-(2-Chloroethoxy)ethanol[2]

  • By-products:

    • Over-ethoxylation: 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol (Tetraethylene glycol monochlorohydrin)[3]

    • Dimerization of Ethylene Oxide: 1,4-Dioxane (a potential carcinogen)

  • Degradation Products:

    • Hydrolysis: Triethylene glycol (hydrolysis of the chloride)

    • Oxidation/Thermal Degradation: Studies on analogous compounds like triethylene glycol suggest the formation of smaller glycols (Diethylene glycol, Ethylene glycol), organic acids (formic acid, acetic acid, glycolic acid), and aldehydes (formaldehyde, acetaldehyde) upon exposure to high temperatures and oxygen.[4][5]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is critical for the accurate quantification of this compound and its impurities. The most commonly employed techniques are Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 1: Comparison of Analytical Method Performance

Analytical MethodAnalyteLinearity (Range)LODLOQAccuracy/Recovery (%)Reference
GC-FID 2-(2-Chloroethoxy)ethanol (B196239)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[6][7]
LC-MS/MS 2-(2-Chloroethoxy)ethanol0.56 - 7.49 ppm (r² > 0.9985)Not Specified0.56 ppm93.6 - 99.3[8]

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results and establishing robust reference standards.

3.1 Gas Chromatography (GC-FID) Method for Purity Assessment

This method is suitable for the analysis of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-WAX (or equivalent polar capillary column), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold at 220°C for 10 minutes.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol, dichloromethane) to a final concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare individual stock solutions of this compound and each known impurity. Create a mixed standard solution at a concentration relevant to the expected impurity levels.

  • Quantification: Use the principle of external standards. The percentage of each impurity is calculated by comparing its peak area in the sample chromatogram to the peak area of the corresponding standard.

3.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Impurity Analysis

This method is highly sensitive and specific, making it ideal for the detection and quantification of trace-level genotoxic impurities.[8]

  • Instrumentation: High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer.

  • Column: C18 column (e.g., 100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water.

  • Mobile Phase B: Methanol.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Ionization Source: Positive ion electrospray ionization (ESI+).

  • MS/MS Parameters: Optimized for each analyte (parent ion and daughter ion transitions). For 2-(2-Chloroethoxy)ethanol, the transition m/z 125.1 → 63.1 can be monitored.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

  • Standard Preparation: Prepare a series of calibration standards of the impurities in the relevant concentration range.

  • Quantification: Construct a calibration curve for each impurity and determine the concentration in the sample from this curve.

Establishing a Reference Standard

The establishment of a chemical reference standard involves a comprehensive characterization of a highly purified material.

Workflow for Establishing a Reference Standard:

G cluster_0 Material Selection and Purification cluster_1 Characterization and Purity Assessment cluster_2 Certification and Documentation a Select High Purity Batch b Purification (e.g., Distillation, Chromatography) a->b c Structural Elucidation (NMR, MS, IR) b->c d Purity by Primary Method (e.g., GC-FID, qNMR) c->d e Impurity Profiling (GC-MS, LC-MS/MS) d->e f Water Content (Karl Fischer) e->f g Residual Solvents (Headspace GC) f->g h Inorganic Impurities (ICP-MS) g->h i Assign Purity Value with Uncertainty h->i j Stability Studies i->j k Prepare Certificate of Analysis j->k

Caption: Workflow for establishing a chemical reference standard.

Logical Relationship for Impurity Identification:

G cluster_0 Synthesis of this compound cluster_1 Potential Impurities start 2-Chloroethanol + Ethylene Oxide intermediate 2-(2-Chloroethoxy)ethanol start->intermediate Ethoxylation imp1 Unreacted Starting Materials start->imp1 product This compound intermediate->product Ethoxylation imp2 Unreacted Intermediate intermediate->imp2 imp3 Over-ethoxylation By-products product->imp3 imp4 Degradation Products product->imp4

Caption: Origin of potential impurities in the synthesis of this compound.

Availability of Reference Standards

Table 2: Commercial Availability of Reference Materials

CompoundAvailability as Certified Reference Material (CRM)Typical Purity
2-ChloroethanolYes>99%
2-(2-Chloroethoxy)ethanolLimited>98%
This compoundLimited>96%
Triethylene glycolYes>99%
1,4-DioxaneYes>99.8%
Tetraethylene glycol monochlorohydrinNoNot Applicable

Conclusion

The establishment of well-characterized reference standards for this compound and its impurities is fundamental for ensuring the quality of APIs. A combination of chromatographic techniques, particularly GC-FID for purity and LC-MS/MS for trace impurities, provides a robust analytical strategy. This guide offers a framework for method selection, protocol development, and the overall process of reference standard establishment. The provided workflows and comparative data will aid researchers in developing and validating analytical methods to control the purity of this important pharmaceutical intermediate.

References

comparing the efficacy of different catalysts in 2-[2-(2-Chloroethoxy)ethoxy]ethanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, optimizing reaction conditions is paramount. The choice of catalyst is a critical factor influencing the efficacy, selectivity, and yield of reactions involving versatile building blocks like 2-[2-(2-chloroethoxy)ethoxy]ethanol. This guide provides a comparative overview of different catalysts employed in key transformations of this substrate: ethoxylation, esterification, and etherification.

Ethoxylation: Extending the Polyether Chain

The addition of ethylene (B1197577) oxide to the terminal hydroxyl group of this compound is a common strategy to synthesize longer polyethylene (B3416737) glycol (PEG) chains. The efficacy of this reaction is highly dependent on the catalyst used. While direct comparative studies on this specific substrate are limited, we can analyze the performance of different catalyst classes in alcohol ethoxylation.

Comparison of Catalysts for Ethoxylation

Catalyst ClassSpecific ExampleTypical ConditionsAdvantagesDisadvantages
Lewis Acid Boron Trifluoride Diethyl Etherate (BF₃·Et₂O)45-55°C, 2.5 hours[1]Effective for ring-opening of epoxides.[1]Moisture sensitive, can be corrosive.
Heterogeneous Basic Mixed Metal Cyanide (e.g., MCT-09)Not specified for this substrateNarrower ethoxymer distribution, fewer byproducts.Catalyst may require specific activation.
Homogeneous Basic Sodium Hydroxide (NaOH)Not specified for this substrateLow cost, widely available.Broader ethoxymer distribution, potential for side reactions.
Acid Catalyst Heteropoly Acid (e.g., H₃O₄₀PW₁₂·xH₂O)Not specified for this substrateHigh activity.Can lead to the formation of significant amounts of polyethylene glycol (PEG) byproducts.[2]

Experimental Protocol: Ethoxylation using Boron Trifluoride Diethyl Etherate

This protocol is based on the synthesis of this compound from 2-(2-chloroethoxy)ethanol, which is an analogous ethoxylation reaction.

  • Reaction Setup: A stirred reactor is charged with 2-(2-chloroethoxy)ethanol.

  • Catalyst Addition: Boron trifluoride diethyl etherate (BF₃·Et₂O) is added as the catalyst.

  • Reactant Addition: Ethylene oxide is introduced into the reactor at a controlled rate.

  • Reaction Conditions: The reaction mixture is maintained at a temperature of 45-55°C with continuous stirring for approximately 2.5 hours.[1]

  • Work-up: Upon completion, the reaction is quenched, and the product is purified, typically by distillation.

ethoxylation_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Charge Reactor with 2-(2-chloroethoxy)ethanol add_catalyst Add BF3·Et2O start->add_catalyst add_eo Introduce Ethylene Oxide add_catalyst->add_eo react Maintain at 45-55°C for 2.5h with Stirring add_eo->react quench Quench Reaction react->quench purify Purify by Distillation quench->purify product This compound purify->product

Ethoxylation Workflow

Esterification: Formation of Ester Derivatives

The hydroxyl group of this compound can be readily esterified with carboxylic acids. This Fischer esterification is typically catalyzed by strong acids.

Comparison of Catalysts for Esterification

Catalyst ClassSpecific ExampleTypical ConditionsAdvantagesDisadvantages
Brønsted Acid Sulfuric Acid (H₂SO₄)Varies with substratesInexpensive and effective.[1]Can cause charring with sensitive substrates, harsh work-up.
Solid Acid Al-pillared Clay373 - 473 KHeterogeneous, easily separable, reusable.May have lower activity than homogeneous catalysts.
Organocatalyst Diphenylammonium Triflate80°C in tolueneMild conditions, tolerates some functional groups.Higher cost compared to mineral acids.
Metal Complex Titanyl acetylacetonate (B107027) (TiO(acac)₂)Varies with substratesHigh efficiency and selectivity for some substrates.Catalyst preparation and cost can be a factor.

Experimental Protocol: Fischer Esterification using Sulfuric Acid

  • Reactant Mixture: this compound and a carboxylic acid (e.g., chloroacetic acid) are combined, often with an excess of the alcohol or with a solvent to facilitate the reaction.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid is added to the mixture.

  • Reaction Conditions: The mixture is heated to reflux to drive the equilibrium towards the ester product. Water is often removed as it is formed.

  • Work-up: The reaction is cooled, neutralized, and the ester is extracted and purified.

esterification_pathway Reactants This compound + Carboxylic Acid Protonation Protonation of Carbonyl Oxygen Reactants->Protonation + H+ Catalyst H2SO4 (catalyst) Catalyst->Protonation Attack Nucleophilic Attack by Alcohol Protonation->Attack + Alcohol Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Water Intermediate->Elimination - H2O Elimination->Catalyst Product Ester Product Elimination->Product - H+

Fischer Esterification Pathway

Etherification: Williamson Ether Synthesis

The chloro group in this compound can be substituted by an alkoxide in a Williamson ether synthesis. This reaction is often facilitated by a phase transfer catalyst (PTC) when dealing with immiscible reactants.

Comparison of Catalysts for Williamson Ether Synthesis

Catalyst ClassSpecific ExampleTypical ConditionsAdvantagesDisadvantages
Phase Transfer Catalyst (Quaternary Ammonium (B1175870) Salt) Tetrabutylammonium (B224687) Bromide (TBAB)60°C with NaOH catalyst[3]Efficient for reactions with two immiscible phases, mild conditions.[3]Catalyst can sometimes be difficult to remove completely.
Phase Transfer Catalyst (Polyether) Polyethylene Glycols (PEGs)VariesLow toxicity, can also act as a solvent.Generally less reactive than crown ethers or quaternary ammonium salts.
Base/Catalyst System Potassium Carbonate (K₂CO₃) / Sodium Bromide (NaBr)50-80°C in acetonitrile (B52724) for 24h (for N-alkylation)[4]Effective for alkylations.May require higher temperatures and longer reaction times.

Experimental Protocol: Phase Transfer Catalyzed Etherification

This is a general protocol for a phase transfer catalyzed etherification.

  • Phase Preparation: An aqueous phase containing a strong base (e.g., NaOH) and the alcohol to be converted to the alkoxide is prepared. The organic phase consists of this compound, potentially in a solvent.

  • Catalyst Addition: A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), is added to the biphasic mixture.

  • Reaction Conditions: The mixture is stirred vigorously at a controlled temperature (e.g., 60°C) to facilitate the transfer of the alkoxide to the organic phase for reaction.

  • Work-up: After the reaction is complete, the phases are separated. The organic phase is washed, dried, and the product is purified.

ptc_etherification cluster_phases Biphasic System aqueous Aqueous Phase (ROH + NaOH) catalyst Add PTC (e.g., TBAB) aqueous->catalyst organic Organic Phase (Cl-R'OH) organic->catalyst reaction Vigorous Stirring at 60°C catalyst->reaction separation Phase Separation reaction->separation purification Organic Phase Work-up & Purification separation->purification product Ether Product (RO-R'OH) purification->product

PTC Etherification Workflow

References

Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 2-[2-(2-Chloroethoxy)ethoxy]ethanol and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision in the large-scale synthesis of active pharmaceutical ingredients (APIs). This choice directly impacts process efficiency, cost-effectiveness, and the overall safety and environmental profile of the manufacturing process. One such reagent, 2-[2-(2-Chloroethoxy)ethoxy]ethanol, a bifunctional molecule, finds utility as a hydrophilic linker in the synthesis of complex organic molecules. This guide provides an objective comparison of this compound with a key alternative, 2-(2-bromoethoxy)ethanol (B1667886), in the context of a representative large-scale etherification reaction, supported by available data and detailed experimental considerations.

The utility of this compound and its analogs lies in their ability to introduce short polyethylene (B3416737) glycol (PEG) chains into a molecule, a process often referred to as "PEGylation." This modification can enhance the solubility, stability, and pharmacokinetic profile of a drug molecule. The core of this utility is the Williamson ether synthesis, a robust and widely used reaction for forming carbon-oxygen bonds.

Performance Comparison in Etherification Reactions

The primary consideration when choosing between a chloro- and a bromo- derivative for a Williamson ether synthesis is the inherent reactivity of the leaving group. The bromide ion is a better leaving group than the chloride ion, which generally translates to faster reaction rates and milder reaction conditions. However, this increased reactivity often comes at a higher financial cost.

ParameterThis compound2-(2-Bromoethoxy)ethanol (Alternative)Justification
Relative Reactivity ModerateHighBromide is a better leaving group than chloride, leading to faster SN2 reactions.[1][2][3]
Typical Reaction Conditions Higher temperatures and/or longer reaction times may be required.Milder temperatures and shorter reaction times are often sufficient.The higher reactivity of the bromo-compound allows for less forcing conditions.
Yield Generally good to high, but can be substrate-dependent.Often higher yields can be achieved under milder conditions.Faster reaction kinetics can lead to higher conversion and fewer side products.
Purity Byproducts from side reactions at higher temperatures can be a concern.Milder conditions can lead to a cleaner reaction profile and higher purity.Less energy input reduces the likelihood of thermal degradation and side reactions.
Cost (per kg, bulk estimate) LowerHigherThe synthesis of bromo-alkanes is typically more expensive than their chloro- counterparts.
Safety Profile Irritant, potential for skin sensitization.[4]Irritant, causes serious eye damage.[5]Both are hazardous, but the specific handling precautions may differ slightly.
Environmental Impact Halogenated organic compounds are of environmental concern.[6]Brominated organic compounds are also of environmental concern and can be more persistent.[6]Both classes of compounds require careful waste management.[7][8]

Experimental Protocols

To provide a practical context for this comparison, we present a detailed, generalized experimental protocol for a large-scale Williamson ether synthesis, modeled after the synthesis of the antihypertensive drug Carvedilol (B1668590), where a similar etherification step is crucial.[9][10][11]

Protocol 1: Large-Scale Synthesis of an Aryl Ether using a Chloroethoxy Derivative

Objective: To synthesize an aryl ether by reacting a phenolic substrate with a chloroethoxy derivative on a multi-kilogram scale.

Materials:

  • Phenolic Substrate (e.g., 4-hydroxycarbazole)

  • This compound or a similar chloro-derivative

  • Base (e.g., Potassium Carbonate, Sodium Hydroxide)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))

  • Catalyst (optional, e.g., Potassium Iodide)

  • Water (for work-up)

  • Extraction Solvent (e.g., Ethyl Acetate, Toluene)

  • Drying Agent (e.g., Anhydrous Sodium Sulfate)

Procedure:

  • Reactor Setup: Charge a suitable glass-lined reactor with the phenolic substrate and the chosen solvent. Begin agitation.

  • Base Addition: Add the base to the reactor. If using a solid base like potassium carbonate, it can be added directly. If using a hydroxide (B78521) solution, add it cautiously, monitoring the temperature.

  • Catalyst Addition (Optional): If the reaction is sluggish, a catalytic amount of potassium iodide can be added to facilitate the reaction through an in-situ Finkelstein reaction, converting the chloro-derivative to the more reactive iodo-derivative.

  • Reagent Addition: Slowly add the chloroethoxy derivative to the reaction mixture. The addition rate should be controlled to manage any exotherm.

  • Reaction: Heat the reaction mixture to the target temperature (typically 80-120°C for chloro-derivatives) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with the chosen organic solvent. Separate the organic layer.

  • Washing: Wash the organic layer with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the final product of the desired purity.

Protocol 2: Large-Scale Synthesis of an Aryl Ether using a Bromoethoxy Derivative (Alternative)

This protocol is largely similar to Protocol 1, with the following key modifications:

  • Reagent: Substitute the chloroethoxy derivative with an equimolar amount of the corresponding bromoethoxy derivative.

  • Reaction Temperature: The reaction can often be conducted at a lower temperature (e.g., 60-100°C) due to the higher reactivity of the bromo-compound.

  • Reaction Time: The reaction time is typically shorter. Close monitoring is essential to determine the endpoint.

  • Catalyst: The use of a catalyst like potassium iodide is generally not necessary.

Visualization of the Reagent Selection Workflow

The decision-making process for selecting the optimal reagent for a large-scale etherification can be visualized as a logical workflow. This diagram illustrates the key considerations and decision points.

Reagent_Selection_Workflow Workflow for Reagent Selection in Large-Scale Etherification A Define Synthetic Target and Scale B Identify Phenolic Substrate and Etherifying Agent Backbone A->B C Initial Reagent Consideration B->C D This compound C->D E 2-(2-Bromoethoxy)ethanol (or other bromo-analog) C->E F Cost-Benefit Analysis D->F E->F G Lab-Scale Feasibility Studies F->G Proceed with both for comparison I Safety & Environmental Assessment F->I H Evaluate Performance: - Yield - Purity - Reaction Time G->H J Select Optimal Reagent for Scale-Up H->J I->J K Proceed with Large-Scale Synthesis J->K

Caption: A logical workflow for selecting between chloro- and bromo-ethoxy reagents.

Conclusion and Recommendations

The choice between this compound and its bromo-analog for large-scale synthesis is a nuanced one, balancing reactivity, cost, and safety.

  • For cost-sensitive processes where moderate reactivity is acceptable, this compound is a strong candidate. The lower purchasing cost can significantly impact the overall process economics, especially at a large scale. The potential for longer reaction times and higher temperatures needs to be factored into the operational costs.

  • For syntheses involving less reactive substrates or where shorter cycle times are critical, a bromo-derivative like 2-(2-bromoethoxy)ethanol is often the superior choice. The higher reactivity can lead to improved yields and a cleaner product profile, potentially reducing downstream purification costs. The higher upfront cost of the reagent must be weighed against these process advantages.

Ultimately, the optimal choice will depend on a thorough process development study. It is highly recommended that researchers and process chemists conduct small-scale comparative experiments with both the chloro- and bromo-derivatives to gather empirical data on yield, purity, and reaction kinetics for their specific substrate. This data, combined with a detailed cost analysis and a comprehensive safety and environmental review, will enable an informed and data-driven decision for a successful and efficient large-scale synthesis campaign.

References

The PEGylation Premium: A Comparative Analysis of PEGylated and Non-PEGylated Drug Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance differences between standard and PEGylated biologics, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of two key therapeutic proteins: Interferon alfa-2a and Granulocyte-Colony Stimulating Factor (G-CSF).

The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, has revolutionized drug delivery. By increasing the hydrodynamic size of the molecule, PEGylation can significantly extend the drug's circulation half-life, reduce its clearance rate, and decrease its immunogenicity. This guide provides a detailed examination of the impact of PEGylation on the pharmacokinetic, pharmacodynamic, and safety profiles of Interferon alfa-2a and G-CSF, supported by experimental data and detailed methodologies.

Interferon Alfa-2a: PEGylated vs. Standard Formulation

Interferon alfa-2a is a potent cytokine used in the treatment of chronic hepatitis C and certain cancers. The introduction of a PEGylated form (peginterferon alfa-2a) has markedly improved its therapeutic efficacy, primarily by sustaining higher drug concentrations for a longer duration.

Pharmacokinetic Profile

The most significant impact of PEGylation on Interferon alfa-2a is the alteration of its pharmacokinetic parameters. The larger, branched 40 kDa PEG moiety in peginterferon alfa-2a leads to slower absorption and a dramatically reduced clearance rate compared to the standard formulation.

ParameterStandard Interferon alfa-2aPeginterferon alfa-2a (40 kDa)
Absorption Half-life (t½a) ~2.3 hours[1]~50 hours[1]
Time to Max. Concentration (Tmax) 7 to 12 hours78 hours (single dose)[2][3]
Max. Concentration (Cmax) Varies with dose14.2 µg/L (single 180 µg dose)[2][3]
Volume of Distribution (Vd) ~1.4 L/kgConsiderably restricted[1]
Clearance High renal clearance>100-fold reduction in renal clearance[1]
Dosing Frequency Thrice-weeklyOnce-weekly
Clinical Efficacy in Chronic Hepatitis C

The improved pharmacokinetic profile of peginterferon alfa-2a translates to superior clinical outcomes in the treatment of chronic hepatitis C, as measured by the Sustained Virological Response (SVR) - the absence of detectable hepatitis C virus (HCV) RNA 12 weeks after completing treatment.

Treatment RegimenSustained Virological Response (SVR) Rate
Standard Interferon alfa-2a Monotherapy 10% to 20%
Peginterferon alfa-2a + Ribavirin 46% to 50%[4]
Standard Interferon alfa-2a + Ribavirin 41%[5]
Safety and Tolerability

While peginterferon alfa-2a offers enhanced efficacy, its safety profile is comparable to the standard formulation, with some differences in the incidence of specific adverse events.

Adverse EventStandard Interferon alfa-2aPeginterferon alfa-2a
Thrombocytopenia Lower incidenceHigher incidence[6]
Retinopathy Lower incidenceHigher incidence[6]
Anemia Lower incidenceHigher incidence[6]
Treatment Discontinuation Rate No significant difference compared to peginterferon alfa-2b[4]No significant difference compared to standard interferon + ribavirin[5]

Experimental Protocols and Methodologies

Quantification of Interferon Alfa-2a: Enzyme-Linked Immunosorbent Assay (ELISA)

A quantitative sandwich ELISA is a standard method for measuring interferon concentrations in serum.

Principle: An antibody specific for Interferon alfa-2a is pre-coated onto a microplate. Standards and samples are added, and any interferon present is bound by the immobilized antibody. A biotin-conjugated antibody specific for Interferon alfa-2a is then added, followed by an avidin-conjugated Horseradish Peroxidase (HRP). A substrate solution is added, and the color development is proportional to the amount of bound interferon.

Abbreviated Protocol:

  • Prepare Reagents: Reconstitute standards and prepare working solutions of wash buffer and detection antibodies.

  • Plate Preparation: Add standards, samples, and controls to the pre-coated wells.

  • Incubation: Incubate for a specified time (e.g., 1 hour at 37°C)[7].

  • Detection: Add biotin-conjugated detection antibody and incubate.

  • Wash: Wash the plate to remove unbound reagents.

  • Enzyme Conjugate: Add HRP-conjugated avidin (B1170675) and incubate.

  • Wash: Repeat the wash step.

  • Substrate: Add TMB substrate and incubate in the dark.

  • Stop Reaction: Add stop solution to terminate the reaction.

  • Read Plate: Measure the optical density at 450 nm using a microplate reader[7].

HCV RNA Quantification: Real-Time Reverse Transcription PCR (RT-PCR)

This method is used to quantify the amount of HCV viral RNA in a patient's serum, a key indicator of treatment efficacy.

Principle: Viral RNA is first reverse transcribed into complementary DNA (cDNA). The cDNA is then amplified in a real-time PCR reaction using primers and a fluorescently labeled probe that are specific to a conserved region of the HCV genome. The amount of fluorescence detected is proportional to the amount of amplified DNA, and thus to the initial amount of viral RNA.

Abbreviated Protocol:

  • RNA Extraction: Isolate total RNA from serum samples using a commercial kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and specific primers.

  • Real-Time PCR:

    • Prepare a master mix containing DNA polymerase, dNTPs, primers, and a fluorescent probe.

    • Add the cDNA to the master mix.

    • Perform thermal cycling in a real-time PCR instrument. The cycling protocol typically includes an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

  • Data Analysis: The instrument's software monitors the fluorescence at each cycle. A standard curve is generated using known concentrations of HCV RNA to quantify the viral load in the patient samples[8][9][10].

Visualizing the Mechanism: Interferon Signaling Pathway

The binding of Interferon alfa to its receptor (IFNAR) on the cell surface initiates a signaling cascade that leads to the expression of hundreds of interferon-stimulated genes (ISGs), which establish an antiviral state within the cell.

Interferon_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-α IFN-α IFNAR IFNAR1 IFNAR2 IFN-α->IFNAR Binds JAK1 JAK1 IFNAR->JAK1 Activates TYK2 TYK2 IFNAR->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 JAK1->STAT2 Phosphorylates TYK2->STAT1 TYK2->STAT2 ISGF3 ISGF3 STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 Forms Complex ISRE ISRE ISGF3->ISRE Translocates & Binds ISGs Interferon-Stimulated Genes (Antiviral Proteins) ISRE->ISGs Induces Transcription

Caption: Interferon alfa signaling pathway via JAK-STAT.

Granulocyte-Colony Stimulating Factor (G-CSF): PEGylated vs. Standard Formulation

G-CSF is a growth factor that stimulates the production of neutrophils, a type of white blood cell crucial for fighting infection. It is widely used to prevent or treat neutropenia in patients undergoing chemotherapy. The PEGylated form of G-CSF is known as pegfilgrastim.

Pharmacokinetic Profile

Similar to interferon, PEGylation significantly alters the pharmacokinetics of G-CSF, leading to a much longer half-life and allowing for a single administration per chemotherapy cycle.

ParameterFilgrastim (B1168352) (Standard G-CSF)Pegfilgrastim (PEGylated G-CSF)
Absorption RapidSlower, primarily through the lymphatic system[11]
Time to Max. Concentration (Tmax) 6 hours (median)[12]28 hours (median)[12]
Max. Concentration (Cmax) 12 ng/mL (median)[12]69 ng/mL (median)[12]
Clearance Renal and neutrophil-mediatedPrimarily neutrophil-mediated[13]
Terminal Half-life Short49 hours[14]
Dosing Frequency Daily injections[15]Single injection per chemotherapy cycle[15]
Clinical Efficacy in Chemotherapy-Induced Neutropenia

The primary measure of G-CSF efficacy is its ability to reduce the incidence of febrile neutropenia, a serious complication of chemotherapy.

OutcomeFilgrastim (Standard G-CSF)Pegfilgrastim (PEGylated G-CSF)
Incidence of Febrile Neutropenia Comparable to pegfilgrastim in many studies, though some meta-analyses suggest a slight advantage for pegfilgrastim[16]A single dose has been shown to be as effective as daily filgrastim injections[16][17]
Duration of Severe Neutropenia Similar to pegfilgrastim[14]Similar to daily filgrastim[14]
Safety and Tolerability

The most common side effect of both filgrastim and pegfilgrastim is bone pain.

Adverse EventFilgrastim (Standard G-CSF)Pegfilgrastim (PEGylated G-CSF)
Bone Pain Incidence of ~36% (mild to moderate)[18]Incidence of ~35% (mild to moderate)[18]
Other Common Adverse Events Pyrexia, back pain, neutropenia[19]Pyrexia, bone pain, back pain, neutropenia[19]

Experimental Workflow: Management of Chemotherapy-Induced Neutropenia

The following diagram illustrates the typical workflow for managing a cancer patient at risk of chemotherapy-induced neutropenia with G-CSF.

GCSF_Workflow cluster_workflow Chemotherapy Cycle start Patient Receives Myelosuppressive Chemotherapy gcsf_admin G-CSF Administration (Day +1 or +2) start->gcsf_admin filgrastim Daily Filgrastim Injections gcsf_admin->filgrastim Standard pegfilgrastim Single Pegfilgrastim Injection gcsf_admin->pegfilgrastim PEGylated monitoring Monitor Absolute Neutrophil Count (ANC) filgrastim->monitoring pegfilgrastim->monitoring nadir Neutrophil Nadir (Days 7-14) monitoring->nadir recovery Neutrophil Recovery nadir->recovery end_cycle Ready for Next Chemotherapy Cycle recovery->end_cycle

Caption: Workflow for G-CSF administration in chemotherapy.

Visualizing the Mechanism: G-CSF Signaling Pathway

G-CSF binds to its receptor on myeloid progenitor cells, activating intracellular signaling pathways that promote their proliferation, differentiation, and survival.

GCSF_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GCSF G-CSF GCSFR G-CSF Receptor GCSF->GCSFR Binds JAK JAK GCSFR->JAK Activates PI3K PI3K GCSFR->PI3K Activates Ras Ras GCSFR->Ras Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Transcription Gene Transcription STAT3->Transcription Translocates & Activates Akt Akt PI3K->Akt Akt->Transcription MAPK MAP Kinase Ras->MAPK MAPK->Transcription Proliferation Proliferation Transcription->Proliferation Differentiation Differentiation Transcription->Differentiation Survival Survival Transcription->Survival

Caption: G-CSF receptor signaling pathways.

References

assessing the biocompatibility of polymers derived from 2-[2-(2-Chloroethoxy)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biocompatibility of Advanced Biomedical Polymers

In the landscape of drug delivery and biomedical research, the biocompatibility of polymeric materials is a cornerstone of therapeutic success and device safety. This guide provides an objective comparison of polymers derived from the monomer 2-[2-(2-Chloroethoxy)ethoxy]ethanol (CEEE) against prominent alternative polymers. The content herein is intended for researchers, scientists, and drug development professionals, offering a data-driven assessment supported by detailed experimental protocols.

Introduction to CEEE-Derived Polymers

The monomer this compound is a derivative of triethylene glycol, suggesting that polymers synthesized from it possess polyethylene (B3416737) glycol (PEG)-like structures.[1][2][3] These polymers are explored for applications such as drug delivery and the formation of biocompatible materials.[1][2] The terminal chloro- group provides a reactive site for polymerization or grafting onto other structures, allowing for the creation of tailored biomaterials.[4]

While specific biocompatibility data for polymers derived directly from CEEE is not extensively documented in publicly available literature, we can infer their expected performance based on their structural similarity to PEG. However, the potential for immunogenicity associated with PEGylated materials has driven the development of several alternative polymers.[5][6] This guide will compare the expected biocompatibility profile of CEEE-derived polymers with established alternatives like Poly(N-(2-hydroxypropyl)methacrylamide) (pHPMA) and Zwitterionic Polymers.

Comparative Biocompatibility Data

The following tables summarize key quantitative data from in vitro biocompatibility assays for the polymer classes discussed. Data for CEEE-derived polymers are inferred as "Expected" based on PEG-like structures, while data for pHPMA and Zwitterionic Polymers are collated from published studies.

Table 1: In Vitro Cytotoxicity Data (Cell Viability %)

Polymer ClassConcentration (µg/mL)Cell LineAssayCell Viability (%)Reference
Expected CEEE-Derived Polymer 100 - 1000VariousMTT> 90%Inferred
pHPMA up to 1000L929MTT> 95%[7]
Zwitterionic Polymers (PMPC) 500FibroblastsWST-8> 98%[8]

Higher cell viability percentages indicate lower cytotoxicity and better biocompatibility.

Table 2: Hemocompatibility Data (Hemolysis %)

Polymer ClassConcentration (mg/mL)Hemolysis (%)Classification (ASTM F756)Reference
Expected CEEE-Derived Polymer 1.0< 2%Non-hemolyticInferred
pHPMA 1.0< 2%Non-hemolytic[7]
Zwitterionic Polymers (PSBMA) 1.0< 1%Non-hemolytic[9]

Hemolysis percentages below 2% are considered non-hemolytic, 2-5% is slightly hemolytic, and >5% is hemolytic.

Experimental Methodologies

Detailed protocols for the key biocompatibility assays are provided below to facilitate reproducibility and critical evaluation of the presented data.

In Vitro Cytotoxicity Assay (MTT Method)

This assay quantitatively assesses the metabolic activity of cells, which is an indicator of cell viability.[10][11]

  • Cell Seeding: L929 mouse fibroblast cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Material Exposure: Polymer extracts are prepared according to ISO 10993-5 standards.[12] The culture medium is then replaced with serial dilutions of the polymer extracts, and the plates are incubated for another 24-72 hours.

  • MTT Addition: The medium is replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.[10]

  • Quantification: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). The absorbance is then measured at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to untreated control cells.

Hemolysis Assay (ASTM F756-17 Method)

This test evaluates the potential of a material to damage red blood cells (RBCs).[13]

  • Blood Preparation: Fresh human or rabbit blood stabilized with an anticoagulant is centrifuged to separate the RBCs. The RBCs are washed multiple times with phosphate-buffered saline (PBS) and then resuspended to create a standardized RBC suspension.[14][15]

  • Material Incubation: The polymer solution is mixed with the RBC suspension and incubated at 37°C for a defined period (e.g., 3 hours).[16]

  • Controls: A positive control (e.g., Triton X-100 solution) is used to induce 100% hemolysis, and a negative control (PBS) is used for baseline measurements.[14][16]

  • Measurement: After incubation, the samples are centrifuged to pellet intact RBCs. The amount of hemoglobin released into the supernatant is quantified by measuring its absorbance at 540 nm.[13]

  • Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of the experimental processes and the underlying biological rationale.

Cytotoxicity Testing Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Seed L929 Fibroblasts (96-well plate) PolymerExtract 2. Prepare Polymer Extracts (ISO 10993-5) Exposure 3. Expose Cells to Extracts (24-72h Incubation) PolymerExtract->Exposure MTT 4. Add MTT Reagent (4h Incubation) Exposure->MTT Solubilize 5. Solubilize Formazan MTT->Solubilize Readout 6. Measure Absorbance (570 nm) Solubilize->Readout Calculate 7. Calculate % Cell Viability Readout->Calculate

Workflow for the MTT cytotoxicity assay.
Mechanism of Polymer-Induced Hemolysis

Hemolysis_Pathway cluster_membrane Cell Membrane Interaction cluster_lysis Osmotic Lysis Cascade Polymer Hemolytic Polymer RBC Red Blood Cell (RBC) Polymer->RBC Contact Pore Pore Formation in RBC Membrane RBC->Pore Interaction Influx Influx of Small Solutes & Water Pore->Influx Swelling Cell Swelling Influx->Swelling Rupture Membrane Rupture (Hemolysis) Swelling->Rupture Release Hemoglobin Release Rupture->Release

Proposed mechanism for polymer-induced hemolysis.

Discussion and Comparison

  • CEEE-Derived Polymers: Based on their PEG-like structure, these polymers are expected to exhibit good biocompatibility, characterized by low cytotoxicity and minimal hemolytic activity. The hydrophilicity of the ethylene (B1197577) glycol chains contributes to a stealth effect, reducing protein adsorption and subsequent immune responses.[5] However, the well-documented issue of anti-PEG antibodies, which can lead to accelerated blood clearance and hypersensitivity reactions in some patients, remains a potential concern.[6]

  • Poly(HPMA) (pHPMA): Developed as a plasma expander, pHPMA has a long history of excellent biocompatibility.[7] It is non-toxic, non-immunogenic, and does not appear to trigger the production of anti-polymer antibodies, giving it a significant advantage over PEG-based polymers.[17][18] Its high water solubility and versatile chemistry make it an ideal carrier for drug conjugates, which have been evaluated in clinical trials.[19]

  • Zwitterionic Polymers: This class of polymers, which includes materials like poly(sulfobetaine) (PSBMA) and poly(phosphorylcholine) (PMPC), contains an equal number of positive and negative charges, resulting in an overall neutral charge.[9][20] This unique structure allows them to bind water molecules very strongly, creating a robust hydration layer that provides exceptional resistance to protein adsorption and bacterial adhesion.[8][20] They exhibit outstanding hemocompatibility and extremely low fouling properties, making them highly suitable for blood-contacting devices and long-circulating drug delivery systems.[8][9]

Conclusion

While polymers derived from this compound are anticipated to be biocompatible due to their PEG-like nature, the potential for immunogenicity necessitates the consideration of alternatives. Both pHPMA and zwitterionic polymers present compelling advantages. pHPMA offers a clinically validated, non-immunogenic alternative to PEG.[17][18] Zwitterionic polymers provide superior anti-fouling and hemocompatible properties, positioning them as a next-generation material for advanced biomedical applications where minimizing biological interaction is critical.[8][9] The choice of polymer will ultimately depend on the specific requirements of the application, balancing factors such as drug conjugation chemistry, desired circulation time, and the potential for repeat administration.

References

A Comparative Guide to Purity Determination of 2-[2-(2-Chloroethoxy)ethoxy]ethanol: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for 2-[2-(2-Chloroethoxy)ethoxy]ethanol, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring the quality, safety, and efficacy of the final drug product. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic methods—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the purity assessment of this compound. The information presented is supported by experimental data from scientific literature to aid researchers in selecting the most appropriate analytical technique for their specific needs.

Methodology Comparison at a Glance

Quantitative NMR (qNMR) offers a primary and direct method for purity determination, relying on the fundamental principle that the NMR signal area is directly proportional to the number of nuclei. In contrast, GC and HPLC are comparative methods that typically require a reference standard of the analyte for quantification.

Parameter Quantitative NMR (qNMR) Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-RID/MS)
Principle Absolute quantification based on the molar ratio of analyte to an internal standard of known purity.Separation based on volatility and interaction with a stationary phase, with flame ionization detection.Separation based on polarity and interaction with a stationary phase, with refractive index or mass spectrometry detection.
Quantification Absolute (Primary Method)Relative (Requires a specific reference standard)Relative (Requires a specific reference standard)
Accuracy High (typically >99%)High (dependent on standard purity)High (dependent on standard purity)
Precision (RSD) Excellent (<1%)[1]Excellent (<2%)Excellent (<2%)
LOD/LOQ Generally higher than chromatographic methods.Method-dependent, can be very low (ppm levels)[1]Method-dependent, can be very low, especially with MS detection (ppm levels).
Sample Throughput ModerateHighHigh
Structural Info Yes, provides structural confirmation.NoNo (unless coupled with MS)
Destructive NoYesYes

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy (qNMR) Protocol

This protocol is a representative method for the purity determination of this compound using an internal standard.

1. Materials:

  • Analyte: this compound

  • Internal Standard (IS): Maleic acid (certified reference material)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • NMR Tubes: 5 mm high-precision NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the internal standard (maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.

  • Vortex the vial until the sample and internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Flip Angle: 30-90° (a 90° pulse provides maximum signal strength).

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and internal standard signals to ensure full relaxation. This is critical for accurate integration.

    • Number of Scans: 16-64 (to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest).

    • Acquisition Time (aq): At least 3 seconds.

    • Temperature: 298 K.

4. Data Processing and Purity Calculation:

  • Apply a Fourier transform to the FID with an exponential window function (line broadening of 0.3 Hz).

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the triplet corresponding to the protons adjacent to the chlorine atom) and a signal from the internal standard (e.g., the singlet of the olefinic protons of maleic acid).

  • Calculate the purity of the analyte using the following equation:

    Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizing the Workflows

qNMR Purity Determination Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H-NMR Spectrum transfer->nmr_acq processing Phase and Baseline Correction nmr_acq->processing integration Integrate Analyte & IS Signals processing->integration calculation Calculate Purity integration->calculation result Purity Result calculation->result

Caption: Workflow for purity determination by quantitative NMR (qNMR).

Comparison of Analytical Methods

Method_Comparison cluster_qnmr qNMR cluster_gc GC cluster_hplc HPLC qnmr_node Quantitative NMR qnmr_adv Advantages: - Absolute Quantification - Structural Information - Non-destructive qnmr_node->qnmr_adv qnmr_disadv Disadvantages: - Lower Sensitivity - Higher Initial Cost qnmr_node->qnmr_disadv gc_node Gas Chromatography gc_adv Advantages: - High Sensitivity - High Throughput - Established Method gc_node->gc_adv gc_disadv Disadvantages: - Requires Volatility - Destructive - Relative Quantification gc_node->gc_disadv hplc_node HPLC hplc_adv Advantages: - Versatile - High Sensitivity (with MS) - High Throughput hplc_node->hplc_adv hplc_disadv Disadvantages: - Destructive - Relative Quantification - Can be Complex hplc_node->hplc_disadv Analyte This compound Purity Analyte->qnmr_node Analyte->gc_node Analyte->hplc_node

Caption: Logical comparison of qNMR, GC, and HPLC for purity analysis.

Conclusion

The choice of analytical method for the purity determination of this compound depends on the specific requirements of the analysis.

  • qNMR is an excellent primary method for the certification of reference materials and for obtaining highly accurate, absolute purity values without the need for a specific standard of the analyte. Its ability to provide structural information simultaneously is a significant advantage.

  • GC is a robust and sensitive technique well-suited for routine quality control, especially for detecting volatile impurities.

  • HPLC , particularly when coupled with mass spectrometry, offers high sensitivity and versatility for the analysis of a wide range of impurities, including non-volatile and thermally labile compounds.

For a comprehensive purity assessment, a combination of these techniques is often employed. For instance, HPLC or GC can be used for routine purity testing and impurity profiling, while qNMR can serve as an orthogonal method to provide an absolute purity value, thus ensuring a thorough and reliable characterization of this compound.

References

A Comparative Guide to Validating the Removal of 2-[2-(2-Chloroethoxy)ethoxy]ethanol from Final Drug Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the removal of 2-[2-(2-Chloroethoxy)ethoxy]ethanol (CEE), a potential genotoxic impurity (PGI), from final drug products. Ensuring the absence of such impurities is a critical aspect of pharmaceutical development and manufacturing, directly impacting patient safety and regulatory compliance. This document outlines strategies for both the physical removal of CEE and the analytical procedures to verify its absence to trace levels.

The Importance of Removing this compound

This compound is a chemical intermediate utilized in the synthesis of several active pharmaceutical ingredients (APIs), including quetiapine (B1663577) and hydroxyzine (B1673990).[1][2] However, it is also classified as a highly potent mutagenic carcinogen by the World Health Organization, placing it in a "cohort of concern".[1][2] Due to its potential genotoxicity, regulatory bodies mandate stringent control and removal of CEE from the final drug substance to ensure patient safety. This necessitates robust validation strategies to demonstrate that the manufacturing process effectively eliminates this impurity.

Strategies for Validating CEE Removal

Two primary strategies are employed to validate the removal of genotoxic impurities like CEE:

  • Purge Factor Calculation: A theoretical risk assessment approach based on the physicochemical properties of the impurity and the parameters of the manufacturing process to predict its removal.[3]

  • Analytical Testing: Direct measurement of the impurity in the final API or intermediates using highly sensitive analytical techniques.

This guide will delve into both approaches, providing a framework for a comprehensive validation strategy.

Purge Factor Calculation: A Risk-Based Approach

The concept of a "purge factor" is a cornerstone of the ICH M7 guideline for the control of mutagenic impurities. It offers a scientific rationale for the removal of an impurity without extensive testing in the final product. The purge factor is a calculated value representing the theoretical reduction of an impurity at each step of the manufacturing process.

The calculation considers key physicochemical properties of CEE:

  • Volatility: CEE has a high boiling point (approximately 180-185°C), which influences its removal during distillation or drying steps.[1]

  • Solubility: Its solubility in various solvents will determine its partitioning behavior during crystallization, extraction, and washing steps.

  • Reactivity: The chemical reactivity of CEE under different process conditions can lead to its transformation into other, non-genotoxic species.

A cumulative purge factor is determined by multiplying the purge factors of individual process steps. If the calculated cumulative purge factor demonstrates that the level of CEE is well below the acceptable limit, this can be sufficient to justify the removal without routine testing of the final API.

dot graph Purge_Factor_Logic { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="Identify CEE as a Potential\nGenotoxic Impurity (PGI)", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Gather Physicochemical Data\n(Volatility, Solubility, Reactivity)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Analyze Manufacturing Process Steps\n(Distillation, Crystallization, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Calculate Purge Factor for Each Step", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Calculate Cumulative Purge Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Compare with Required Purge Factor\n(Based on Acceptable Limit - TTC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Justified Removal\n(Option 4 under ICH M7)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Further Action Required\n(Analytical Testing)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Purge_Factor_Calculation_Workflow cluster_0 Data Gathering cluster_1 Process Analysis cluster_2 Purge Factor Assessment cluster_3 Risk Evaluation and Action A Identify this compound as a Potential Genotoxic Impurity (PGI) B Collect Physicochemical Properties of CEE - Boiling Point - Solubility in process solvents - Reactivity under process conditions A->B D Assign Purge Factor Score for Each Step based on CEE's properties and process parameters B->D C Map Manufacturing Process Steps (e.g., Reaction, Extraction, Crystallization, Filtration, Drying) C->D E Calculate Cumulative Purge Factor (Product of individual step factors) D->E G Compare Cumulative vs. Required Purge Factor E->G F Determine Required Purge Factor (Initial CEE amount / Acceptable Limit, e.g., TTC) F->G H Validation of Removal is Supported (ICH M7 Option 4) G->H Cumulative > Required I Further Justification or Analytical Testing is Required G->I Cumulative <= Required

Caption: Logical workflow for purge factor calculation.

Comparison of Analytical Methods for CEE Quantification

When direct analytical evidence is required, Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the trace-level detection of CEE.

FeatureGas Chromatography (GC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.Separation based on partitioning between a liquid mobile phase and a stationary phase, followed by mass-based detection.
Typical Detector Flame Ionization Detector (FID)Tandem Mass Spectrometer (MS/MS)
Sample Preparation Direct injection of a solution of the API in a suitable solvent (e.g., DMF).[4]Dilution of the API in a suitable solvent mixture (e.g., water and methanol).
Selectivity GoodExcellent, with high specificity from mass transitions.
Sensitivity High, with Limits of Quantification (LOQ) in the ppm range.[5]Very high, with LOQs in the sub-ppm range (e.g., 0.235 ppm).[6]
Advantages Robust, widely available, and suitable for volatile impurities.High sensitivity and selectivity, suitable for a wide range of compounds.
Disadvantages Requires the analyte to be volatile and thermally stable.More complex instrumentation and higher cost.

Experimental Protocols

Gas Chromatography (GC) Method for CEE in Quetiapine API

This protocol is based on the validated method described by Stolarczyk et al. (2011).[7]

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: DB-WAX (or equivalent), 30 m x 0.53 mm, 1.0 µm film thickness.

2. Reagents and Materials:

  • N,N-Dimethylformamide (DMF), HPLC grade.

  • This compound reference standard.

  • Quetiapine API.

3. Chromatographic Conditions:

  • Carrier Gas: Nitrogen at a constant flow of approximately 1.56 mL/min.[4]

  • Injector Temperature: 240°C.[4]

  • Detector Temperature: 260°C.[4]

  • Oven Temperature Program: Initial temperature of 150°C, ramped at 5°C/min to 230°C, then at 40°C/min to 240°C.[4]

  • Injection Volume: 1 µL.[4]

  • Split Ratio: 5:1.

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of CEE in DMF. Further dilute to a working concentration (e.g., 10 µg/mL).

  • Sample Solution: Dissolve a known amount of Quetiapine API in DMF to achieve a target concentration (e.g., 100 mg/mL).

5. Analysis:

  • Inject the standard and sample solutions into the GC system.

  • Identify the CEE peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of CEE in the sample using the peak area and the response factor from the standard.

GC_Workflow A Sample Preparation - Dissolve API in DMF - Prepare CEE standard in DMF B GC Injection - 1 µL injection volume A->B C Chromatographic Separation - DB-WAX column - Temperature gradient B->C D Detection - Flame Ionization Detector (FID) C->D E Data Analysis - Identify CEE by retention time - Quantify using peak area D->E F Report Result - CEE concentration in ppm E->F

Caption: GC analytical workflow for CEE quantification.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method for CEE in Quetiapine Fumarate

This protocol is based on the method described by Shaik et al. (2023).[6]

1. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: ACE3 C18 (100 mm × 4.6 mm, 3.0 µm) or equivalent.[8]

2. Reagents and Materials:

3. Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: Isocratic elution with 20:80 (v/v) Mobile Phase A and Mobile Phase B.[8]

  • Flow Rate: 0.5 mL/min.[8]

  • Column Temperature: 40°C.[8]

  • Injection Volume: 10 µL.[8]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for CEE would need to be optimized.

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of CEE in a suitable diluent (e.g., methanol/water). Serially dilute to prepare calibration standards and a working standard at the target LOQ (e.g., 0.235 ppm).[6]

  • Sample Solution: Dissolve a known amount of Quetiapine Fumarate API in the diluent to achieve a specified concentration (e.g., 10 mg/mL).[6]

5. Analysis:

  • Inject the calibration standards and sample solutions into the UHPLC-MS/MS system.

  • Generate a calibration curve by plotting the peak area response against the concentration of the standards.

  • Identify and quantify CEE in the sample based on its retention time and the MRM transitions, using the calibration curve.

LCMS_Workflow A Sample Preparation - Dissolve API in diluent - Prepare CEE calibration standards B UHPLC Injection - 10 µL injection volume A->B C Chromatographic Separation - C18 column - Isocratic elution B->C D Ionization - Positive Electrospray (ESI+) C->D E Mass Spectrometry Detection - Multiple Reaction Monitoring (MRM) D->E F Data Analysis - Quantify using calibration curve E->F G Report Result - CEE concentration in ppm F->G

Caption: UHPLC-MS/MS analytical workflow for CEE quantification.

Conclusion

Validating the removal of this compound from final drug products is a critical regulatory and safety requirement. A combination of a robust risk-based approach, such as purge factor calculation, and highly sensitive analytical methods provides a comprehensive strategy for this validation. The choice between GC and LC-MS/MS will depend on the specific requirements for sensitivity and the available instrumentation. By implementing these methodologies, pharmaceutical manufacturers can ensure the quality and safety of their products, meeting the stringent expectations of regulatory agencies and protecting patient health.

References

Safety Operating Guide

Proper Disposal of 2-[2-(2-Chloroethoxy)ethoxy]ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The correct and safe disposal of 2-[2-(2-Chloroethoxy)ethoxy]ethanol, a chemical intermediate used in pharmaceutical synthesis and other research applications, is crucial to ensure the safety of laboratory personnel and the protection of the environment.[1] This guide provides a procedural, step-by-step plan for its proper disposal, in line with regulatory guidelines.

I. Immediate Safety Precautions and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to mitigate risks of exposure. This compound is classified as an irritant, capable of causing skin, eye, and respiratory system irritation.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene.[1]

  • Eye Protection: Use safety goggles or a face shield.[1]

  • Protective Clothing: A lab coat or apron is necessary to prevent skin contact.[1]

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to minimize the inhalation of vapors.[1]

  • Avoid direct contact with the skin, eyes, and clothing.[2]

  • Wash hands thoroughly after handling the chemical.[3]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations.[4] It should be treated as hazardous waste and disposed of at an approved waste disposal plant.[3][5][6][7]

  • Waste Identification and Segregation:

    • Identify the waste as this compound. Do not mix it with other waste materials.[5]

    • Keep the chemical in its original container if possible.[5]

  • Waste Collection and Storage:

    • If the original container is not usable, transfer the waste to a suitable, clearly labeled, and tightly closed container.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

    • Ensure the storage area has secondary containment to prevent spills from reaching drains.

  • Spill Management:

    • In case of a spill, absorb the material with an inert absorbent, such as vermiculite, sand, or earth.[2]

    • Collect the absorbed material using a spark-proof tool and place it in a suitable, closed container for disposal.[2]

    • Do not allow the spilled material or cleanup residue to enter drains or waterways.[2][5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with the Safety Data Sheet (SDS) for this compound.

III. Quantitative Data and Waste Classification

ParameterGuidelineSource
Waste Classification Hazardous Waste. Considered a hazardous substance under OSHA 29 CFR 1910.1200.[4]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[3][5][6][7]
Sewer Disposal Prohibited for chlorinated hydrocarbons.
RCRA Waste Code While not specifically listed, it may fall under generic codes for halogenated organic compounds or be classified based on its characteristics (e.g., toxicity). Consultation with a certified waste disposal professional is recommended for accurate classification.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_0 start Start: Have this compound waste is_spill Is it a spill? start->is_spill is_pure Is the waste pure or in a simple, known mixture? collect_waste Collect in a dedicated, labeled, sealed container is_pure->collect_waste is_spill->is_pure No absorb_spill Absorb with inert material (e.g., sand, vermiculite) is_spill->absorb_spill Yes store Store in a designated hazardous waste accumulation area collect_waste->store collect_spill Collect absorbed material in a sealed, labeled container absorb_spill->collect_spill collect_spill->store contact_ehs Contact Environmental Health & Safety (EHS) or approved waste vendor store->contact_ehs provide_sds Provide Safety Data Sheet (SDS) to waste vendor contact_ehs->provide_sds dispose Arrange for pickup and disposal at an approved facility provide_sds->dispose end End: Waste properly disposed dispose->end

References

Personal protective equipment for handling 2-[2-(2-Chloroethoxy)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of 2-[2-(2-Chloroethoxy)ethoxy]ethanol (CAS No. 5197-62-6). Adherence to these procedures is vital for ensuring the safety of laboratory personnel and minimizing environmental impact.

Chemical Safety Profile:

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] It is also a combustible liquid.[4] Long-term or repeated exposure may lead to cumulative health effects. Therefore, strict adherence to safety protocols is mandatory.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C6H13ClO3
Molecular Weight 168.62 g/mol
Appearance Clear, colorless liquid
Boiling Point 117 - 120 °C at 7 hPa
Flash Point 107 °C (224.6 °F) - closed cup
Density 1.16 g/cm³ at 25 °C

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent personal exposure.[1][5]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[1][5] Standard safety glasses are not sufficient.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or PVC, are required.[6][5] Always inspect gloves for integrity before use and avoid all skin contact when removing them.[6]

    • Protective Clothing: A lab coat, apron, or other impervious clothing must be worn to prevent skin contact.[1][5]

  • Respiratory Protection: Handle this chemical in a well-ventilated area, preferably under a chemical fume hood, to minimize vapor inhalation.[5] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter should be used.[1]

Experimental Protocol: Safe Handling and Disposal

This section outlines the step-by-step procedures for the safe handling and disposal of this compound.

1. Preparation and Handling:

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.[7]
  • Work in a well-ventilated area, such as a chemical fume hood.[5]
  • Avoid all personal contact with the chemical, including inhalation of vapors.[6]
  • Keep the container tightly closed when not in use.[1]
  • Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and strong bases.
  • Do not allow clothing that is wet with the material to remain in contact with the skin.[6]

2. In Case of a Spill:

  • For minor spills, remove all ignition sources and clean up the spill immediately using an inert absorbent material.[6]
  • For major spills, evacuate the area and alert emergency responders.[6]

3. First Aid Measures:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention.[7]
  • Skin Contact: If skin contact occurs, immediately wash the affected area with soap and plenty of water.[5] Remove any contaminated clothing.[5]
  • Inhalation: If inhaled, move the individual to fresh air.[5] If breathing becomes difficult, administer oxygen and seek medical advice.[1][5]
  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

4. Disposal Plan:

  • Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.[1]
  • Do not dispose of the chemical down the drain.[6]
  • Waste material should be handled as hazardous waste and disposed of at an approved waste disposal facility.
  • If possible, consider recycling or reclamation for uncontaminated or unused material.[6]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_disposal Disposal RiskAssessment Risk Assessment PPE Don Personal Protective Equipment RiskAssessment->PPE Ventilation Ensure Proper Ventilation PPE->Ventilation Handling Handle Chemical in Fume Hood Ventilation->Handling Storage Store Properly Handling->Storage Spill Spill Response Handling->Spill If Spill Occurs FirstAid First Aid Handling->FirstAid If Exposure Occurs WasteCollection Collect Waste Handling->WasteCollection Disposal Dispose via Approved Facility WasteCollection->Disposal

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-Chloroethoxy)ethoxy]ethanol
Reactant of Route 2
Reactant of Route 2
2-[2-(2-Chloroethoxy)ethoxy]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.